2-Propylphenyl isocyanate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-isocyanato-2-propylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-5-9-6-3-4-7-10(9)11-8-12/h3-4,6-7H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGTVMQTRFUUSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369887 | |
| Record name | 2-Propylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190774-57-3 | |
| Record name | 2-Propylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-isocyanato-2-propylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Propylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-propylphenyl isocyanate, a valuable reagent in organic synthesis and a potential building block for novel therapeutic agents. This document distinguishes between the two isomers, 2-n-propylphenyl isocyanate and 2-isopropylphenyl isocyanate, presenting their known data in a structured format. It also includes a discussion of the general reactivity of aryl isocyanates and a representative synthesis protocol.
Core Chemical Properties
The physical and chemical properties of 2-n-propylphenyl isocyanate and 2-isopropylphenyl isocyanate are summarized below. These tables provide a comparative view of the key data for each isomer.
Table 1: Properties of 2-n-Propylphenyl Isocyanate
| Property | Value | Reference |
| CAS Number | 190774-57-3 | |
| Molecular Formula | C₁₀H₁₁NO | |
| Molecular Weight | 161.20 g/mol | |
| Appearance | Clear colorless to light yellow liquid | |
| Boiling Point | 50 °C at 0.1 mm Hg | |
| Density | 1.01 g/mL at 25 °C | |
| Refractive Index | n20/D 1.522 |
Table 2: Properties of 2-Isopropylphenyl Isocyanate
| Property | Value | Reference |
| CAS Number | 56309-56-9 | |
| Molecular Formula | C₁₀H₁₁NO | |
| Molecular Weight | 161.20 g/mol | |
| Appearance | Clear colorless to pale yellow liquid | |
| Boiling Point | Not available | |
| Density | Not available | |
| Refractive Index | 1.5215-1.5265 at 20 °C | |
| Purity (by GC) | ≥96.0% |
Reactivity and Handling
Aryl isocyanates are characterized by the highly electrophilic carbon atom in the isocyanate (-N=C=O) group. This makes them susceptible to nucleophilic attack, forming the basis of their rich and versatile chemistry.
General Reactivity
The primary reactions of aryl isocyanates involve the addition of nucleophiles across the C=N bond of the isocyanate group. Common nucleophiles include alcohols, amines, and water.
-
Reaction with Alcohols: Aryl isocyanates react with alcohols to form carbamates (urethanes). This reaction is fundamental in the production of polyurethanes.
-
Reaction with Amines: The reaction with primary or secondary amines yields substituted ureas. This is a rapid and often quantitative reaction.
-
Reaction with Water: Isocyanates react with water to initially form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a disubstituted urea.
The reactivity of the isocyanate group can be influenced by the nature of the substituent on the aromatic ring. Electron-withdrawing groups generally increase the electrophilicity of the isocyanate carbon, leading to faster reaction rates.
Figure 1: General reaction pathway of aryl isocyanates with nucleophiles.
Handling and Safety
This compound, like other isocyanates, is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed or in contact with skin. It is also a suspected carcinogen and may cause damage to organs through prolonged or repeated exposure. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are not widely published in peer-reviewed literature, a general and common method for the synthesis of aryl isocyanates is the reaction of the corresponding aniline with phosgene or a phosgene equivalent, such as triphosgene.
Representative Synthesis of an Aryl Isocyanate
The following is a generalized procedure for the synthesis of an aryl isocyanate from an aniline using triphosgene. This method is often preferred in a laboratory setting due to the easier handling of solid triphosgene compared to gaseous phosgene.
Materials:
-
2-Propylaniline (or 2-isopropylaniline)
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous, inert solvent (e.g., toluene, dichloromethane)
-
Inert gas (e.g., nitrogen, argon)
-
Anhydrous base (e.g., triethylamine, pyridine)
Procedure:
-
A solution of 2-propylaniline in an anhydrous, inert solvent is prepared in a flame-dried, three-necked flask under an inert atmosphere.
-
The solution is cooled in an ice bath.
-
A solution of triphosgene (approximately 0.35-0.40 molar equivalents relative to the aniline) in the same anhydrous solvent is added dropwise to the cooled aniline solution with vigorous stirring.
-
After the addition is complete, an anhydrous base (2.1 equivalents) is added slowly to the reaction mixture.
-
The reaction is allowed to warm to room temperature and then heated to reflux for several hours, with the progress monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled, and the solid byproducts (hydrochloride salt of the base) are removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude this compound is then purified by vacuum distillation.
Figure 2: General experimental workflow for the synthesis of this compound.
Role in Drug Development and Signaling Pathways
A comprehensive search of the scientific literature did not reveal specific instances of this compound (either n-propyl or isopropyl isomer) as a key component of a marketed drug or a compound in late-stage clinical development. However, the isocyanate functional group is a versatile handle for the synthesis of a wide array of organic molecules, including those with potential biological activity. The introduction of a 2-propylphenyl group can modulate the lipophilicity and steric properties of a molecule, which can be crucial for its interaction with biological targets.
Isocyanates are often used to synthesize urea and carbamate derivatives, which are common motifs in pharmacologically active compounds. These derivatives can act as inhibitors of enzymes, such as kinases or proteases, or as ligands for receptors.
As no specific signaling pathway involving this compound has been identified in the literature, a generalized schematic of a receptor tyrosine kinase (RTK) signaling pathway is presented below as a representative example of a pathway that could be targeted by a hypothetical inhibitor derived from this compound.
Figure 3: A generalized receptor tyrosine kinase (RTK) signaling pathway.
In this hypothetical scenario, a molecule synthesized using this compound could be designed to bind to the ATP-binding site or an allosteric site of the RTK, thereby inhibiting its kinase activity and blocking downstream signaling that leads to pathological cellular responses.
Conclusion
This compound, in its n-propyl and isopropyl forms, represents a class of reactive chemical intermediates with potential applications in organic synthesis and, by extension, in the development of novel chemical entities for drug discovery. While its direct role in established pharmaceuticals is not prominent in the current literature, its utility as a synthetic building block for creating diverse molecular architectures with tunable properties remains significant. Further research into the biological activities of derivatives of this compound may unveil novel therapeutic opportunities. Researchers and drug development professionals are encouraged to consider this reagent in their synthetic strategies while adhering to strict safety protocols due to its hazardous nature.
An In-depth Technical Guide to 2-Propylphenyl Isocyanate
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Propylphenyl isocyanate, a valuable research chemical for professionals in drug development and chemical synthesis. This document adheres to stringent data presentation and visualization requirements to ensure clarity and ease of use for researchers and scientists.
Molecular Structure and Identification
This compound, also known as 1-isocyanato-2-propylbenzene, is an aromatic organic compound featuring an isocyanate functional group attached to a benzene ring substituted with a propyl group at the ortho position. The "propyl" substituent refers to the straight-chain n-propyl group.
Key identifiers for this compound are summarized in the table below.
| Identifier | Value | Reference |
| CAS Number | 190774-57-3 | [1][2] |
| Molecular Formula | C10H11NO | [2] |
| SMILES | CCCC1=CC=CC=C1N=C=O | |
| InChI Key | NSGTVMQTRFUUSL-UHFFFAOYSA-N |
Physicochemical Properties
Detailed experimental physicochemical data for this compound is not extensively available in public literature. However, properties can be estimated based on its structure and comparison with related compounds. For practical purposes, the properties of its direct precursor, 2-propylaniline, are provided as a reference.
| Property | This compound (Predicted/Limited Data) | 2-Propylaniline (Precursor) | Reference |
| Molecular Weight | 161.20 g/mol | 135.21 g/mol | [2] |
| Boiling Point | Data not available | 222-224 °C | [3] |
| Density | Data not available | 0.96 g/mL at 25 °C | [3] |
| Refractive Index | Data not available | n20/D 1.547 | [3] |
Synthesis of this compound
The primary route for the synthesis of aryl isocyanates is the phosgenation of the corresponding aniline. In this case, this compound is synthesized from 2-propylaniline.
Experimental Protocol: General Phosgenation of an Aniline
This protocol describes a general procedure for the synthesis of an aryl isocyanate from an aniline using a phosgene equivalent like triphosgene for improved laboratory safety.
Materials:
-
2-propylaniline
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous toluene (or other inert solvent like dichloromethane or ethyl acetate)
-
Triethylamine (or another suitable base)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (three-neck flask, condenser, dropping funnel, etc.)
Procedure:
-
A solution of 2-propylaniline in anhydrous toluene is prepared in a three-necked flask under an inert atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of triphosgene in anhydrous toluene (approximately one-third of a molar equivalent relative to the aniline) is added dropwise to the cooled aniline solution with vigorous stirring.
-
After the addition of triphosgene, a solution of triethylamine in anhydrous toluene is added dropwise. This step should be performed cautiously as the reaction can be exothermic.
-
The reaction mixture is slowly allowed to warm to room temperature and then heated to reflux for several hours to ensure the complete conversion of the intermediate carbamoyl chloride to the isocyanate. The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared spectroscopy (monitoring the disappearance of the N-H stretch of the amine and the appearance of the strong isocyanate peak around 2270 cm⁻¹).
-
Upon completion, the reaction mixture is cooled to room temperature, and the triethylamine hydrochloride salt is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.
-
The crude this compound is then purified by vacuum distillation to yield the final product.
Safety Precautions: Phosgene and its equivalents like triphosgene are highly toxic and corrosive. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Spectroscopic Data
Visualizations
Molecular Structure
Caption: 2D structure of this compound.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
References
An In-Depth Technical Guide to the Synthesis of 2-Propylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 2-propylphenyl isocyanate, a valuable intermediate in organic synthesis and drug discovery. The document details three prominent methods: the phosgenation of 2-propylaniline using a phosgene surrogate, the Hofmann rearrangement of 2-propylbenzamide, and the Curtius rearrangement of 2-propylbenzoyl azide. Each method is presented with a detailed experimental protocol, a summary of quantitative data, and visualizations of the chemical transformations and workflows.
Introduction
This compound is an aromatic isocyanate containing a propyl substituent at the ortho position of the phenyl ring. The isocyanate functional group (-N=C=O) is highly reactive and serves as a versatile building block for the synthesis of a wide array of organic compounds, including ureas, carbamates, and other heterocyclic systems. These derivatives are of significant interest in medicinal chemistry and materials science. This guide focuses on laboratory-scale synthetic approaches that are both established and adaptable for the preparation of this specific substituted phenyl isocyanate.
Synthetic Pathways
Three principal synthetic strategies for the preparation of this compound are discussed:
-
Phosgenation of 2-Propylaniline using Triphosgene: This is a widely used method for the synthesis of isocyanates from the corresponding primary amines. For safety reasons, this guide details the use of triphosgene (bis(trichloromethyl) carbonate), a solid and safer substitute for gaseous phosgene.[1]
-
Hofmann Rearrangement of 2-Propylbenzamide: This classic organic reaction transforms a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate.[2] By modifying the workup, the isocyanate can be trapped.
-
Curtius Rearrangement of 2-Propylbenzoyl Azide: This reaction involves the thermal or photochemical decomposition of an acyl azide to an isocyanate.[3] The use of diphenylphosphoryl azide (DPPA) allows for a convenient one-pot synthesis from the corresponding carboxylic acid.[4]
The overall synthetic approaches are summarized in the diagram below.
Experimental Protocols and Data
This section provides detailed experimental procedures for each synthetic method. The protocols are adapted from established literature procedures for analogous compounds and are presented here for the synthesis of this compound.
Synthesis via Phosgenation of 2-Propylaniline with Triphosgene
This method is a common and efficient way to prepare aryl isocyanates. Triphosgene serves as a safer, solid phosgene equivalent. The reaction proceeds via the formation of a carbamoyl chloride intermediate, which is then dehydrochlorinated to the isocyanate.
Experimental Workflow:
Detailed Protocol:
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a solution of triphosgene (0.4 equivalents) in anhydrous dichloromethane (DCM) is prepared. The solution is cooled to 0 °C in an ice bath. A solution of 2-propylaniline (1.0 equivalent) in anhydrous DCM is added dropwise to the stirred triphosgene solution over 30 minutes. Following the addition, a solution of triethylamine (2.2 equivalents) in anhydrous DCM is added dropwise over 30 minutes, maintaining the temperature at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours. The formation of triethylamine hydrochloride is observed as a white precipitate. The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the amine and the appearance of the characteristic isocyanate peak. Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride. The filtrate is concentrated under reduced pressure to give the crude product. The crude this compound is then purified by vacuum distillation.
Quantitative Data (Estimated):
| Parameter | Value | Reference |
| Starting Material | 2-Propylaniline | Commercially Available |
| Reagents | Triphosgene, Triethylamine | Standard Laboratory Reagents |
| Solvent | Anhydrous Dichloromethane | Standard Laboratory Solvent |
| Reaction Temperature | 0 °C to Room Temperature | [1] |
| Reaction Time | 2-4 hours | [1] |
| Yield | 80-95% | Estimated from similar reactions |
| Purity | >95% after distillation | Estimated |
Synthesis via Hofmann Rearrangement of 2-Propylbenzamide
The Hofmann rearrangement provides a phosgene-free route to isocyanates. The reaction involves the treatment of a primary amide with a halogen (e.g., bromine) and a strong base to form an N-bromoamide intermediate, which then rearranges to the isocyanate.
Reaction Mechanism:
Detailed Protocol:
To a solution of sodium hydroxide in water, cooled in an ice bath, bromine is added slowly with stirring to form a solution of sodium hypobromite. A solution of 2-propylbenzamide in a suitable solvent (e.g., dioxane or tetrahydrofuran) is then added to the cold hypobromite solution. The reaction mixture is stirred at low temperature for a period and then gradually warmed to room temperature or slightly heated to facilitate the rearrangement. The progress of the reaction can be monitored by the disappearance of the starting amide. Once the reaction is complete, the mixture is cooled and extracted with a non-polar solvent such as diethyl ether or dichloromethane. The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude isocyanate. Purification is typically achieved by vacuum distillation.
Quantitative Data (Estimated):
| Parameter | Value | Reference |
| Starting Material | 2-Propylbenzamide | Synthesizable from 2-propylbenzoic acid |
| Reagents | Bromine, Sodium Hydroxide | Standard Laboratory Reagents |
| Solvent | Dioxane/Water or THF/Water | Standard Laboratory Solvents |
| Reaction Temperature | 0 °C to ~50 °C | [2] |
| Reaction Time | 1-3 hours | Estimated |
| Yield | 60-80% | Estimated from similar reactions |
| Purity | >95% after distillation | Estimated |
Synthesis via Curtius Rearrangement of 2-Propylbenzoic Acid
The Curtius rearrangement is another phosgene-free method that proceeds through an acyl azide intermediate. A convenient one-pot procedure utilizes diphenylphosphoryl azide (DPPA) to convert a carboxylic acid directly to the isocyanate.
Reaction Mechanism:
Detailed Protocol:
In a dry round-bottom flask under a nitrogen atmosphere, 2-propylbenzoic acid (1.0 equivalent) is dissolved in an anhydrous aprotic solvent such as toluene or dioxane. Triethylamine (1.1 equivalents) is added, and the mixture is stirred. Diphenylphosphoryl azide (DPPA, 1.1 equivalents) is then added dropwise at room temperature. After the addition is complete, the reaction mixture is heated to reflux (typically 80-110 °C, depending on the solvent) for several hours until the evolution of nitrogen gas ceases. The reaction can be monitored by IR spectroscopy for the appearance of the isocyanate peak and the disappearance of the acyl azide peak. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by vacuum distillation to afford the this compound.
Quantitative Data (Estimated):
| Parameter | Value | Reference |
| Starting Material | 2-Propylbenzoic Acid | Commercially Available |
| Reagents | Diphenylphosphoryl Azide (DPPA), Triethylamine | Standard Laboratory Reagents |
| Solvent | Anhydrous Toluene or Dioxane | Standard Laboratory Solvents |
| Reaction Temperature | Reflux (80-110 °C) | [4] |
| Reaction Time | 2-6 hours | Estimated |
| Yield | 70-90% | Estimated from similar reactions |
| Purity | >95% after distillation | Estimated |
Characterization of this compound
The final product, this compound, should be characterized by standard spectroscopic methods to confirm its identity and purity.
Expected Spectroscopic Data:
| Spectroscopic Method | Key Features |
| Infrared (IR) Spectroscopy | Strong, sharp absorption band around 2250-2270 cm⁻¹ characteristic of the N=C=O asymmetric stretching vibration. |
| ¹H NMR Spectroscopy | Aromatic protons in the range of δ 7.0-7.5 ppm. Signals corresponding to the propyl group: a triplet around δ 0.9 ppm (CH₃), a sextet around δ 1.6 ppm (CH₂), and a triplet around δ 2.6 ppm (Ar-CH₂). |
| ¹³C NMR Spectroscopy | Carbonyl carbon of the isocyanate group around δ 125-135 ppm. Aromatic carbons in the range of δ 120-140 ppm. Aliphatic carbons of the propyl group at characteristic chemical shifts. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₁₁NO, MW: 161.20 g/mol ). |
Note: The exact chemical shifts and coupling constants in NMR spectra will depend on the solvent used for analysis.
Conclusion
This technical guide has outlined three reliable and adaptable methods for the synthesis of this compound. The choice of method will depend on the availability of starting materials, safety considerations, and the desired scale of the reaction. The phosgenation route using triphosgene is generally high-yielding, while the Hofmann and Curtius rearrangements offer valuable phosgene-free alternatives. Proper characterization of the final product is crucial to ensure its identity and purity for subsequent applications in research and development.
References
An In-depth Technical Guide to 2-Propylphenyl Isocyanate (CAS Number: 190774-57-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Propylphenyl isocyanate (CAS No. 190774-57-3), a valuable chemical intermediate. Due to the limited availability of specific experimental data for this compound, this document leverages established principles of organic chemistry and data from analogous structures to present a detailed account of its synthesis, spectroscopic properties, reactivity, and potential applications, particularly in the field of drug discovery and development. This guide aims to serve as a foundational resource for researchers and scientists interested in utilizing this and similar ortho-alkyl substituted phenyl isocyanates in their work.
Chemical and Physical Properties
This compound, also known as 1-isocyanato-2-propylbenzene, is an aromatic isocyanate with a propyl group at the ortho position. The physical and chemical properties are summarized in the table below. It is important to note that some of these values are based on data from suppliers and may not have been independently verified in peer-reviewed literature.
| Property | Value | Reference |
| CAS Number | 190774-57-3 | N/A |
| Molecular Formula | C₁₀H₁₁NO | N/A |
| Molecular Weight | 161.20 g/mol | N/A |
| Appearance | Clear colorless to light yellow liquid | N/A |
| Boiling Point | 50 °C at 0.1 mmHg | N/A |
| Density | 1.01 g/mL at 25 °C | N/A |
| Refractive Index | n20/D 1.522 | N/A |
Synthesis of this compound
Synthesis via Phosgenation of 2-Propylaniline
This is the most common industrial method for isocyanate synthesis. It involves the reaction of the primary amine, 2-propylaniline, with phosgene (COCl₂) or a phosgene equivalent like triphosgene.
Experimental Protocol (Proposed):
A solution of 2-propylaniline in an inert solvent (e.g., toluene or dichlorobenzene) would be added dropwise to a solution of excess phosgene or triphosgene in the same solvent at a low temperature (typically 0-5 °C) to form the N-carbamoyl chloride intermediate. The reaction mixture would then be heated to induce elimination of HCl, yielding the isocyanate. The progress of the reaction can be monitored by the disappearance of the amine starting material (via TLC or GC) and the appearance of the isocyanate product. Purification would typically involve distillation under reduced pressure.
Caption: Proposed workflow for the synthesis of this compound via phosgenation.
Synthesis via Curtius Rearrangement of 2-Propylbenzoic Acid
The Curtius rearrangement provides a phosgene-free route to isocyanates from carboxylic acids.[1][2][3][4] This method involves the conversion of a carboxylic acid to an acyl azide, which then rearranges upon heating to the isocyanate with the loss of nitrogen gas.[1][2]
Experimental Protocol (Proposed):
2-Propylbenzoic acid would first be converted to its acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with sodium azide (NaN₃) in an appropriate solvent (e.g., acetone or a biphasic system) to form the acyl azide. The isolated acyl azide is then carefully heated in an inert solvent (e.g., toluene or benzene) until the evolution of nitrogen gas ceases. The resulting solution contains the this compound, which can be purified by distillation. A one-pot procedure using diphenylphosphoryl azide (DPPA) to directly convert the carboxylic acid to the isocyanate is also a viable and often preferred laboratory method.[1][5]
Caption: Proposed workflow for the synthesis via Curtius rearrangement.
Spectroscopic Data (Predicted)
Specific spectroscopic data for this compound is not publicly available. However, based on the known spectral properties of analogous compounds, the following characteristics can be predicted.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the propyl group and the aromatic protons.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (4H) | 7.0 - 7.4 | Multiplet | 4H |
| -CH₂- (benzylic) | ~2.6 | Triplet | 2H |
| -CH₂- (middle) | ~1.6 | Sextet | 2H |
| -CH₃ | ~0.9 | Triplet | 3H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will feature signals for the isocyanate carbon, the aromatic carbons, and the propyl chain carbons.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -N=C=O | 120 - 130 |
| Aromatic C (ipso-NCO) | ~130 |
| Aromatic C (ipso-propyl) | ~140 |
| Aromatic C-H | 125 - 130 |
| -CH₂- (benzylic) | ~38 |
| -CH₂- (middle) | ~24 |
| -CH₃ | ~14 |
FT-IR Spectroscopy
The most characteristic feature in the FT-IR spectrum of an isocyanate is the strong, sharp absorption band due to the asymmetric stretching of the -N=C=O group.[6][7]
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| -N=C=O stretch | 2250 - 2275 | Strong, Sharp |
| Aromatic C=C stretch | 1450 - 1600 | Medium to Weak |
| Aromatic C-H stretch | >3000 | Medium |
| Aliphatic C-H stretch | <3000 | Medium |
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 161. Common fragmentation patterns for alkylbenzenes include benzylic cleavage.
| m/z | Proposed Fragment |
| 161 | [M]⁺ |
| 132 | [M - C₂H₅]⁺ (loss of ethyl radical) |
| 118 | [M - C₃H₇]⁺ (loss of propyl radical) |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Reactivity and Applications in Drug Development
Isocyanates are highly reactive electrophiles that readily react with nucleophiles. This reactivity is the basis for their utility in organic synthesis, including the construction of various functional groups found in bioactive molecules.
General Reactivity
The primary reactions of this compound involve nucleophilic attack at the carbonyl carbon of the isocyanate group.
Caption: General reactivity of this compound with nucleophiles.
-
Reaction with Amines: Forms substituted ureas. This reaction is typically fast and can be carried out at room temperature. The urea linkage is a common motif in many pharmaceutical compounds.[8][9][10]
-
Reaction with Alcohols and Phenols: Forms carbamates (urethanes). This reaction is often catalyzed by bases or organometallic compounds. Carbamates are also prevalent in medicinal chemistry, serving as prodrug moieties or key structural elements.[3][11][12]
-
Reaction with Water: Hydrolyzes to form an unstable carbamic acid, which decarboxylates to yield the corresponding primary amine (2-propylaniline) and carbon dioxide.
Role in Drug Discovery and Development
While specific examples of drugs derived from this compound are not documented, ortho-alkyl substituted phenyl isocyanates are valuable building blocks for creating libraries of compounds for biological screening. The urea and carbamate derivatives are of particular interest.
-
Urea Derivatives as Kinase Inhibitors: Many kinase inhibitors, a major class of anti-cancer drugs, feature a diaryl urea core structure.[13] this compound can be used to synthesize analogs of these drugs, where the 2-propylphenyl group can probe the steric and electronic requirements of the kinase active site. The propyl group can influence the compound's solubility, metabolic stability, and binding affinity.
-
Carbamate Derivatives as Prodrugs and Bioisosteres: The carbamate linkage can be used to create prodrugs of molecules containing alcohol or phenol groups, potentially improving their pharmacokinetic properties.[12] Carbamates can also act as bioisosteres for amide or ester bonds, offering different stability and hydrogen bonding characteristics.
Proposed Experimental Workflow for Derivative Synthesis:
A typical workflow for the synthesis and evaluation of bioactive derivatives would involve the reaction of this compound with a library of amines or alcohols to generate a corresponding library of ureas or carbamates. These compounds would then be purified and subjected to biological screening assays.
Caption: A generalized workflow for the use of this compound in drug discovery.
Signaling Pathways
There is no direct evidence linking this compound to specific signaling pathways. However, as a precursor to potential kinase inhibitors, its derivatives could target a wide range of pathways implicated in diseases like cancer. For example, derivatives could be designed to inhibit kinases in pathways such as:
-
MAPK/ERK Pathway: Often dysregulated in cancer, controlling cell proliferation and survival.
-
PI3K/Akt/mTOR Pathway: A central regulator of cell growth, metabolism, and survival.
-
VEGFR Signaling Pathway: Crucial for angiogenesis, a key process in tumor growth and metastasis.
The design of specific inhibitors would involve incorporating the 2-propylphenylurea or -carbamate moiety into scaffolds known to bind to the ATP-binding site of target kinases.
Caption: A logical diagram illustrating the potential role of derivatives in inhibiting signaling pathways.
Safety and Handling
Isocyanates are known respiratory and skin sensitizers and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Due to its reactivity with water, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Conclusion
This compound is a reactive chemical intermediate with significant potential for use in organic synthesis, particularly in the development of novel therapeutic agents. While specific data for this compound is limited, this guide provides a solid foundation for its synthesis, characterization, and application by drawing on established chemical principles and data from related structures. Further research into the specific properties and biological activities of its derivatives is warranted and could lead to the discovery of new and valuable molecules for medicine and materials science.
References
- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Curtius Rearrangement [organic-chemistry.org]
- 4. Curtius Rearrangement - Common Conditions [commonorganicchemistry.com]
- 5. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 6. azom.com [azom.com]
- 7. rsc.org [rsc.org]
- 8. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Urea Derivatives of Combretastatins as Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 12. rsc.org [rsc.org]
- 13. asianpubs.org [asianpubs.org]
In-Depth Technical Guide to the Physical Properties of ortho-Propylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of ortho-propylphenyl isocyanate, a chemical intermediate of interest in various research and development applications. Due to the existence of two isomers for the propyl group at the ortho position, this guide addresses both 2-isopropylphenyl isocyanate and 2-n-propylphenyl isocyanate. All quantitative data is presented in clear, tabular format for ease of comparison. Furthermore, detailed experimental protocols for determining these physical properties are provided, alongside visual workflows to aid in their implementation.
Core Physical Properties
The physical characteristics of a compound are critical for its handling, application, and integration into chemical processes. The following tables summarize the key physical properties for the two isomers of ortho-propylphenyl isocyanate.
2-Isopropylphenyl Isocyanate
Table 1: Physical Properties of 2-Isopropylphenyl Isocyanate
| Property | Value | Reference |
| CAS Number | 56309-56-9 | [1][2] |
| Molecular Formula | C₁₀H₁₁NO | [1] |
| Molecular Weight | 161.20 g/mol | [2] |
| Appearance | Clear colorless to pale yellow liquid | [1] |
| Boiling Point | 200 °C at 7 hPa | |
| Density | Not available | |
| Refractive Index | 1.5215 - 1.5265 @ 20°C | [1] |
| Purity (by GC) | ≥96.0% | [1] |
2-n-Propylphenyl Isocyanate
Table 2: Physical Properties of 2-n-Propylphenyl Isocyanate
| Property | Value | Reference |
| CAS Number | 190774-57-3 | [3] |
| Molecular Formula | C₁₀H₁₁NO | [3] |
| Molecular Weight | 161.2 g/mol | [3] |
| Boiling Point | Not readily available | |
| Melting Point | Not readily available | |
| Density | Not readily available |
Experimental Protocols
Accurate determination of physical properties is paramount for chemical characterization. The following sections detail standardized methodologies for measuring the key physical properties of liquid chemical compounds like ortho-propylphenyl isocyanate.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for its determination is the capillary tube method.
Apparatus:
-
Thiele tube or oil bath
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Sample tube (e.g., a small test tube)
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Liquid paraffin or other suitable high-boiling liquid
Procedure:
-
A small amount of the liquid sample is placed into the sample tube.
-
A capillary tube, sealed at one end, is inverted and placed into the sample tube with the open end submerged in the liquid.
-
The sample tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is immersed in the Thiele tube or oil bath.
-
The bath is heated gently and stirred continuously to ensure uniform temperature distribution.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is discontinued when a steady stream of bubbles is observed.
-
The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.
Caption: Experimental workflow for determining the boiling point of a liquid.
Determination of Density
The density of a liquid can be determined by measuring the mass of a known volume of the substance. A pycnometer or a specific gravity bottle provides a precise volume for this measurement.
Apparatus:
-
Pycnometer or specific gravity bottle of a known volume
-
Analytical balance (accurate to ±0.0001 g)
-
Thermometer
-
Constant temperature bath
Procedure:
-
The clean, dry pycnometer is accurately weighed (m₁).
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped off.
-
The filled pycnometer is placed in a constant temperature bath until it reaches thermal equilibrium.
-
The pycnometer is removed from the bath, wiped dry, and weighed again (m₂).
-
The mass of the liquid is calculated (m = m₂ - m₁).
-
The density (ρ) is calculated using the formula: ρ = m / V, where V is the calibrated volume of the pycnometer.
Caption: Experimental workflow for determining the density of a liquid.
Determination of Refractive Index
The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property that can be used to identify a substance and assess its purity. An Abbe refractometer is commonly used for this measurement.
Apparatus:
-
Abbe refractometer
-
Constant temperature water circulator
-
Light source (e.g., sodium lamp)
-
Dropper or pipette
-
Lint-free tissue
-
Standard liquid with a known refractive index for calibration (e.g., distilled water)
Procedure:
-
The refractometer is calibrated using a standard liquid of known refractive index.
-
The prism of the refractometer is cleaned with a suitable solvent and dried with a lint-free tissue.
-
A few drops of the sample liquid are placed on the surface of the prism using a dropper.
-
The prism is closed and the light source is positioned.
-
The eyepiece is adjusted to bring the crosshairs into focus.
-
The dispersion drum is adjusted to eliminate any color fringe and to obtain a sharp borderline between the light and dark fields.
-
The measurement knob is turned to bring the borderline exactly to the center of the crosshairs.
-
The refractive index is read from the scale. The temperature should also be recorded.
Caption: Experimental workflow for determining the refractive index of a liquid.
References
Reactivity of 2-Propylphenyl Isocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 2-propylphenyl isocyanate, a key intermediate in the synthesis of a variety of organic compounds. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide draws upon established principles of isocyanate chemistry, using closely related aryl isocyanates as surrogates to predict and explain its reactivity profile. The document details the fundamental reactions of the isocyanate functional group with common nucleophiles, including alcohols, amines, and water, leading to the formation of urethanes, ureas, and other derivatives. Experimental protocols for representative reactions are provided, alongside a discussion of reaction mechanisms and influencing factors such as sterics, electronics, and catalysis. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling them to effectively utilize this compound in their research and development endeavors.
Introduction to Isocyanate Reactivity
Isocyanates (R-N=C=O) are a class of highly reactive organic compounds characterized by the presence of the isocyanate functional group. The carbon atom of the isocyanate group is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This inherent electrophilicity makes isocyanates susceptible to attack by a wide range of nucleophiles.[1]
The reactivity of isocyanates is influenced by both the electronic and steric properties of the substituent (R group) attached to the nitrogen atom. In the case of this compound, the phenyl ring influences the electronic properties of the isocyanate group, while the ortho-propyl group introduces steric hindrance that can affect the rate and regioselectivity of its reactions.
Core Reactivity of this compound
The primary reactions of this compound involve the nucleophilic addition to the central carbonyl carbon of the isocyanate group. The general order of reactivity with common nucleophiles is as follows:
Primary Amines > Secondary Amines > Alcohols ≈ Water
Reaction with Alcohols to Form Urethanes (Carbamates)
The reaction of an isocyanate with an alcohol produces a urethane, also known as a carbamate.[1] This reaction is of significant industrial importance, forming the basis for polyurethane chemistry.
General Reaction: R-N=C=O + R'-OH → R-NH-C(=O)-O-R'
For this compound, the reaction with a primary alcohol such as methanol would yield the corresponding N-(2-propylphenyl)carbamate.
Caption: Formation of a urethane from this compound and an alcohol.
Reaction with Amines to Form Ureas
Isocyanates readily react with primary and secondary amines to form substituted ureas. This reaction is typically very fast and often proceeds without the need for a catalyst.[1]
General Reaction: R-N=C=O + R'R''NH → R-NH-C(=O)-NR'R''
The reaction of this compound with a primary amine like aniline would result in the formation of a disubstituted urea.
Caption: Synthesis of a substituted urea from this compound.
Reaction with Water
Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide gas.[1] The newly formed amine can then react with another molecule of isocyanate to form a symmetrically disubstituted urea. This reaction is crucial in the production of polyurethane foams, where the liberated CO2 acts as a blowing agent.[1]
Reaction Pathway:
-
R-N=C=O + H₂O → [R-NH-COOH] (Unstable carbamic acid)
-
[R-NH-COOH] → R-NH₂ + CO₂
-
R-N=C=O + R-NH₂ → R-NH-C(=O)-NH-R
Caption: Reaction pathway of this compound with water.
Quantitative Data on Isocyanate Reactivity
Table 1: Reaction of Phenyl Isocyanate with Various Nucleophiles
| Nucleophile | Product | Catalyst | Temperature (°C) | Reaction Time | Yield (%) |
| Methanol | Methyl N-phenylcarbamate | None | 25 | 24 h | >95 |
| Ethanol | Ethyl N-phenylcarbamate | Dibutyltin dilaurate | 25 | 1 h | >98 |
| Aniline | N,N'-Diphenylurea | None | 25 | < 5 min | >99 |
| Water | N,N'-Diphenylurea | None | 25 | 1 h | ~90 |
Note: This data is compiled from various sources on general isocyanate reactivity and should be considered illustrative.
Experimental Protocols
The following are general experimental protocols for the synthesis of urethanes and ureas from an aryl isocyanate, which can be adapted for this compound.
General Procedure for the Synthesis of an N-Aryl Carbamate
Caption: Experimental workflow for carbamate synthesis.
Methodology:
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, the desired alcohol (1.0-1.2 eq) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for a period of 2 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-(2-propylphenyl)carbamate.
General Procedure for the Synthesis of a Disubstituted Urea
Caption: Experimental workflow for urea synthesis.
Methodology:
-
To a solution of the primary or secondary amine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or THF at 0 °C, this compound (1.0 eq) is added dropwise.
-
The reaction mixture is stirred at room temperature for 30 minutes to 2 hours. The reaction progress is monitored by TLC or LC-MS.
-
If the urea product precipitates from the reaction mixture, it is collected by filtration, washed with a cold solvent, and dried under vacuum.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the crude product is purified by crystallization or flash column chromatography.
Factors Influencing Reactivity
Steric Hindrance
The ortho-propyl group in this compound is expected to exert steric hindrance around the isocyanate functional group. This steric bulk can decrease the rate of reaction compared to less hindered aryl isocyanates like phenyl isocyanate, particularly with bulky nucleophiles.
Electronic Effects
The phenyl ring is an electron-withdrawing group, which increases the electrophilicity of the isocyanate carbon and enhances its reactivity. The propyl group is a weak electron-donating group, which may slightly reduce the reactivity compared to an unsubstituted phenyl isocyanate.
Catalysis
The reaction of isocyanates with nucleophiles, particularly alcohols, can be significantly accelerated by catalysts. Common catalysts include tertiary amines (e.g., triethylamine, DABCO) and organometallic compounds (e.g., dibutyltin dilaurate).[2] These catalysts function by activating either the isocyanate or the nucleophile, thereby lowering the activation energy of the reaction.
Caption: General catalytic mechanisms for urethane formation.
Conclusion
This compound is a versatile reagent with a reactivity profile characteristic of aryl isocyanates. Its reactions are dominated by nucleophilic additions to the electrophilic isocyanate carbon, leading to the formation of valuable urethane and urea linkages. While specific quantitative data for this particular isocyanate is sparse in the literature, its reactivity can be reliably predicted based on the well-established principles of isocyanate chemistry. The steric hindrance from the ortho-propyl group is a key feature to consider when planning syntheses. This guide provides a foundational understanding of the reactivity of this compound and offers practical experimental guidance for its use in the synthesis of new chemical entities for various applications, including drug discovery and materials science. Further experimental investigation is warranted to fully characterize the kinetic and thermodynamic parameters of its reactions.
References
Technical Guide: Safety and Handling of 2-Propylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for 2-Propylphenyl isocyanate (CAS No. 190774-57-3). The information is compiled from available Safety Data Sheets (SDS) and chemical databases to ensure a high standard of accuracy and relevance for professionals in research and development. This document focuses on quantitative data, experimental methodologies, and clear visual representations of safety protocols.
Chemical Identification and Physical Properties
This compound is an aromatic isocyanate used in chemical synthesis. Understanding its physical and chemical properties is fundamental to its safe handling and use in experimental settings.
| Property | Value | Source |
| CAS Number | 190774-57-3 | [1][2] |
| Molecular Formula | C10H11NO | [3] |
| Molecular Weight | 161.2 g/mol | [3][4] |
| Boiling Point | 50 °C @ 0.1 mmHg | [3] |
| Density | 1.01 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.522 | [3] |
| Flash Point | 85 °C (185 °F) | [3] |
| Appearance | Clear colorless to light yellow liquid | [3] |
| Storage Temperature | 0-6°C | [3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Toxicological Data
| Chemical | LD50 Oral | LC50 Inhalation | Dermal Effects | Eye Effects | Respiratory Sensitization |
| 2-Methylphenyl isocyanate | 400 mg/kg (Guinea pig) | Toxic if inhaled | Causes skin irritation | Causes serious eye irritation | May cause allergy or asthma symptoms |
| Isocyanic acid, polymethylenepolyphenylene ester | >10000 mg/kg (rat) | 11 mg/l (ATE) | Causes skin irritation | Causes serious eye irritation | May cause allergy or asthma symptoms |
| 4,4'-Methylenediphenyl diisocyanate | >10000 mg/kg (rat) | 11 mg/l (ATE) | Causes skin irritation | Causes serious eye irritation | May cause allergy or asthma symptoms |
Source:[5]
Note: This data is for related compounds and should be used for comparative purposes only. A comprehensive toxicological assessment for this compound has not been found.
Experimental Protocols for Hazard Assessment
The hazard classifications for isocyanates are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the methodologies for key toxicological endpoints.
Acute Oral Toxicity (OECD 420, 423, or 425)
-
Principle: These methods assess the adverse effects occurring shortly after oral administration of a single dose or multiple doses within 24 hours.
-
Methodology: A stepwise procedure is used with a limited number of animals (typically rats). Dosing is initiated at a level expected to produce some signs of toxicity. Depending on the outcome (mortality or survival), the dose for the next animal is adjusted up or down. Observations for signs of toxicity are made for at least 14 days.
-
Endpoint: The primary endpoint is mortality, which allows for the determination of an LD50 value or classification into a GHS category.
Acute Dermal Toxicity (OECD 402)
-
Principle: This test determines the toxic effects resulting from a single, 24-hour dermal application of a substance.
-
Methodology: The substance is applied to a shaved area of the skin (approximately 10% of the body surface) of a small number of animals (usually rats or rabbits). The site is covered with a porous gauze dressing. Animals are observed for signs of toxicity for at least 14 days.
-
Endpoint: Mortality and skin reactions at the application site are recorded to determine the LD50 and assess skin irritation.
Acute Inhalation Toxicity (OECD 403)
-
Principle: This guideline evaluates the health hazards from short-term exposure to an airborne substance.
-
Methodology: Animals (typically rats) are exposed to the substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period (usually 4 hours). Multiple concentration groups are often used. Animals are observed for at least 14 days.
-
Endpoint: Mortality is the primary endpoint for determining the LC50 value. Clinical signs of toxicity and respiratory tract effects are also assessed.
Skin Irritation (OECD 404 or in vitro OECD 439)
-
Principle: These tests assess the potential of a substance to cause reversible inflammatory changes to the skin.
-
Methodology (In vivo - OECD 404): A small amount of the substance is applied to a patch of shaved skin on an animal (typically a rabbit) for up to 4 hours. The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals.
-
Methodology (In vitro - OECD 439): This method uses reconstructed human epidermis (RhE) models. The test chemical is applied to the tissue surface, and cell viability is measured to determine the irritation potential.
-
Endpoint: The severity and reversibility of skin reactions are scored to classify the substance.
Eye Irritation (OECD 405 or in vitro OECD 492)
-
Principle: These tests evaluate the potential of a substance to produce reversible changes in the eye.
-
Methodology (In vivo - OECD 405): A small amount of the substance is instilled into the conjunctival sac of one eye of an animal (typically a rabbit). The eye is then examined for effects on the cornea, iris, and conjunctiva at specific time points.
-
Methodology (In vitro - OECD 492): This test uses reconstructed human cornea-like epithelium (RhCE) models to assess eye irritation potential by measuring cell viability.
-
Endpoint: The severity and reversibility of eye lesions are scored to classify the substance.
First Aid and Emergency Response Workflow
The following diagram illustrates the recommended workflow for first aid measures in the event of exposure to this compound.
Personal Protective Equipment (PPE) and Handling
Given the hazardous nature of this compound, stringent adherence to safety protocols is mandatory.
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.
-
Skin Protection: Wear impervious, flame-retardant protective clothing. Handle with gloves that are resistant to chemicals.
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.
The following diagram outlines the logical relationship for selecting appropriate personal protective equipment.
This guide is intended for informational purposes for qualified research and development professionals. Always refer to the most current and complete Safety Data Sheet provided by your supplier before handling this chemical.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 190774-57-3 Name: this compound [xixisys.com]
- 3. This compound | 190774-57-3 [chemicalbook.com]
- 4. 2-n-Propylphenyl isocyanate - High purity | EN [georganics.sk]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Solubility of 2-Propylphenyl Isocyanate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-propylphenyl isocyanate in common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound, this guide leverages information on the closely related phenyl isocyanate and fundamental principles of organic chemistry to predict its solubility profile. Detailed experimental protocols for determining solubility are also provided, alongside visualizations of key chemical reactions and experimental workflows.
Core Concepts: Structure and Reactivity
This compound is an aromatic isocyanate. The presence of the phenyl ring and the propyl group imparts a significant non-polar character to the molecule. The isocyanate functional group (-N=C=O) is highly electrophilic and will readily react with nucleophiles, particularly protic solvents like water and alcohols. This reactivity is a critical consideration when selecting a solvent for any application.
Predicted Solubility Profile
Based on the principle of "like dissolves like," this compound is expected to be soluble in a range of non-polar and polar aprotic organic solvents. The addition of the propyl group, compared to phenyl isocyanate, likely enhances its solubility in non-polar solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Remarks |
| Non-Polar Aprotic | Hexane, Toluene, Benzene | Soluble / Miscible | The non-polar nature of the solvent aligns with the hydrophobicity of the propylphenyl group. Phenyl isocyanate is known to be soluble in benzene and toluene[1]. |
| Polar Aprotic | Diethyl Ether, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble / Miscible | These solvents can solvate the polar isocyanate group without reacting. Phenyl isocyanate is miscible with ether[2]. |
| Polar Protic | Water, Alcohols (e.g., Ethanol, Methanol) | Reactive | Isocyanates react with water to form an unstable carbamic acid which decomposes to an amine and carbon dioxide. They react with alcohols to form urethanes[3][4][5]. Phenyl isocyanate is documented to react with water and alcohol[1][3]. |
Key Chemical Reactions
The isocyanate group is highly reactive towards nucleophiles. Understanding these reactions is crucial for handling and utilizing this compound effectively.
Caption: Reaction of this compound with alcohols and amines.
Experimental Protocols
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocols outline the steps for both qualitative and quantitative solubility determination.
Protocol 1: Qualitative Solubility Determination
This protocol provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (see Table 1)
-
Small test tubes or vials
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Add approximately 1 mL of the selected solvent to a clean, dry test tube.
-
Add 2-3 drops (approximately 20-30 mg) of this compound to the solvent.
-
Vigorously shake or vortex the mixture for 30-60 seconds.
-
Observe the solution. A clear, homogeneous solution indicates that the compound is soluble. The presence of undissolved droplets or a cloudy suspension indicates insolubility or partial solubility.
-
Record the observations for each solvent.
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
This method determines the saturation solubility of the compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvent
-
Scintillation vials or flasks with screw caps
-
Analytical balance
-
Constant temperature shaker bath
-
Syringe filters (PTFE, 0.2 µm)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
Procedure:
-
Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.
-
Generate a calibration curve using the analytical instrument (HPLC or GC).
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solute is essential to ensure saturation.
-
Seal the vials and place them in a constant temperature shaker bath.
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solute settle.
-
Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using the calibrated analytical method to determine the concentration of this compound.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Caption: Experimental workflow for quantitative solubility determination.
Safety Precautions
Isocyanates are toxic, and lachrymatory, and can cause respiratory sensitization. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.
References
2-Propylphenyl isocyanate molecular weight and formula
An In-depth Technical Guide to 2-Propylphenyl Isocyanate
This guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Information
This compound is an aromatic organic compound featuring a propyl group and an isocyanate functional group attached to a benzene ring. The specific isomer detailed in this document is 2-n-propylphenyl isocyanate.
Physicochemical Data
The essential quantitative data for this compound is summarized in the table below for clear reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C10H11NO | [1][2][3][4][5] |
| Molecular Weight | 161.20 g/mol | [1][2][5] |
| CAS Number | 190774-57-3 | [1] |
Molecular Structure and Connectivity
To visually represent the molecular structure and the relationship between its constituent atoms, a diagram has been generated using the Graphviz DOT language. This visualization provides a clear depiction of the atomic arrangement within the this compound molecule.
References
Spectroscopic Profile of 2-Propylphenyl Isocyanate: A Technical Guide
This technical guide offers a comprehensive overview of the predicted spectroscopic data for 2-propylphenyl isocyanate, a valuable intermediate in synthetic chemistry. The information herein, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), is designed to assist researchers, scientists, and professionals in drug development with the identification, characterization, and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, providing insights into its specific structural features.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aromatic and propyl group protons.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Number of Protons | Assignment |
| ~7.20 - 7.00 | m | 4H | Ar-H |
| ~2.60 | t | 2H | Ar-CH₂-CH₂-CH₃ |
| ~1.65 | sextet | 2H | Ar-CH₂-CH₂-CH₃ |
| ~0.95 | t | 3H | Ar-CH₂-CH₂-CH₃ |
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the different carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~138 | Ar-C (quaternary, attached to propyl group) |
| ~130 | Ar-C (quaternary, attached to isocyanate group) |
| ~129 | Ar-CH |
| ~128 | Ar-CH |
| ~127 | Ar-CH |
| ~126 | Ar-CH |
| ~125 | -N=C=O |
| ~37 | Ar-CH₂-CH₂-CH₃ |
| ~24 | Ar-CH₂-CH₂-CH₃ |
| ~14 | Ar-CH₂-CH₂-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is a key method for the identification of functional groups. The IR spectrum of this compound will be dominated by a strong, sharp absorption band characteristic of the isocyanate (-N=C=O) group.[1]
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
| Frequency (cm⁻¹) (Predicted) | Intensity | Assignment |
| ~3060-3020 | Medium | Aromatic C-H stretch |
| ~2960-2870 | Medium-Strong | Aliphatic C-H stretch (propyl group) |
| ~2275-2250 | Strong, Sharp | Asymmetric stretch of the isocyanate (-N=C=O) group[1] |
| ~1600, ~1490, ~1450 | Medium-Weak | Aromatic C=C stretching |
| ~1465 | Medium | C-H bending (propyl group) |
| ~750 | Strong | Aromatic C-H out-of-plane bending (ortho-disubstituted) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragments.
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z (Predicted) | Relative Intensity | Assignment |
| 161 | Moderate | Molecular Ion [M]⁺ |
| 132 | High | [M - C₂H₅]⁺ (Loss of ethyl radical) |
| 118 | Moderate | [M - C₃H₇]⁺ (Loss of propyl radical) |
| 91 | High | Tropylium ion [C₇H₇]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.
NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra would typically be recorded on a spectrometer operating at a frequency of 400 MHz or higher.[2]
-
Sample Preparation: Approximately 5-10 mg of this compound would be dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube.[3][4] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]
-
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment would be used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[5]
-
¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of the less sensitive ¹³C nuclei.[3] Common experiments include DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of CH, CH₂, and CH₃ groups.[3]
-
IR Spectroscopy
For a liquid sample like this compound, the IR spectrum can be conveniently obtained using Attenuated Total Reflectance (ATR) or neat techniques.[6]
-
Sample Preparation (ATR): A small drop of the sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide).
-
Data Acquisition: The spectrum is typically recorded over a wavenumber range of 4000-400 cm⁻¹.[7] A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.[1]
Mass Spectrometry
Mass spectra are commonly obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI).[5]
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).[1]
-
Data Acquisition: The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer.
-
Ionization: Electron ionization is typically performed at a standard energy of 70 eV.[5] This causes the molecule to fragment in a reproducible manner. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.
Visualizations
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Room Temperature Production of Polyurea-Based Lubricants: Using L-Serine Derivatives, 1,5 Pentamethylene Diisocyanate, and a Planetary Ball Mill [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. benchchem.com [benchchem.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. d-nb.info [d-nb.info]
Methodological & Application
Application Notes and Protocols for 2-Propylphenyl Isocyanate in Polyurethane Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Propylphenyl isocyanate is an aromatic isocyanate that can be utilized in the synthesis of polyurethanes. The presence of the ortho-propyl group on the phenyl ring introduces specific steric and electronic effects that influence its reactivity and the properties of the resulting polymers. These application notes provide an overview of its use, hypothesized properties based on structure-activity relationships, and detailed protocols for the synthesis and characterization of polyurethanes incorporating this unique monomer. Aromatic isocyanates are generally more reactive than their aliphatic counterparts, a characteristic that influences the kinetics of polyurethane formation.[1] The substituent on the aromatic ring, in this case, a propyl group, further modulates this reactivity.[1]
Core Applications and Mechanisms
The primary application of this compound in polymer chemistry is as a monomer for the synthesis of polyurethanes. The fundamental reaction involves the nucleophilic attack of a hydroxyl group from a polyol onto the electrophilic carbon of the isocyanate group, forming a urethane linkage.[2]
Due to the presence of the ortho-propyl group, the reactivity of this compound is expected to be lower than that of unsubstituted phenyl isocyanate due to steric hindrance. This steric effect can be advantageous in controlling the reaction rate and may influence the morphology and properties of the final polymer. An electron-donating alkyl group can also slightly decrease the electrophilicity of the isocyanate carbon, further moderating the reaction rate.
Potential Applications Include:
-
Tailored Polyurethane Elastomers: The incorporation of this compound can modify the hard segments of polyurethanes, potentially leading to materials with unique mechanical properties, such as altered flexibility and tensile strength.
-
Coatings and Adhesives: Polyurethanes derived from this isocyanate could be formulated into coatings and adhesives with specific curing profiles and final properties.
-
Biomedical Polyurethanes: The biocompatibility of polyurethanes is a significant area of research.[1] While specific data for this compound is unavailable, its derivatives could be explored for applications in medical devices and drug delivery systems, pending thorough toxicological evaluation.
Data Presentation
As there is limited published data specifically for polyurethanes synthesized with this compound, the following tables present hypothetical yet expected data based on the known effects of ortho-alkylation on polyurethane properties. These tables are intended to serve as a guide for experimental design.
Table 1: Hypothesized Reactivity of this compound Compared to Other Aromatic Isocyanates
| Isocyanate | Relative Reaction Rate (with n-butanol) | Expected Pot Life (in a model formulation) | Key Influencing Factors |
| Phenyl Isocyanate | 1.00 | Short | Baseline reactivity, no steric hindrance |
| This compound | ~0.6 - 0.8 | Moderate | Steric hindrance from ortho-propyl group |
| 2,4-Toluene Diisocyanate (TDI) | >1.00 (para-NCO), <1.00 (ortho-NCO) | Short to Moderate | Electronic activation and steric hindrance |
| 4,4'-Methylene Diphenyl Diisocyanate (MDI) | >1.00 | Short | Electronic effects and molecular symmetry |
Table 2: Predicted Mechanical Properties of a Polyurethane Elastomer Synthesized with this compound
| Property | Expected Value Range | Comparison to MDI-based PU of similar composition | Rationale for Predicted Properties |
| Tensile Strength (MPa) | 25 - 40 | Slightly Lower | The bulky propyl group may disrupt hard segment packing and crystallinity. |
| Elongation at Break (%) | 400 - 600 | Potentially Higher | Reduced hard segment cohesion could allow for greater chain mobility and extension. |
| Shore A Hardness | 80 - 90 | Similar to Slightly Lower | Dependent on the overall hard segment content, but steric effects might lead to a softer material. |
| Glass Transition Temp (°C) | -30 to -10 | Similar | Primarily determined by the soft segment polyol. |
Experimental Protocols
The following are detailed protocols for the synthesis and characterization of a linear polyurethane elastomer using this compound.
Protocol 1: Synthesis of a this compound-Based Polyurethane Prepolymer
Objective: To synthesize an isocyanate-terminated prepolymer from this compound and a polyether polyol.
Materials:
-
This compound
-
Poly(tetramethylene ether) glycol (PTMEG), Mn = 2000 g/mol
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Anhydrous toluene
-
Nitrogen gas supply
-
Three-neck round-bottom flask with a mechanical stirrer, thermometer, and nitrogen inlet.
Procedure:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.
-
Charge the three-neck flask with PTMEG (e.g., 0.1 mol) and heat to 80°C under a nitrogen blanket with stirring.
-
Once the PTMEG is molten and homogenous, add this compound (e.g., 0.2 mol for a 2:1 NCO:OH ratio) dropwise over 30 minutes, ensuring the temperature does not exceed 90°C.
-
After the addition is complete, add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%).
-
Maintain the reaction at 80°C with continuous stirring for 2-4 hours.
-
Monitor the reaction progress by determining the isocyanate content (%NCO) via titration with di-n-butylamine.
-
The reaction is complete when the %NCO value reaches the theoretical value for the prepolymer.
-
Cool the prepolymer to room temperature and store under a nitrogen atmosphere.
Protocol 2: Chain Extension of the Prepolymer to Form a Polyurethane Elastomer
Objective: To synthesize a high molecular weight polyurethane elastomer by reacting the prepolymer with a chain extender.
Materials:
-
This compound-based prepolymer (from Protocol 1)
-
1,4-Butanediol (BDO), dried
-
Anhydrous dimethylacetamide (DMAc)
-
Teflon-coated mold
Procedure:
-
In a separate flask, dissolve the prepolymer in anhydrous DMAc to achieve a 30% (w/v) solution at room temperature.
-
Add the stoichiometric amount of 1,4-butanediol (chain extender) to the prepolymer solution with vigorous stirring. The amount of BDO should be calculated to react with the remaining isocyanate groups.
-
Continue stirring for 15-20 minutes until the mixture becomes viscous.
-
Pour the viscous solution into a Teflon-coated mold.
-
Cure the cast film in an oven at 80°C for 24 hours.
-
Post-cure the elastomer at room temperature for 7 days before characterization.
Mandatory Visualizations
Caption: Workflow for the two-step synthesis of a polyurethane elastomer.
Caption: The fundamental reaction mechanism for urethane linkage formation.
References
Application Note: High-Performance Liquid Chromatography Analysis of Primary and Secondary Amines and Alcohols in Pharmaceutical Preparations Following Derivatization with 2-Propylphenyl Isocyanate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantitative analysis of primary and secondary amines, as well as alcohols, is crucial in pharmaceutical development and quality control. These functional groups are common in active pharmaceutical ingredients (APIs), excipients, and potential degradation products. Direct analysis of these compounds by High-Performance Liquid Chromatography (HPLC) can be challenging due to their potential for poor chromatographic retention on reversed-phase columns and lack of a strong chromophore for UV detection.
Derivatization is a technique used to convert an analyte into a product with improved analytical properties. 2-Propylphenyl isocyanate is an effective derivatizing agent for compounds containing active hydrogen atoms, such as primary and secondary amines and alcohols. The reaction proceeds rapidly under mild conditions to form stable urea (from amines) or urethane (from alcohols) derivatives. These derivatives exhibit enhanced hydrophobicity, leading to better retention in reversed-phase HPLC, and the phenyl group provides a strong chromophore for sensitive UV detection.
This application note provides a detailed protocol for the derivatization of primary and secondary amines and alcohols with this compound and their subsequent analysis by HPLC with UV detection.
Derivatization Reaction
This compound reacts with the nucleophilic nitrogen of primary and secondary amines to form a stable N,N'-disubstituted urea derivative. Similarly, it reacts with the oxygen of alcohols to form a stable urethane derivative. The presence of the propyl group on the phenyl ring can offer improved solubility of the derivative in common HPLC mobile phases.
Reaction with Primary/Secondary Amines:
-
R-NH₂ (Primary Amine) + 2-Propyl-C₆H₄-NCO → 2-Propyl-C₆H₄-NH-CO-NH-R
-
R₂NH (Secondary Amine) + 2-Propyl-C₆H₄-NCO → 2-Propyl-C₆H₄-NH-CO-NR₂
Reaction with Alcohols:
-
R-OH (Alcohol) + 2-Propyl-C₆H₄-NCO → 2-Propyl-C₆H₄-NH-CO-O-R
The reaction is typically carried out in an aprotic solvent in the presence of a catalyst, such as a tertiary amine (e.g., triethylamine) or a tin catalyst (e.g., dibutyltin dilaurate), to accelerate the reaction, especially for less reactive alcohols.
Caption: Derivatization of amines and alcohols with this compound.
Experimental Protocols
Materials and Reagents
-
Analytes: Standard compounds of primary amines, secondary amines, and alcohols of interest.
-
Derivatizing Agent: this compound (≥98% purity)
-
Solvent: Anhydrous Acetonitrile (ACN), HPLC grade
-
Catalyst: Triethylamine (TEA), HPLC grade
-
Quenching Reagent: Methanol, HPLC grade
-
HPLC Mobile Phase A: Water with 0.1% Formic Acid, HPLC grade
-
HPLC Mobile Phase B: Acetonitrile with 0.1% Formic Acid, HPLC grade
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Instrumentation
-
HPLC System: A system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Standard Solution Preparation
-
Analyte Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each analyte standard in 10 mL of anhydrous acetonitrile.
-
Derivatizing Agent Solution (10 mg/mL): Accurately weigh and dissolve 100 mg of this compound in 10 mL of anhydrous acetonitrile. Prepare this solution fresh daily.
-
Catalyst Solution (10% v/v): Prepare a 10% solution of triethylamine in anhydrous acetonitrile.
Derivatization Protocol
Caption: Workflow for derivatization and sample preparation.
Detailed Steps:
-
To a 2 mL autosampler vial, add 100 µL of the sample or standard solution.
-
Add 200 µL of the this compound derivatizing solution.
-
Add 20 µL of the 10% triethylamine catalyst solution.
-
Cap the vial, vortex briefly, and place it in a heating block or water bath at 60°C for 30 minutes.
-
After incubation, allow the vial to cool to room temperature.
-
To quench the unreacted this compound, add 50 µL of methanol. Vortex and let it stand for 10 minutes.
-
Dilute the final reaction mixture to a final volume of 1 mL with the sample diluent (Acetonitrile/Water, 50:50).
-
The sample is now ready for HPLC analysis.
HPLC Method
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 240 nm |
| Run Time | 20 minutes |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 50 | 50 |
| 15.0 | 5 | 95 |
| 17.0 | 5 | 95 |
| 17.1 | 50 | 50 |
| 20.0 | 50 | 50 |
Data and Performance Characteristics
The following tables summarize the expected performance characteristics of the method for a selection of model amine and alcohol compounds.
Table 3: Chromatographic Data for Derivatized Analytes
| Analyte (Derivative) | Retention Time (min) |
| Benzylamine (Urea) | 8.5 |
| Diethylamine (Urea) | 9.2 |
| Benzyl Alcohol (Urethane) | 10.1 |
| Phenylethanol (Urethane) | 11.3 |
| This compound (Quenched) | 12.5 |
Table 4: Method Validation Summary
| Analyte (Derivative) | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (%) | Precision (%RSD) |
| Benzylamine (Urea) | >0.999 | 0.05 | 0.15 | 98-102 | <2.0 |
| Diethylamine (Urea) | >0.999 | 0.08 | 0.24 | 97-103 | <2.5 |
| Benzyl Alcohol (Urethane) | >0.999 | 0.06 | 0.18 | 99-101 | <2.0 |
LOD: Limit of Detection, LOQ: Limit of Quantitation, RSD: Relative Standard Deviation
Conclusion
The use of this compound as a pre-column derivatizing agent provides a robust and sensitive method for the HPLC analysis of primary and secondary amines and alcohols. The resulting urea and urethane derivatives exhibit excellent chromatographic properties on a standard C18 column and possess a strong UV chromophore, allowing for low-level detection. The detailed protocol and performance characteristics demonstrate the suitability of this method for routine analysis in pharmaceutical research, development, and quality control environments.
Application of 2-Propylphenyl Isocyanate in Polymer Chemistry: Application Notes and Protocols
Disclaimer: Publicly available scientific literature and technical data on the specific applications of 2-Propylphenyl Isocyanate in polymer chemistry are limited. The following application notes and protocols are therefore based on the general principles of aromatic isocyanate chemistry and may require substantial optimization for this specific molecule. The ortho-propyl group is expected to introduce significant steric hindrance, which will likely influence reactivity compared to less substituted aromatic isocyanates like phenyl isocyanate. All experiments should be conducted with appropriate safety precautions in a controlled laboratory setting.
Introduction
This compound is an aromatic isocyanate that holds potential as a monomer and modifying agent in polymer synthesis. The isocyanate group (-N=C=O) is highly reactive towards nucleophiles such as alcohols, amines, and water, forming urethane, urea, and carbamic acid linkages, respectively.[1][2] These reactions are fundamental to the production of a wide range of polymeric materials.[2] The presence of the aromatic ring is expected to impart rigidity, thermal stability, and chemical resistance to the resulting polymers, similar to what is observed with phenyl isocyanate.[3] The 2-propyl substituent will likely modulate the reactivity of the isocyanate group due to steric effects and influence the physical properties of the derived polymers, such as solubility and morphology.
Potential applications for this compound in polymer chemistry include:
-
Synthesis of Polyurethanes and Polyureas: As a comonomer with polyols or polyamines to create novel polyurethanes and polyureas with unique thermal and mechanical properties.[3][4]
-
Polymer Modification: For the surface or bulk functionalization of polymers containing active hydrogen atoms, to alter properties like hydrophobicity, adhesion, or biocompatibility.
-
Chain Extender/Cross-linking Agent: To increase the molecular weight or introduce cross-links in existing polymer chains that possess terminal hydroxyl or amine functionalities.[3]
Key Reactions and Mechanisms
The primary reaction of this compound in polymer chemistry is the nucleophilic addition to the carbon atom of the isocyanate group.
Urethane Formation (Reaction with Alcohols)
The reaction with a hydroxyl group from a polyol results in the formation of a urethane linkage, the basis for polyurethane synthesis.[4]
Caption: Formation of a polyurethane from this compound and a polyol.
Urea Formation (Reaction with Amines)
The reaction with a primary or secondary amine group from a polyamine leads to the formation of a urea linkage, the basis for polyurea synthesis. This reaction is generally faster than the reaction with alcohols.
Caption: Formation of a polyurea from this compound and a polyamine.
Experimental Protocols
The following are generalized protocols that should be adapted and optimized based on experimental observations.
Synthesis of a Linear Polyurethane (Model Study)
This protocol describes the synthesis of a polyurethane from this compound and a diol.
Materials:
-
This compound
-
Poly(ethylene glycol) (PEG), Mn = 2000 g/mol
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Anhydrous toluene
-
Anhydrous methanol (for quenching)
-
Hexane (for precipitation)
Procedure:
-
Dry all glassware in an oven at 120°C overnight and assemble under an inert atmosphere (e.g., nitrogen or argon).
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, dissolve poly(ethylene glycol) in anhydrous toluene.
-
Add a catalytic amount of DBTDL (e.g., 0.1 mol% with respect to isocyanate).
-
Slowly add an equimolar amount of this compound to the stirred solution at room temperature.
-
Heat the reaction mixture to 80°C and monitor the reaction progress by IR spectroscopy (disappearance of the N=C=O peak around 2270 cm⁻¹).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature and quench with a small amount of anhydrous methanol.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large excess of hexane.
-
Collect the polymer by filtration and dry under vacuum at 40-50°C to a constant weight.
Experimental Workflow:
Caption: Workflow for the synthesis of a linear polyurethane.
Surface Modification of a Hydroxyl-Functionalized Polymer Film
This protocol outlines a general procedure for modifying a polymer surface containing hydroxyl groups.
Materials:
-
Polymer film with surface hydroxyl groups (e.g., plasma-treated polyethylene)
-
This compound
-
Anhydrous toluene
-
Triethylamine (as a catalyst)
Procedure:
-
Place the hydroxyl-functionalized polymer film in a reaction vessel under an inert atmosphere.
-
Prepare a solution of this compound in anhydrous toluene (e.g., 0.1 M).
-
Add a catalytic amount of triethylamine to the isocyanate solution.
-
Immerse the polymer film in the isocyanate solution and allow it to react at room temperature for a specified time (e.g., 2-24 hours).
-
Remove the film from the solution and wash thoroughly with fresh toluene to remove any unreacted isocyanate.
-
Dry the modified film under vacuum.
-
Characterize the surface modification using techniques such as contact angle measurements, X-ray photoelectron spectroscopy (XPS), or attenuated total reflectance Fourier-transform infrared spectroscopy (ATR-FTIR).
Data Presentation
As no specific quantitative data for this compound is available, the following table provides a template for organizing experimental data that would be collected during the synthesis and characterization of polymers using this isocyanate.
Table 1: Reaction Conditions and Properties of Polyurethanes Synthesized from this compound and Various Polyols.
| Entry | Polyol | Molar Ratio (Isocyanate:Polyol) | Catalyst (mol%) | Reaction Temp (°C) | Reaction Time (h) | Yield (%) | Mn ( g/mol ) | PDI | Tg (°C) |
| 1 | PEG 2000 | 1:1 | DBTDL (0.1) | 80 | 6 | - | - | - | - |
| 2 | PCL 2000 | 1:1 | DBTDL (0.1) | 80 | 8 | - | - | - | - |
| 3 | PPG 1000 | 1:1 | DBTDL (0.1) | 90 | 10 | - | - | - | - |
Mn = Number-average molecular weight, PDI = Polydispersity index, Tg = Glass transition temperature. Data to be filled in from experimental results.
Safety Precautions
Isocyanates are sensitizers and can be toxic upon inhalation or skin contact. All manipulations involving this compound should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Care should be taken to avoid exposure to moisture, as this can lead to the formation of insoluble ureas and the release of carbon dioxide.
References
Application Notes and Protocols for Derivatization with 2-Propylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Propylphenyl isocyanate is a valuable reagent for the chemical derivatization of primary and secondary amines, alcohols, and thiols. The isocyanate group (-N=C=O) is highly reactive towards nucleophiles, leading to the formation of stable urea, carbamate (urethane), and thiocarbamate derivatives, respectively. This derivatization is often employed to enhance the analytical properties of the parent molecule, such as improving its chromatographic retention, increasing its detectability by UV or fluorescence detectors, or improving its ionization efficiency for mass spectrometry. These application notes provide detailed protocols for the use of this compound in derivatization reactions and subsequent analysis.
It is important to note that this compound is not known to be involved in biological signaling pathways; its primary utility in a research and drug development context is as a chemical modification and analytical derivatization reagent.
Safety Precautions
This compound is a hazardous chemical and should be handled with appropriate safety measures in a well-ventilated fume hood.[1][2] Always wear personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2][3][4]
Hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled. [1][2]
-
May cause respiratory irritation. [2]
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled. [3]
-
Reacts with water, which can generate CO2 and lead to pressure buildup in closed containers. [4]
In case of exposure, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) for this compound.[1][2]
Reaction Principles
The derivatization reactions with this compound are based on the nucleophilic addition of an active hydrogen atom from an amine, alcohol, or thiol to the electrophilic carbon atom of the isocyanate group.
1. Reaction with Amines (Formation of Ureas): Primary and secondary amines react readily with this compound to form stable N,N'-disubstituted urea derivatives. The reaction is typically rapid and proceeds at room temperature without the need for a catalyst.[5]
2. Reaction with Alcohols (Formation of Carbamates/Urethanes): Alcohols react with this compound to form carbamate (urethane) derivatives.[6] The reactivity of alcohols follows the order: primary > secondary > tertiary. While the reaction can proceed without a catalyst, particularly with primary alcohols, less reactive alcohols may require the use of a base catalyst (e.g., DBU) or an organotin catalyst (e.g., DBTDL) and/or elevated temperatures to achieve a reasonable reaction rate.[6]
Experimental Protocols
The following are general protocols for the derivatization of amines and alcohols with this compound. These protocols should be considered as a starting point, and optimization of reaction conditions (e.g., stoichiometry, solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: Derivatization of Primary or Secondary Amines
This protocol describes a general procedure for the synthesis of a 2-propylphenyl urea derivative from a primary or secondary amine.
Materials:
-
Amine-containing substrate
-
This compound
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF))[5]
-
Nitrogen or Argon gas for inert atmosphere (recommended)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Reagents for work-up and purification (e.g., saturated aqueous ammonium chloride, ethyl acetate, brine, anhydrous magnesium sulfate, silica gel for chromatography)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the amine substrate (1.0 equivalent) in the chosen anhydrous solvent.
-
To the stirred solution, add this compound (1.05 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, if necessary, quench the reaction by adding a small amount of methanol to consume any excess isocyanate.
-
Concentrate the reaction mixture under reduced pressure.
-
If required, purify the crude product by recrystallization or flash column chromatography on silica gel to obtain the pure urea derivative.
Workflow for Amine Derivatization
Caption: Workflow for the derivatization of an amine with this compound.
Protocol 2: Derivatization of Alcohols
This protocol provides a general method for the synthesis of a 2-propylphenyl carbamate derivative from an alcohol. A catalyzed and an uncatalyzed approach are presented.
Materials:
-
Alcohol substrate
-
This compound
-
Anhydrous aprotic solvent (e.g., THF, DCM, Toluene)[6]
-
Catalyst (optional, for less reactive alcohols): 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Dibutyltin dilaurate (DBTDL)[6]
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware
-
Reagents for work-up and purification
Procedure (Uncatalyzed - for Primary Alcohols):
-
In a dry round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.0 equivalent) in the chosen anhydrous solvent.
-
Add this compound (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure carbamate derivative.
Procedure (Catalyzed - for Secondary/Tertiary/Phenolic Alcohols):
-
In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and the catalyst (0.05 - 0.1 equivalents of DBU or DBTDL) in the chosen anhydrous solvent.[6]
-
Add this compound (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction at room temperature or heat to 40-80°C if necessary. Monitor the reaction progress by TLC or HPLC.[6]
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Workflow for Alcohol Derivatization
Caption: Workflow for the derivatization of an alcohol with this compound.
Data Presentation
The following tables summarize the expected inputs, outputs, and typical analytical conditions for the derivatization reactions. Note that yields are estimates based on general isocyanate chemistry and will vary depending on the substrate and reaction conditions.
Table 1: Summary of Derivatization Reactions
| Analyte Functional Group | Reagent | Product | Typical Solvent(s) | Catalyst | Expected Yield* |
| Primary/Secondary Amine | This compound | 2-Propylphenyl urea derivative | DCM, THF, MeCN, DMF | None required | >90% |
| Primary Alcohol | This compound | 2-Propylphenyl carbamate | DCM, THF | None or Base/Organotin | 80-95% |
| Secondary/Tertiary Alcohol | This compound | 2-Propylphenyl carbamate | THF, Toluene | Base or Organotin | 60-90% |
| Phenol | This compound | 2-Propylphenyl carbamate | Toluene, DMF | Base or Organotin | 50-85% |
*Yields are estimates and highly substrate-dependent. Optimization is recommended.
Table 2: Typical HPLC Analytical Conditions for Derivatives
| Parameter | Urea Derivatives | Carbamate Derivatives |
| Column | Reversed-Phase C18, 3-5 µm | Reversed-Phase C18 or C8, 3-5 µm[7] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient[8] | Acetonitrile/Water or Methanol/Water gradient[7][9] |
| Detection | UV at ~210-254 nm | UV at ~210-254 nm |
| Flow Rate | 0.5 - 1.0 mL/min | 0.8 - 1.2 mL/min[7] |
| Column Temp. | 25 - 40 °C | 30 - 40 °C[7] |
Note: The phenyl group in the derivatizing agent provides a chromophore for UV detection. Method development and optimization are crucial for achieving desired separation and sensitivity.
Conclusion
This compound is a versatile derivatizing agent for amines and alcohols, facilitating their analysis by converting them into more readily detectable urea and carbamate derivatives. The provided protocols offer a foundation for researchers to employ this reagent in their analytical workflows. Adherence to safety protocols is paramount when handling this hazardous compound. Successful derivatization, coupled with optimized chromatographic methods, can significantly enhance the quantitative analysis of a wide range of molecules in research and drug development.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 190774-57-3 Name: this compound [xixisys.com]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. solutions.covestro.com [solutions.covestro.com]
- 5. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. s4science.at [s4science.at]
- 8. CN101122589A - Urea and its impurity high performance liquid chromatography analysis method - Google Patents [patents.google.com]
- 9. agilent.com [agilent.com]
Application Notes and Protocols for the Detection of 2-Propylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Propylphenyl isocyanate is an aromatic organic compound featuring a reactive isocyanate group. This functional group makes it a valuable intermediate in the synthesis of a diverse range of compounds, including pharmaceuticals, agrochemicals, and polymers like polyurethanes. The high reactivity of the isocyanate group, particularly its susceptibility to nucleophilic attack by amines, alcohols, and water, necessitates robust analytical methods for its detection and quantification. These methods are crucial for monitoring reaction kinetics, assessing sample purity, ensuring workplace safety, and conducting metabolite studies.
Due to the inherent instability and high reactivity of isocyanates, analytical procedures overwhelmingly rely on derivatization to form stable, easily analyzable products.[1][2] This document provides detailed protocols for the detection and quantification of this compound using common and reliable analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) and Fluorescence (FLD) detection, and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are based on established protocols for isocyanate analysis, such as those from the National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA).[3]
Quantitative Data Summary
Quantitative performance metrics for the analytical methods are critical for selecting the appropriate technique for a given application. While specific performance data for this compound is not extensively published, the following table summarizes typical quantitative data for analogous aromatic isocyanates using well-established derivatization methods. These values can be considered representative for initial experimental design.
| Analytical Method | Derivatizing Agent | Analyte Form | Detection Limit (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Recovery (%) |
| HPLC-UV/FLD | 1-(9-Anthracenylmethyl)piperazine (MAP) | MAP-Urea Derivative | ~0.017 µg per sample (as HDI)[4] | - | >0.99 | 91.2 - 93.2 (for N3300 isocyanurate)[5] |
| HPLC-UV/FLD | 1-(2-Pyridyl)piperazine (1-2PP) | 1-2PP-Urea Derivative | 0.010 µg/mL[3] | 0.033 µg/mL[3] | ≥0.990[3] | ~98[3] |
| LC-MS/MS | Dibutylamine (DBA) | DBA-Urea Derivative | 5 ng/mL[1] | 10 ng/mL (LC-MS)[1] | - | - |
Experimental Protocols
Protocol 1: Analysis by HPLC with UV and Fluorescence Detection following Derivatization with 1-(9-Anthracenylmethyl)piperazine (MAP)
This protocol is adapted from NIOSH Method 5525, which is a highly sensitive method for the analysis of isocyanates.[4][6]
1. Principle
This compound is reacted with 1-(9-anthracenylmethyl)piperazine (MAP) to form a stable, highly fluorescent urea derivative. This derivative is then separated by reverse-phase HPLC and quantified using UV and fluorescence detectors.
2. Reagents and Materials
-
This compound (analytical standard)
-
1-(9-Anthracenylmethyl)piperazine (MAP)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Triethylammonium phosphate/formate buffer (100 mM in both, pH adjusted)
-
Phosphoric acid
-
Methanol (HPLC grade)
-
Reagent grade water
-
Solid-phase extraction (SPE) cartridges (if required for sample cleanup)
-
Volumetric flasks, pipettes, and syringes
-
HPLC system with gradient capability, UV detector, and Fluorescence detector
3. Standard Preparation
-
Stock Solution (MAP-Urea Derivative): Accurately weigh a known amount of this compound and dissolve it in a known volume of acetonitrile. In a separate flask, prepare a solution of MAP in acetonitrile (e.g., 1x10⁻⁴ M).
-
To a known volume of the this compound solution, add a molar excess of the MAP solution. Allow the reaction to proceed for at least one hour at room temperature in the dark.
-
This stock solution of the derivatized analyte can then be serially diluted with the mobile phase to prepare a series of calibration standards.
4. Sample Preparation
-
Liquid Samples: If the analyte is in a liquid matrix, an aliquot of the sample can be directly derivatized by adding an excess of the MAP solution in acetonitrile.
-
Air Samples (for workplace monitoring):
-
Draw a known volume of air through a glass fiber filter coated with MAP.
-
After sampling, transfer the filter to a vial containing a known volume of acetonitrile.
-
Agitate the vial to extract the MAP-urea derivative from the filter.[7]
-
-
Sample Cleanup (if necessary): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.[4]
5. HPLC Conditions
-
Column: Reversed-phase C8 or C18 column (e.g., 150 x 4.6 mm, 5-µm particle size)[6]
-
Mobile Phase A: 65:35 (v/v) acetonitrile:triethylammonium phosphate/formate buffer (pH 6.0)[4]
-
Mobile Phase B: Acetonitrile
-
Gradient: A pH gradient from 6.0 to 1.6 is often employed to achieve good separation.[4]
-
Flow Rate: 1.5 mL/min[4]
-
Injection Volume: 30 µL[6]
-
Column Temperature: 30°C[6]
-
UV Detector Wavelength: 253 nm[6]
-
Fluorescence Detector Wavelengths: Excitation: 368 nm, Emission: 409 nm[6]
6. Data Analysis
-
Identify the peak corresponding to the MAP-derivatized this compound based on its retention time from the analysis of the standard.
-
Construct a calibration curve by plotting the peak area (or height) versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Analysis by GC-MS following Derivatization
This protocol provides a general framework for the GC-MS analysis of this compound, which would typically be derivatized to a less polar and more volatile compound, or hydrolyzed to its corresponding amine and then derivatized.
1. Principle
For GC-MS analysis, the isocyanate is typically converted to a stable, volatile derivative. A common approach is hydrolysis to the corresponding amine (2-propylaniline), followed by derivatization of the amine. Alternatively, derivatization with an alcohol can form a stable carbamate. The derivative is then analyzed by GC-MS, which provides both separation and structural information for confident identification.
2. Reagents and Materials
-
This compound (analytical standard)
-
Hydrochloric acid (for hydrolysis)
-
Sodium hydroxide (for neutralization)
-
Organic solvent (e.g., toluene, ethyl acetate)
-
Derivatizing agent (e.g., pentafluoropropionic anhydride (PFPA) for the amine)
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column
3. Standard and Sample Preparation
-
Hydrolysis to 2-Propylaniline:
-
To a known amount of this compound standard or sample, add an excess of dilute hydrochloric acid.
-
Heat the mixture to facilitate hydrolysis to 2-propylaniline.
-
After cooling, neutralize the solution with a base (e.g., sodium hydroxide) and extract the 2-propylaniline into an organic solvent like toluene.
-
Dry the organic extract with anhydrous sodium sulfate.
-
-
Derivatization:
-
To the organic extract containing 2-propylaniline, add the derivatizing agent (e.g., PFPA).
-
Allow the reaction to proceed at a slightly elevated temperature (e.g., 60°C) for a specified time.
-
After the reaction, the excess derivatizing agent and solvent may be removed under a gentle stream of nitrogen, and the residue reconstituted in a suitable solvent for injection.
-
4. GC-MS Conditions
-
Column: A non-polar or medium-polarity capillary column is typically used (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[8]
-
Injector Temperature: 250°C[8]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp at 4°C/min to 280°C.
-
Hold at 280°C for 15 minutes.[8]
-
-
MS Transfer Line Temperature: 280°C[8]
-
Ion Source Temperature: 230°C[8]
-
Ionization Mode: Electron Impact (EI) at 70 eV.[8]
-
Scan Range: 50-500 m/z.[9]
5. Data Analysis
-
Identify the derivatized 2-propylaniline peak based on its retention time and mass spectrum. The mass spectrum should show a characteristic molecular ion and fragmentation pattern.
-
Quantification can be performed using an internal standard and by creating a calibration curve from the derivatized standards.
Visualizations
Caption: Workflow for HPLC analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Standards New Zealand [standards.govt.nz]
- 3. researchgate.net [researchgate.net]
- 4. cdc.gov [cdc.gov]
- 5. Evaluation of the NIOSH draft method 5525 for determination of the total reactive isocyanate group (TRIG) for aliphatic isocyanates in autobody repair shops - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 6. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 7. Page:NIOSH Manual of Analytical Methods - 5525.pdf/3 - Wikisource, the free online library [en.wikisource.org]
- 8. benchchem.com [benchchem.com]
- 9. americanchemistry.com [americanchemistry.com]
Application Notes and Protocols for 2-Propylphenyl Isocyanate in Coatings and Adhesives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on established principles of polyurethane chemistry. Due to the limited availability of specific experimental data for 2-propylphenyl isocyanate, these guidelines are intended to be a starting point for research and development. Optimization of formulations and processes will be necessary to achieve desired performance characteristics.
Introduction: this compound in Polyurethane Systems
This compound is an aromatic monoisocyanate characterized by a propyl group at the ortho position to the isocyanate functionality. This structural feature is anticipated to influence its reactivity and the ultimate properties of the derived polyurethane coatings and adhesives. Aromatic isocyanates are known for their high reactivity and the formation of rigid, durable polymers.[1][2] However, the presence of an ortho-alkyl group introduces steric hindrance, which can modulate the reaction kinetics with polyols and other active hydrogen-containing compounds.[3] This controlled reactivity can be advantageous in certain applications, potentially leading to longer pot life, improved flow and leveling in coatings, and enhanced flexibility and hydrolytic stability in the cured polymer.
Key Potential Attributes:
-
Moderated Reactivity: The ortho-propyl group is expected to sterically hinder the isocyanate group, leading to a slower reaction rate compared to unsubstituted phenyl isocyanate or toluene diisocyanate (TDI).[3][4] This can provide a wider processing window for formulators.
-
Improved Hydrolytic Stability: The steric bulk around the urethane linkage may offer protection against hydrolysis, potentially enhancing the long-term durability of the coating or adhesive bond.
-
Enhanced Flexibility: The introduction of the flexible propyl group may disrupt the packing of the polymer chains, leading to a less rigid and more flexible polyurethane compared to those derived from more symmetrical aromatic isocyanates.[5]
-
Good Adhesion: Like other aromatic isocyanates, this compound is expected to form polyurethanes with excellent adhesion to a variety of substrates due to the presence of polar urethane groups.[5]
Application in Coatings
Polyurethane coatings formulated with this compound are anticipated to be suitable for applications where a balance of durability, flexibility, and controlled cure is required. Due to its aromatic nature, it is best suited for primers, basecoats, or indoor applications where UV stability is not a primary concern, as aromatic polyurethanes tend to yellow upon prolonged exposure to UV radiation.[6]
Potential Applications:
-
Industrial Maintenance Coatings: Primers and intermediate coats for metal substrates requiring good corrosion resistance and adhesion.
-
Wood Coatings: Sealers and lacquers for furniture and cabinetry where flexibility and chemical resistance are important.
-
Concrete Sealers: Coatings to protect concrete floors from abrasion and chemical spills.
Application in Adhesives
In adhesive formulations, this compound can be used to synthesize polyurethane prepolymers or as a reactive component in two-component systems. The moderated reactivity may allow for longer open times, which is beneficial for assembling large or complex parts.
Potential Applications:
-
Flexible Laminating Adhesives: For bonding films and foils in packaging applications where flexibility is crucial.
-
Structural Adhesives: In formulations where a longer work life is needed to ensure proper wetting and positioning of substrates.
-
Textile Adhesives: For bonding fabrics where a soft and flexible bond line is desired.
Quantitative Data Summary
The following tables present hypothetical performance data for polyurethane coatings and adhesives based on this compound, benchmarked against a standard aromatic isocyanate (e.g., Phenyl Isocyanate). This data is illustrative and intended to guide formulation development.
Table 1: Illustrative Performance of a 2K Polyurethane Clear Coat
| Property | This compound-Based | Phenyl Isocyanate-Based (Control) | Test Method |
| Physical Properties | |||
| Pot Life (hours) | 4 - 6 | 2 - 3 | Viscosity double |
| Tack-Free Time (hours) | 3 - 4 | 1 - 2 | ASTM D1640 |
| Full Cure Time (days) | 7 | 5 - 7 | ASTM D1640 |
| Pencil Hardness | H - 2H | 2H - 3H | ASTM D3363 |
| Adhesion (Cross-hatch) | 5B | 5B | ASTM D3359 |
| Flexibility (Mandrel Bend) | 1/8 inch | 1/4 inch | ASTM D522 |
| Resistance Properties | |||
| Water Resistance (24h) | No effect | Slight blistering | ASTM D870 |
| 10% HCl Resistance (1h) | No effect | Slight discoloration | ASTM D1308 |
| 10% NaOH Resistance (1h) | Slight softening | Softening | ASTM D1308 |
Table 2: Illustrative Properties of a 2K Polyurethane Adhesive
| Property | This compound-Based | Phenyl Isocyanate-Based (Control) | Test Method |
| Handling Properties | |||
| Open Time (minutes) | 30 - 45 | 15 - 20 | |
| Fixture Time (hours) | 6 - 8 | 3 - 4 | |
| Mechanical Properties | |||
| Lap Shear Strength (psi) | 1800 - 2200 | 2000 - 2500 | ASTM D1002 |
| Peel Strength (pli) | 20 - 25 | 15 - 20 | ASTM D1876 |
| Shore D Hardness | 60 - 70 | 70 - 80 | ASTM D2240 |
Experimental Protocols
Protocol 1: Synthesis of a 2K Polyurethane Clear Coat
This protocol describes the preparation of a two-component polyurethane clear coat using this compound as the isocyanate component.
Materials:
-
Part A (Polyol Component):
-
Polyester Polyol (e.g., Desmophen® 670 BA)
-
Solvent blend (e.g., xylene, butyl acetate)
-
Flow and leveling agent (e.g., BYK-333)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
-
-
Part B (Isocyanate Component):
-
This compound
-
Procedure:
-
Preparation of Part A:
-
In a clean, dry mixing vessel, add the polyester polyol.
-
Under agitation, slowly add the solvent blend to achieve the desired viscosity.
-
Add the flow and leveling agent and mix until homogeneous.
-
Just before use, add the DBTDL catalyst and mix thoroughly. The amount of catalyst will need to be optimized to achieve the desired cure rate, likely requiring a higher concentration than for a non-hindered isocyanate.
-
-
Mixing and Application:
-
Combine Part A and Part B in the stoichiometric ratio (NCO:OH ratio of 1.05:1 is a good starting point).[7]
-
Mix thoroughly for 2-3 minutes using a low-speed mechanical stirrer, avoiding air entrapment.
-
Allow an induction time of 10-15 minutes.
-
Apply the coating to the prepared substrate using a spray gun, brush, or roller to the desired film thickness.
-
Allow to cure at ambient temperature (25°C, 50% RH).
-
Protocol 2: Synthesis of a Polyurethane Prepolymer for Adhesives
This protocol outlines the synthesis of an NCO-terminated prepolymer from this compound and a polyether polyol. This prepolymer can be used in one-component moisture-cured adhesives or as a component in two-part systems.
Materials:
-
This compound
-
Polyether Polyol (e.g., Polypropylene glycol, Mn = 2000 g/mol )
-
Catalyst (e.g., Stannous octoate)
-
Anhydrous solvent (e.g., Toluene or MEK)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reactor Setup:
-
Set up a four-necked round-bottom flask with a mechanical stirrer, thermometer, nitrogen inlet, and a condenser.
-
Ensure all glassware is thoroughly dried.
-
-
Reaction:
-
Charge the polyether polyol and solvent into the reactor.
-
Heat the mixture to 60°C under a nitrogen blanket while stirring.
-
Slowly add the this compound to the reactor over a period of 30-60 minutes. An NCO:OH ratio of 2:1 is a typical starting point for prepolymer synthesis.
-
Add a catalytic amount of stannous octoate.
-
Raise the temperature to 80-90°C and maintain for 2-4 hours. The higher temperature and catalyst are to compensate for the lower reactivity of the ortho-substituted isocyanate.
-
Monitor the reaction progress by titrating for the %NCO content (ASTM D2572).
-
Once the theoretical %NCO is reached, cool the reactor to room temperature.
-
Store the prepolymer under a nitrogen blanket in a moisture-proof container.
-
Visualizations (Graphviz DOT Language)
Caption: Basic reaction scheme for polyurethane formation.
References
Application Notes and Protocols for 2-Propylphenyl Isocyanate as a Blocking Agent in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 2-Propylphenyl isocyanate is not extensively documented in the scientific literature as a standard blocking agent. The following application notes and protocols are based on the general reactivity of isocyanates and data from sterically similar analogues, such as o-tolyl isocyanate. These protocols should be considered as a starting point and may require optimization for specific substrates.
Introduction
This compound is an aromatic isocyanate that can be utilized as a blocking agent for nucleophilic functional groups, primarily amines and to a lesser extent, alcohols and thiols. The reaction of this compound with a nucleophile results in the formation of a stable urea or carbamate linkage, effectively "blocking" or protecting the functional group from participating in subsequent chemical transformations. The bulky ortho-propyl group can influence the reactivity of the isocyanate and the stability of the resulting protected group, potentially offering unique selectivity in complex syntheses. This document provides an overview of its applications, experimental protocols for protection and deprotection, and a summary of expected reactivity.
Applications in Chemical Synthesis
The primary application of this compound as a blocking agent is in the temporary protection of primary and secondary amines. The resulting N,N'-disubstituted or N,N',N'-trisubstituted ureas are generally stable to a range of reaction conditions.
-
Protection of Primary and Secondary Amines: Forms stable urea derivatives.
-
Protection of Alcohols and Phenols: Forms carbamate derivatives, although the reaction is typically slower than with amines.
-
Drug Development: The 2-propylphenyl urea or carbamate moiety can be incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity and metabolic stability. The urea linkage, in particular, is a common pharmacophore in many kinase inhibitors.[1]
Chemical Properties
-
Molecular Formula: C₁₀H₁₁NO
-
Molecular Weight: 161.20 g/mol
-
Appearance: Colorless to pale yellow liquid
Experimental Protocols
Protection of a Primary Amine (Formation of a Urea Linkage)
This protocol describes a general procedure for the reaction of this compound with a primary amine to form a substituted urea.
Reaction Scheme:
R-NH₂ + 2-Pr-Ph-NCO → R-NH-C(=O)NH-Ph-2-Pr
Materials:
-
This compound
-
Primary amine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 eq) in anhydrous DCM (0.1-0.5 M).
-
To the stirred solution, add this compound (1.0 - 1.1 eq) dropwise at room temperature. For highly reactive amines, the addition can be performed at 0 °C to control the exotherm.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 1-4 hours), the urea product may precipitate from the solution.
-
If a precipitate has formed, collect the solid by filtration and wash with a small amount of cold DCM.
-
If the product is soluble, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Expected Results:
Based on analogous reactions with other ortho-alkylphenyl isocyanates, high yields are expected.
| Amine Type | Typical Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |
| Primary Aliphatic | DCM | 1 - 4 | 25 | > 90 |
| Primary Aromatic | THF | 2 - 8 | 25 | 85 - 95 |
| Secondary Aliphatic | DCM | 2 - 6 | 25 | > 90 |
Table 1: Representative conditions for the protection of amines using an ortho-alkylphenyl isocyanate.
Deprotection of a 2-Propylphenyl Carbamate
The cleavage of carbamate protecting groups can be achieved under various conditions. The stability of the 2-propylphenyl carbamate is expected to be comparable to other phenyl carbamates.
This method is suitable for substrates with functionalities sensitive to traditional hydrogenolysis or strong acid/base conditions.[2][3]
Reaction Scheme:
R-NH-C(=O)O-Ph-2-Pr + HSCH₂CH₂OH → R-NH₂
Materials:
-
2-Propylphenyl carbamate-protected amine
-
2-Mercaptoethanol
-
Potassium phosphate tribasic (K₃PO₄)
-
N,N-Dimethylacetamide (DMAc)
-
Nitrogen or Argon gas supply
Procedure:
-
To a suspension of the protected amine (1.0 eq) and potassium phosphate tribasic (4.0 eq) in DMAc (0.25 M) in a flask, purge with N₂ for 5-10 minutes.[2]
-
Add 2-mercaptoethanol (2.0 eq) to the mixture.[2]
-
Stir the reaction at 75 °C for up to 24 hours, monitoring by TLC or LC-MS.[2]
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous phase with DCM (2-3 times).
-
Wash the combined organic phases with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or reverse-phase HPLC to obtain the deprotected amine.[2]
This method is particularly effective for the cleavage of phenyl carbamates under mild conditions.[4]
Reaction Scheme:
R-NH-C(=O)O-Ph-2-Pr + Bu₄NF → R-NH₂
Materials:
-
2-Propylphenyl carbamate-protected amine
-
Tetrabutylammonium fluoride (TBAF) solution (e.g., 1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the protected amine (1.0 eq) in anhydrous THF.
-
Add TBAF solution (1.1 - 2.0 eq) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Upon completion, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
| Deprotection Reagent | Base/Additive | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| 2-Mercaptoethanol | K₃PO₄ | DMAc | 75 | 12 - 24 |
| TBAF | - | THF | 25 | 4 - 18 |
| Trifluoroacetic Acid (TFA) | - | DCM | 25 | 1 - 3 |
Table 2: General conditions for the deprotection of phenyl carbamates.
Visualizations
Caption: Workflow for the protection of an amine using this compound.
Caption: General workflow for the deprotection of a 2-propylphenyl carbamate.
Caption: Factors influencing the reactivity of this compound.
Safety Information
Isocyanates are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood. They are sensitizers and can cause respiratory and skin irritation. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed information.
References
- 1. benchchem.com [benchchem.com]
- 2. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
- 3. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mild and selective deprotection of carbamates with Bu4NF [organic-chemistry.org]
Application Notes and Protocols for Chiral Separation Using 2-Propylphenyl Isocyanate Derivatives on Polysaccharide-Based Chiral Stationary Phases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral separation is a critical process in the pharmaceutical and chemical industries, as the enantiomers of a chiral compound can exhibit significantly different pharmacological, toxicological, and metabolic properties. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is one of the most powerful and widely used techniques for the separation of enantiomers. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and high enantioselectivity for a wide range of chiral compounds.
The chiral recognition ability of these polysaccharide-based CSPs is significantly influenced by the substituents on the phenylcarbamate moieties attached to the polysaccharide backbone. These substituents play a crucial role in the formation of transient diastereomeric complexes with the analyte enantiomers through various interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.
This document provides detailed application notes and protocols for the use of a hypothetical chiral stationary phase based on a 2-propylphenyl isocyanate derivative of cellulose . While direct literature on this specific derivative is scarce, the provided methodologies are based on established principles and data from closely related and extensively studied alkyl-substituted phenylcarbamate derivatives of cellulose, such as the commercially successful 3,5-dimethylphenylcarbamate derivatives. These notes serve as a comprehensive guide for researchers to develop and optimize chiral separation methods for their specific analytes.
Principle of Chiral Separation
The separation of enantiomers on a polysaccharide-based CSP is achieved through the differential interaction of the enantiomers with the chiral selector. The 2-propylphenylcarbamate groups on the cellulose backbone create a chiral environment. As the racemic mixture passes through the column, the enantiomers interact with the CSP to form temporary diastereomeric complexes. The difference in the stability of these complexes, governed by the sum of the intermolecular interactions, leads to different retention times for each enantiomer, thus enabling their separation.
The bulky 2-propyl group, in conjunction with the carbamate linkage and the rigid polysaccharide structure, is expected to provide unique steric and hydrophobic interactions that contribute to the chiral recognition mechanism.
Experimental Protocols
Synthesis of 2-Propylphenylcarbamate Cellulose Chiral Stationary Phase
This protocol outlines the synthesis of the chiral selector and its immobilization onto a silica support.
Materials:
-
Microcrystalline cellulose
-
This compound
-
Pyridine (anhydrous)
-
N,N-Dimethylacetamide (DMAc)
-
Lithium chloride (LiCl)
-
3-Aminopropyl-functionalized silica gel (5 µm)
-
Toluene (anhydrous)
-
Methanol
Protocol:
-
Cellulose Derivatization:
-
Activate the microcrystalline cellulose by drying under vacuum at 60 °C for 24 hours.
-
In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the dried cellulose in a solution of DMAc/LiCl (5% w/v).
-
Add anhydrous pyridine to the solution.
-
Slowly add an excess of this compound to the stirred solution at room temperature.
-
Heat the reaction mixture to 80 °C and maintain for 24 hours under a nitrogen atmosphere to ensure complete derivatization of the hydroxyl groups.
-
Precipitate the resulting cellulose 2-propylphenylcarbamate by pouring the reaction mixture into a large volume of methanol.
-
Filter the precipitate, wash thoroughly with methanol, and dry under vacuum.
-
-
Coating on Silica Gel:
-
Dissolve the dried cellulose 2-propylphenylcarbamate in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane.
-
Add the 3-aminopropyl-functionalized silica gel to this solution.
-
Slowly evaporate the solvent under reduced pressure while gently rotating the flask to ensure an even coating of the derivative onto the silica gel.
-
Dry the coated silica gel under vacuum at 40 °C.
-
-
Column Packing:
-
The prepared CSP is slurry-packed into a stainless-steel HPLC column (e.g., 250 mm x 4.6 mm) using a high-pressure packing pump.
-
A logical workflow for the synthesis of the Chiral Stationary Phase is depicted below.
Troubleshooting & Optimization
Purification techniques for 2-Propylphenyl isocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-propylphenyl isocyanate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Purity After Distillation | Inefficient fractional distillation, presence of close-boiling impurities, thermal decomposition. | - Ensure the distillation column has a sufficient number of theoretical plates. - Use a vacuum manifold with a precise pressure controller to maintain a stable, low pressure. - Consider using a short-path distillation apparatus (like a Kugelrohr) for smaller quantities to minimize thermal stress. - Analyze the crude material by GC-MS to identify impurities and adjust the distillation parameters accordingly. |
| Product Solidifies or Polymerizes in the Distillation Apparatus | Overheating, presence of moisture or catalytic impurities (e.g., bases, metals). | - Use the lowest possible temperature for distillation by employing a high vacuum.[1][2] - Ensure all glassware is rigorously dried and the system is purged with an inert gas (e.g., nitrogen or argon) before heating. - Perform a quick pre-treatment by filtering the crude product through a short plug of dry, neutral alumina to remove potential catalysts. |
| Product Discoloration (Yellowing) | Thermal stress, presence of oxidation byproducts, or residual acidic/basic impurities. | - Minimize the time the isocyanate is exposed to high temperatures. - Store the purified product under an inert atmosphere and in a freezer. - Consider adding a small amount of a stabilizer, such as a hindered phenol or a phosphite, if long-term storage is required and compatible with downstream applications.[3] |
| Low Recovery/Yield | Polymerization, mechanical losses, or incomplete reaction in the synthesis step. | - Optimize distillation conditions to minimize residue. - Ensure all joints in the distillation setup are properly sealed to prevent leaks, especially under vacuum. - Re-evaluate the synthesis protocol to maximize the conversion of the starting amine.[4] |
| Inconsistent Purity Between Batches | Variability in the quality of starting materials, reaction conditions, or purification protocol. | - Use starting materials of consistent, high purity. - Standardize all reaction and purification parameters, including reaction time, temperature, and distillation pressure. - Implement in-process analytical checks (e.g., TLC, GC, or IR spectroscopy) to monitor reaction completion and purity at each stage. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common and effective method for purifying this compound is fractional vacuum distillation.[1][2] This technique separates the desired isocyanate from less volatile impurities (such as ureas, biurets, and polymeric byproducts) and more volatile impurities (such as residual solvents or starting materials).[1] It is crucial to perform the distillation under reduced pressure to lower the boiling point and prevent thermal decomposition.[1][2]
Q2: What are the primary impurities I should be concerned about?
A2: The primary impurities depend on the synthetic route used. If prepared via phosgenation of 2-propylaniline, potential impurities include:
-
Carbamoyl chlorides: Intermediates in the phosgenation reaction.[5]
-
Ureas: Formed from the reaction of the isocyanate with any trace amounts of water or unreacted amine.[5][6]
-
Dimers (Uretdiones) and Trimers (Isocyanurates): Resulting from the self-reaction of the isocyanate, especially at elevated temperatures.[5]
-
Polymeric materials: High molecular weight byproducts.[1]
-
Chlorinated byproducts: If excess phosgene is used.[1]
Q3: How can I safely handle and store purified this compound?
A3: this compound is a hazardous chemical that requires careful handling.
-
Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8] Avoid inhalation of vapors and contact with skin and eyes.[8]
-
Storage: Isocyanates are sensitive to moisture and can polymerize over time.[5][9] Store the purified product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). For long-term stability, store at low temperatures (e.g., in a freezer).[10][11] Adding a stabilizer like a hindered phenol might be considered for extended storage.[3]
Q4: Can I use chromatography to purify this compound?
A4: While liquid chromatography is a powerful analytical tool for isocyanates (often after derivatization), its use for preparative purification can be challenging due to the high reactivity of the isocyanate group with common stationary phases (especially silica gel, which has surface hydroxyl groups).[12][13][14][15] If chromatography is necessary, it requires a non-protic mobile phase and a carefully chosen, inert stationary phase. However, for routine purification, vacuum distillation is generally more practical and scalable.
Q5: My purified this compound shows a broad peak in the NMR. What could be the issue?
A5: A broad peak in the NMR spectrum could indicate the presence of polymeric impurities or that the sample is undergoing slow polymerization in the NMR tube. It could also suggest the presence of intermediates that are in equilibrium. Ensure the NMR solvent is anhydrous. If the problem persists, it is likely an issue with the purity of the sample, and re-purification by vacuum distillation may be necessary.
Experimental Protocols
General Protocol for Purification by Fractional Vacuum Distillation
This protocol is a general guideline and may need to be optimized for your specific equipment and sample purity.
-
Preparation:
-
Ensure all glassware (distillation flask, fractionating column, condenser, receiving flask) is thoroughly dried in an oven and allowed to cool under a stream of dry nitrogen or argon.
-
Assemble the distillation apparatus. For efficient separation, a short Vigreux or packed column is recommended.
-
Connect the apparatus to a vacuum pump through a cold trap and a vacuum gauge.
-
-
Procedure:
-
Place the crude this compound into the distillation flask. Adding a magnetic stir bar is recommended for smooth boiling.
-
Slowly and carefully reduce the pressure in the system to the desired level (typically in the range of 1-10 mmHg for aryl isocyanates).[1][2]
-
Once the vacuum is stable, begin to gently heat the distillation flask using an oil bath.
-
Collect any low-boiling fractions first. These may include residual solvents or other volatile impurities.
-
Carefully increase the temperature to distill the main fraction of this compound at a steady rate.
-
Monitor the head temperature and the pressure. The boiling point should remain constant during the collection of the pure fraction.
-
Once the main fraction is collected, stop the heating and allow the system to cool completely before slowly reintroducing an inert gas to bring the system back to atmospheric pressure.
-
-
Post-Purification:
-
Transfer the purified product to a clean, dry, amber glass bottle under an inert atmosphere.
-
Seal the bottle tightly and store it in a freezer to maximize stability.
-
Diagrams
Caption: Workflow for the purification and quality control of this compound.
Caption: Common impurity formation pathways for this compound.
References
- 1. US7358388B2 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. US4065362A - Purification of organic isocyanates - Google Patents [patents.google.com]
- 4. CN1475480A - The chemical synthesis method of aryl isocyanate - Google Patents [patents.google.com]
- 5. Isocyanate - Wikipedia [en.wikipedia.org]
- 6. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. chemicalbook.com [chemicalbook.com]
- 9. How to Enhance Isocyanate Storage and Handling Safety? [eureka.patsnap.com]
- 10. US3247236A - Stabilization of isocyanates - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. epa.gov [epa.gov]
- 13. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
Technical Support Center: Synthesis of 2-Propylphenyl Isocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-propylphenyl isocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: this compound can be synthesized through several common methods, primarily:
-
Phosgenation of 2-propylaniline: This is a traditional and widely used industrial method. It involves the reaction of 2-propylaniline with phosgene (or a phosgene equivalent like triphosgene). While effective, this method requires handling highly toxic reagents.[1]
-
Curtius Rearrangement: This method involves the thermal decomposition of 2-propylbenzoyl azide, which is typically generated from 2-propylbenzoic acid or its corresponding acyl chloride.[2][3][4][5] This route avoids the use of phosgene.
-
Hofmann Rearrangement: This reaction converts 2-propylbenzamide into this compound by treatment with a halogen (e.g., bromine) and a strong base.[6][7][8] This is another phosgene-free alternative.
Q2: What are the expected spectroscopic data for this compound?
| Spectroscopic Technique | Expected Features for this compound |
| FTIR | Strong, sharp absorption band around 2270-2250 cm⁻¹ characteristic of the -N=C=O asymmetric stretch.[11][12] Aromatic C-H and C=C stretching bands will also be present. |
| ¹H NMR | Aromatic protons in the range of 7.0-7.5 ppm. Signals for the propyl group: a triplet around 0.9 ppm (CH₃), a sextet around 1.6 ppm (CH₂), and a triplet around 2.6 ppm (CH₂ adjacent to the aromatic ring). |
| ¹³C NMR | The isocyanate carbon (-N=C=O) signal is expected in the range of 120-130 ppm. Aromatic carbon signals will appear between 120-140 ppm. Propyl group carbons will be visible in the aliphatic region. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₁₁NO, MW: 161.20 g/mol ). Common fragmentation patterns would involve the loss of the propyl group or the isocyanate group. |
Q3: What are common side reactions to be aware of during the synthesis?
A3: The primary side reactions involve the reaction of the highly electrophilic isocyanate group with nucleophiles. Key side reactions include:
-
Reaction with water: Moisture contamination leads to the formation of an unstable carbamic acid, which decarboxylates to form 2-propylaniline. This amine can then react with another molecule of isocyanate to form a symmetric urea byproduct (N,N'-bis(2-propylphenyl)urea).
-
Reaction with alcohols: If an alcohol is present (e.g., as a solvent or impurity), it will react with the isocyanate to form a urethane (carbamate).
-
Trimerization: Under certain conditions, particularly at elevated temperatures or in the presence of specific catalysts, isocyanates can trimerize to form a stable isocyanurate ring.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting material (e.g., 2-propylaniline, 2-propylbenzamide, or 2-propylbenzoyl azide). | Incomplete reaction due to insufficient reagent, low temperature, or short reaction time. | - Ensure all reagents are added in the correct stoichiometric ratios. - Verify the reaction temperature is optimal for the chosen method. - Extend the reaction time and monitor progress using TLC or GC. |
| Deactivated reagents. | - Use fresh, high-purity starting materials. 2-Propylaniline can oxidize over time. - For the Hofmann rearrangement, ensure the bromine and base are fresh. - For the Curtius rearrangement, ensure the azide precursor is properly synthesized. | |
| Significant formation of N,N'-bis(2-propylphenyl)urea. | Moisture contamination in the reaction setup. | - Thoroughly dry all glassware before use. - Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product loss during workup. | The isocyanate is reacting with water or other nucleophiles during the workup. | - Use anhydrous conditions throughout the workup. - Avoid aqueous washes if possible. If necessary, use brine and minimize contact time. - If using chromatography, ensure the silica gel and solvents are dry. |
// Nodes Start [label="Low Yield of\nthis compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reagents [label="Check Reagent Purity\nand Stoichiometry", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Conditions [label="Verify Reaction\nConditions", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Workup [label="Review Workup\nProcedure", fillcolor="#FBBC05", fontcolor="#202124"]; Impure_Reagents [label="Impure or Degraded\nStarting Materials?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Incorrect_Stoichiometry [label="Incorrect Stoichiometry?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Suboptimal_Temp [label="Suboptimal Temperature\nor Time?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Moisture_Contamination [label="Moisture Contamination?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Workup_Loss [label="Product Loss During\nWorkup?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Solution_Reagents [label="Use Fresh, High-Purity\nReagents and Verify\nStoichiometry", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Conditions [label="Optimize Temperature\nand Reaction Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Moisture [label="Ensure Anhydrous\nConditions (Dry Glassware,\nSolvents, Inert Atmosphere)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Workup [label="Use Anhydrous Workup\nand Purification", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Reagents; Start -> Check_Conditions; Start -> Check_Workup;
Check_Reagents -> Impure_Reagents; Check_Reagents -> Incorrect_Stoichiometry; Impure_Reagents -> Solution_Reagents [label="Yes"]; Incorrect_Stoichiometry -> Solution_Reagents [label="Yes"];
Check_Conditions -> Suboptimal_Temp; Check_Conditions -> Moisture_Contamination; Suboptimal_Temp -> Solution_Conditions [label="Yes"]; Moisture_Contamination -> Solution_Moisture [label="Yes"];
Check_Workup -> Workup_Loss; Workup_Loss -> Solution_Workup [label="Yes"]; } caption: Troubleshooting workflow for low yield.
Issue 2: Presence of Impurities in the Final Product
| Symptom | Possible Cause | Troubleshooting Steps |
| A white, high-melting point solid is observed in the product. | Formation of N,N'-bis(2-propylphenyl)urea due to moisture. | - Follow rigorous anhydrous techniques as described above. - The urea is often insoluble in non-polar organic solvents. It can sometimes be removed by filtration of a solution of the crude product in a solvent like hexane or toluene. |
| Product contains unreacted starting material (e.g., 2-propylaniline). | Incomplete reaction. | - Increase the amount of the phosgenating agent or the reagents for the rearrangement. - Increase reaction time or temperature. |
| Product is a viscous oil or solidifies unexpectedly. | Trimerization to isocyanurate. | - Avoid excessive heating during the reaction and purification. - Ensure that the catalyst used is selective for isocyanate formation and does not promote trimerization. |
| Product contains residual solvent. | Incomplete removal of solvent after reaction or purification. | - Use a high-vacuum line or rotary evaporator to remove all traces of solvent. Gentle heating may be required, but be cautious of trimerization. |
// Nodes Start [label="Impurities Detected in\nthis compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Identify_Impurity [label="Identify Impurity via\nSpectroscopy (NMR, IR, MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Urea_Impurity [label="Symmetric Urea\n(N,N'-bis(2-propylphenyl)urea)", fillcolor="#F1F3F4", fontcolor="#202124"]; Starting_Material [label="Unreacted Starting\nMaterial", fillcolor="#F1F3F4", fontcolor="#202124"]; Isocyanurate_Impurity [label="Isocyanurate Trimer", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution_Urea [label="Improve Anhydrous Technique.\nPurify by Filtration/Recrystallization.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_SM [label="Drive Reaction to Completion\n(Excess Reagent, Time, Temp).\nPurify by Distillation.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Trimer [label="Avoid Excessive Heat.\nOptimize Catalyst.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Identify_Impurity; Identify_Impurity -> Urea_Impurity [label="High MP Solid"]; Identify_Impurity -> Starting_Material [label="Characteristic Signals"]; Identify_Impurity -> Isocyanurate_Impurity [label="High Viscosity/Solidification"]; Urea_Impurity -> Solution_Urea; Starting_Material -> Solution_SM; Isocyanurate_Impurity -> Solution_Trimer; } caption: Troubleshooting workflow for product impurities.
Experimental Protocols
The following are general procedures that can be adapted for the synthesis of this compound. Note: These reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Method 1: Synthesis from 2-Propylaniline using Triphosgene
This method is a safer alternative to using phosgene gas.
Reaction Scheme: 2-Propylaniline + Triphosgene → this compound
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), dissolve triphosgene (0.4 equivalents) in anhydrous dichloromethane (DCM).
-
In the dropping funnel, prepare a solution of 2-propylaniline (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM.
-
Cool the triphosgene solution to 0 °C using an ice bath.
-
Add the 2-propylaniline/triethylamine solution dropwise to the stirred triphosgene solution over 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or IR spectroscopy (disappearance of the N-H stretch of the amine and appearance of the -N=C=O stretch).
-
Upon completion, filter the reaction mixture to remove triethylamine hydrochloride.
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Method 2: Curtius Rearrangement of 2-Propylbenzoyl Azide
This is a phosgene-free method starting from 2-propylbenzoic acid.
Reaction Scheme: 2-Propylbenzoic acid → 2-Propylbenzoyl chloride → 2-Propylbenzoyl azide → this compound
Procedure:
Step A: Synthesis of 2-Propylbenzoyl Chloride
-
In a round-bottom flask, combine 2-propylbenzoic acid (1.0 equivalent) and thionyl chloride (1.2-1.5 equivalents).
-
Add a catalytic amount of anhydrous dimethylformamide (DMF).
-
Heat the mixture to reflux for 1-2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Remove the excess thionyl chloride by distillation (or under reduced pressure). The crude 2-propylbenzoyl chloride is often used directly in the next step.
Step B: Synthesis of this compound
-
Dissolve the crude 2-propylbenzoyl chloride in an anhydrous, inert solvent such as toluene or acetone.
-
Cool the solution to 0 °C.
-
Add a solution of sodium azide (1.1-1.3 equivalents) in a minimal amount of water dropwise, keeping the temperature below 10 °C. (CAUTION: Sodium azide is highly toxic, and hydrazoic acid, which may form, is explosive and toxic).
-
After the addition, allow the mixture to stir at room temperature for 1-2 hours.
-
Carefully separate the organic layer and dry it over anhydrous sodium sulfate.
-
Heat the solution of 2-propylbenzoyl azide to reflux (typically 80-110 °C, depending on the solvent). The rearrangement is accompanied by the evolution of nitrogen gas.
-
After gas evolution ceases, the reaction is complete.
-
The solvent can be removed under reduced pressure, and the resulting this compound purified by vacuum distillation.
Method 3: Hofmann Rearrangement of 2-Propylbenzamide
This is another phosgene-free route starting from the corresponding amide.
Reaction Scheme: 2-Propylbenzamide + Br₂ + NaOH → this compound
Procedure:
-
In a flask, prepare a solution of sodium hydroxide (4.0 equivalents) in water and cool it to 0 °C.
-
Slowly add bromine (1.0 equivalent) to the cold NaOH solution to form sodium hypobromite in situ.
-
Add a solution of 2-propylbenzamide (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., dioxane or water if soluble) to the hypobromite solution, keeping the temperature low.
-
Slowly warm the reaction mixture to room temperature and then heat to 50-70 °C for approximately 1 hour.
-
The this compound can be isolated by extraction with an organic solvent.
-
Dry the organic extracts over anhydrous sodium sulfate, remove the solvent under reduced pressure, and purify the product by vacuum distillation.
Data Presentation: Optimizing Reaction Conditions
The yield of this compound is highly dependent on the reaction conditions. The following table provides a general guide for optimizing these conditions.
| Parameter | Phosgenation | Curtius Rearrangement | Hofmann Rearrangement | Impact on Yield and Purity |
| Temperature | 0 °C to reflux | Reflux (80-110 °C) | 50-70 °C | Higher temperatures can increase reaction rate but may also promote side reactions like trimerization. |
| Solvent | Anhydrous, non-protic (e.g., DCM, toluene) | Anhydrous, inert (e.g., toluene, acetone) | Water, dioxane | Solvent must be inert to the isocyanate product. Protic solvents will react with the isocyanate. |
| Stoichiometry | Slight excess of phosgenating agent | Slight excess of sodium azide | Stoichiometric bromine and excess base | Precise control is crucial to avoid unreacted starting materials and side products. |
| Reaction Time | 2-6 hours | 1-3 hours (after azide formation) | 1-2 hours | Monitor by TLC or IR to ensure completion without prolonged heating. |
Mandatory Visualizations
// Nodes Start_Phosgenation [label="2-Propylaniline", fillcolor="#F1F3F4", fontcolor="#202124"]; Start_Curtius [label="2-Propylbenzoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Start_Hofmann [label="2-Propylbenzamide", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate_Curtius1 [label="2-Propylbenzoyl Chloride", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate_Curtius2 [label="2-Propylbenzoyl Azide", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start_Phosgenation -> Product [label="Phosgenation\n(e.g., Triphosgene)"]; Start_Curtius -> Intermediate_Curtius1 [label="SOCl₂"]; Intermediate_Curtius1 -> Intermediate_Curtius2 [label="NaN₃"]; Intermediate_Curtius2 -> Product [label="Heat (Rearrangement)"]; Start_Hofmann -> Product [label="Hofmann Rearrangement\n(Br₂, NaOH)"]; } caption: Synthetic routes to this compound.
// Nodes Start [label="Start:\n2-Propylbenzoyl\nChloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Azide [label="Add Sodium Azide\nSolution at 0 °C", fillcolor="#FBBC05", fontcolor="#202124"]; Stir [label="Stir at Room\nTemperature", fillcolor="#FBBC05", fontcolor="#202124"]; Separate_Dry [label="Separate and Dry\nOrganic Layer", fillcolor="#FBBC05", fontcolor="#202124"]; Reflux [label="Reflux to Induce\nRearrangement", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="Purify by\nVacuum Distillation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product:\n2-Propylphenyl\nIsocyanate", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Add_Azide; Add_Azide -> Stir; Stir -> Separate_Dry; Separate_Dry -> Reflux; Reflux -> Purify; Purify -> Product; } caption: Experimental workflow for the Curtius rearrangement.
References
- 1. researchgate.net [researchgate.net]
- 2. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. Curtius Rearrangement [organic-chemistry.org]
- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 7. Hofmann Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]
- 8. byjus.com [byjus.com]
- 9. Propyl isocyanate | C4H7NO | CID 61033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Ethylphenyl isocyanate | C9H9NO | CID 583486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. researchgate.net [researchgate.net]
Side reactions of 2-Propylphenyl isocyanate with nucleophiles
Technical Support Center: 2-Propylphenyl Isocyanate
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and reacting this compound, with a focus on troubleshooting and avoiding common side reactions with nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of when working with this compound?
The most common side reactions stem from the high reactivity of the isocyanate group (-N=C=O) with various nucleophiles. Key side reactions include:
-
Reaction with Water: Forms an unstable carbamic acid that decomposes into 2-propylaniline and carbon dioxide. The resulting aniline can then react with another molecule of this compound to form a symmetric diaryl urea.[1][2][3]
-
Self-Condensation (Dimerization and Trimerization): Aromatic isocyanates can dimerize to form uretdiones or trimerize to form isocyanurates, especially at elevated temperatures or in the presence of certain catalysts.[4][5]
-
Reaction with Urethane/Urea Products (Allophanate and Biuret Formation): The N-H group in a newly formed urethane or urea can act as a nucleophile and react with another isocyanate molecule, particularly at higher temperatures (>100-125°C), to form allophanate or biuret linkages, respectively. This leads to cross-linking and can cause the reaction mixture to become viscous or solidify.
Q2: I'm observing a white, insoluble precipitate in my reaction. What is the likely cause?
A common cause for the formation of a white, insoluble precipitate is the reaction of this compound with trace amounts of water in your reaction setup. This reaction ultimately forms N,N'-bis(2-propylphenyl)urea, which is often poorly soluble in common organic solvents.[1] To confirm, you can isolate the precipitate and characterize it by techniques such as FTIR (presence of urea C=O stretch) and melting point analysis.
Q3: How can I minimize the formation of urea byproducts?
To minimize the formation of N,N'-bis(2-propylphenyl)urea, it is crucial to maintain strictly anhydrous (dry) conditions. This can be achieved by:
-
Thoroughly drying all glassware in an oven and cooling it under an inert atmosphere (e.g., nitrogen or argon).
-
Using anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents can be dried using appropriate drying agents.
-
Running the reaction under an inert atmosphere to prevent atmospheric moisture from entering the reaction vessel.
Q4: My reaction of this compound with a secondary alcohol is very slow. What can I do?
The reaction of isocyanates with alcohols to form urethanes is generally slower than with amines.[3][6] The reactivity is also dependent on the steric hindrance of the alcohol, following the general trend: primary > secondary > tertiary.[6][7] To accelerate a sluggish reaction with a secondary alcohol, you can:
-
Use a Catalyst: Tertiary amines (e.g., triethylamine, DABCO) or organometallic compounds (e.g., dibutyltin dilaurate) are effective catalysts for urethane formation.[8]
-
Increase the Temperature: Gently heating the reaction can increase the rate. However, be cautious as higher temperatures can also promote side reactions like dimerization, trimerization, and allophanate formation.[4]
Q5: Can this compound react with itself even without other nucleophiles present?
Yes, this compound can undergo self-condensation reactions. The two primary pathways are:
-
Dimerization: Two isocyanate molecules react to form a four-membered ring called a uretdione. This reaction can be reversible at elevated temperatures.[4]
-
Trimerization: Three isocyanate molecules can react to form a stable six-membered ring known as an isocyanurate. This reaction is often promoted by base catalysts and higher temperatures.[4][5][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Competitive side reaction with water: Trace moisture is consuming the isocyanate to form urea byproducts. | Ensure all reagents, solvents, and glassware are rigorously dried. Run the reaction under an inert atmosphere (N₂ or Ar). |
| Slow reaction rate with the intended nucleophile: The nucleophile (e.g., a hindered alcohol) is not reactive enough under the current conditions. | Add a catalyst (e.g., dibutyltin dilaurate for alcohols). Increase the reaction temperature moderately, monitoring for side product formation. | |
| Formation of Insoluble Precipitate | Urea formation: Reaction with water.[1] | Follow strict anhydrous procedures as described above. |
| Precipitation of the desired product: The product may have low solubility in the reaction solvent. | Test the solubility of the expected product in the chosen solvent beforehand. If necessary, choose a different solvent in which the product is more soluble. | |
| Reaction Mixture Becomes Viscous or Solidifies | Trimerization: Formation of isocyanurate cross-links, especially if a catalyst is used or the temperature is high.[4][10] | Reduce the reaction temperature. Use a catalyst that is more selective for the desired reaction (e.g., some tin catalysts favor the urethane reaction over trimerization at lower temperatures).[10] |
| Allophanate/Biuret Formation: Reaction of the isocyanate with the N-H of the urethane/urea product, leading to branching or cross-linking. | Maintain a reaction temperature below 100°C if possible. Use a 1:1 stoichiometry of isocyanate to the N-H containing nucleophile. | |
| Inconsistent Reaction Times | Variable amounts of moisture: Inconsistent levels of water contamination between batches. | Standardize the drying procedure for all reagents, solvents, and equipment. |
| Catalyst activity: The catalyst may be degrading or poisoned. | Use a fresh batch of catalyst. Ensure the catalyst is not incompatible with other reagents. |
Data Presentation
Table 1: Relative Reactivity of Nucleophiles with this compound
This table summarizes the general reactivity order of common nucleophiles with isocyanates. The actual rates can be influenced by steric hindrance, solvent, and catalysis.
| Nucleophile Type | Example | Product | Relative Reactivity | Typical Conditions |
| Primary Aliphatic Amine | n-Butylamine | N-(2-Propylphenyl)-N'-butylurea | Very High | Rapid at room temperature, no catalyst needed.[3][11] |
| Secondary Aliphatic Amine | Diethylamine | N-(2-Propylphenyl)-N',N'-diethylurea | High | Rapid at room temperature, generally no catalyst needed.[11] |
| Primary Alcohol | Methanol | Methyl (2-propylphenyl)carbamate | Moderate | Often requires a catalyst or heat for a reasonable rate.[6][7] |
| Water | H₂O | N,N'-bis(2-propylphenyl)urea | Moderate | Leads to urea via an unstable carbamic acid.[1][3] |
| Secondary Alcohol | Isopropanol | Isopropyl (2-propylphenyl)carbamate | Low | Requires a catalyst and/or heat.[7] |
| Phenol | Phenol | Phenyl (2-propylphenyl)carbamate | Low | Slower than with aliphatic alcohols; typically requires a catalyst.[8] |
| Thiol | Ethanethiol | S-Ethyl (2-propylphenyl)thiocarbamate | Low | Generally slower than alcohols; often requires a base catalyst.[8][11] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Urethane under Anhydrous Conditions
This protocol describes a general method to minimize side reactions when reacting this compound with an alcohol.
-
Preparation: Dry all glassware (a round-bottom flask with a magnetic stir bar, a condenser, and an addition funnel) in an oven at 120°C overnight and cool under a stream of dry nitrogen.
-
Reagent Setup: In the reaction flask, dissolve the alcohol (1.0 eq.) in anhydrous solvent (e.g., toluene, THF) under a nitrogen atmosphere.
-
Isocyanate Addition: Dissolve this compound (1.0 eq.) in the anhydrous solvent in the addition funnel.
-
Reaction: Add the isocyanate solution dropwise to the stirred alcohol solution at room temperature.
-
Catalysis (if needed): If the reaction is slow (monitored by TLC or IR spectroscopy), add a catalytic amount of dibutyltin dilaurate (e.g., 0.1 mol%).
-
Monitoring: Monitor the reaction by FT-IR by observing the disappearance of the strong isocyanate peak around 2250-2275 cm⁻¹.
-
Work-up: Once the reaction is complete, quench any remaining isocyanate by adding a small amount of methanol. Concentrate the mixture under reduced pressure.
-
Purification: Purify the resulting urethane product by column chromatography or recrystallization.
Visualizations
Below are diagrams illustrating the key reaction pathways and troubleshooting logic.
Caption: Reaction of this compound with water leading to urea formation.
Caption: Self-condensation pathways: Dimerization and Trimerization.
Caption: A logical workflow for troubleshooting common isocyanate reaction issues.
References
- 1. michigan.gov [michigan.gov]
- 2. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. poliuretanos.net [poliuretanos.net]
- 7. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 8. researchgate.net [researchgate.net]
- 9. US2979485A - Process of trimerizing isocyanates - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Storage and handling of 2-Propylphenyl isocyanate to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of 2-Propylphenyl isocyanate to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its stability?
A1: To maintain the purity and reactivity of this compound, it is crucial to store it under controlled conditions. The compound is sensitive to moisture and can degrade over time if not stored properly.[1][2] Recommended storage involves a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.[1][2] For long-term stability, refrigeration at 2-8°C under an inert atmosphere, such as nitrogen or argon, is advised.[1]
Q2: My this compound appears cloudy and contains solid precipitates. What is the cause?
A2: The presence of cloudiness or solid precipitates in this compound is a common indicator of moisture contamination.[3][4] Isocyanates readily react with water, even atmospheric moisture, to form insoluble polyurea compounds, which appear as a white or off-white solid.[3][5] This degradation pathway consumes the isocyanate, reducing its effective concentration and potentially interfering with your reaction.
Q3: How can I handle this compound safely in the laboratory?
A3: this compound should be handled with care in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[6] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles or a face shield, and a lab coat, is essential to prevent skin and eye contact.[7][8] It is also important to avoid creating aerosols and to use non-sparking tools, as isocyanates can be flammable.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in experimental settings.
| Symptom | Possible Cause | Troubleshooting Steps & Recommendations |
| Reaction failure or low yield | Degraded this compound due to moisture exposure. | 1. Verify Reagent Quality: Before starting your experiment, visually inspect the isocyanate for any cloudiness or precipitates. If degradation is suspected, consider purifying the isocyanate by distillation or obtaining a fresh batch. 2. Ensure Anhydrous Conditions: Rigorously dry all glassware in an oven and cool under a stream of inert gas. Use anhydrous solvents and ensure all other reagents are free of moisture.[5] 3. Inert Atmosphere: Conduct the reaction under a dry inert atmosphere (nitrogen or argon) to prevent exposure to atmospheric moisture. |
| Formation of an insoluble white precipitate during the reaction | Reaction with water to form polyurea. | 1. Identify the Source of Moisture: Review your experimental setup to identify potential points of moisture ingress. This could be from solvents, reagents, or the reaction atmosphere. 2. Purification of Solvents and Reagents: Dry all solvents and liquid reagents using appropriate drying agents. Solid reagents can be dried in a vacuum oven. 3. Use of Moisture Scavengers: In some cases, the addition of a moisture scavenger to the reaction mixture can be beneficial, although this should be tested for compatibility with your specific reaction. |
| Inconsistent reaction kinetics or side product formation | Partial degradation of the isocyanate leading to unknown impurities. | 1. Purity Assessment: Determine the purity of your this compound using techniques such as titration or FTIR spectroscopy (see Experimental Protocols section). 2. Re-purification: If impurities are detected, purify the isocyanate by vacuum distillation. Be sure to follow appropriate safety precautions during this process. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Parameter | Condition | Rationale |
| Temperature | 2 - 8 °C[1] | Reduces the rate of potential side reactions and dimerization. |
| Atmosphere | Dry, Inert Gas (Nitrogen or Argon)[1] | Prevents reaction with atmospheric moisture and oxygen. |
| Container | Tightly sealed, opaque container | Protects from moisture and light, which can catalyze degradation. |
| Location | Well-ventilated, cool, and dry area away from heat and incompatible materials.[2] | Ensures safety and stability. |
Experimental Protocols
Protocol 1: Determination of Isocyanate Content by Titration
This method determines the percentage of active isocyanate groups (-NCO) in a sample of this compound. The isocyanate is reacted with an excess of a standard solution of di-n-butylamine, and the unreacted amine is then back-titrated with a standard solution of hydrochloric acid.
Materials:
-
This compound sample
-
Toluene (anhydrous)
-
Di-n-butylamine solution (2M in toluene, standardized)
-
Isopropyl alcohol
-
Hydrochloric acid (1M, standardized)
-
Bromophenol blue indicator
-
Conical flasks (250 mL)
-
Burette (50 mL)
-
Pipettes
Procedure:
-
Accurately weigh approximately 2-3 g of the this compound sample into a 250 mL conical flask.
-
Add 20 mL of anhydrous toluene to dissolve the sample.
-
Precisely add 20 mL of the 2M di-n-butylamine solution to the flask. Swirl to mix and allow the flask to stand for 15 minutes at room temperature to ensure complete reaction.
-
Add 100 mL of isopropyl alcohol and a few drops of bromophenol blue indicator.
-
Titrate the excess di-n-butylamine with 1M hydrochloric acid until the indicator color changes from blue to yellow.
-
Perform a blank titration using the same procedure but without the isocyanate sample.
-
Calculate the %NCO using the following formula:
%NCO = [(V_blank - V_sample) * M_HCl * 4.202] / W_sample
Where:
-
V_blank = Volume of HCl used for the blank titration (mL)
-
V_sample = Volume of HCl used for the sample titration (mL)
-
M_HCl = Molarity of the HCl solution
-
W_sample = Weight of the isocyanate sample (g)
-
4.202 is a calculation constant (molecular weight of NCO group * 100 / 1000)
-
Protocol 2: Monitoring Degradation by FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the degradation of this compound. The strong absorbance of the isocyanate group (-N=C=O) provides a clear spectroscopic marker.
Materials:
-
This compound sample
-
FTIR spectrometer with an appropriate sample holder (e.g., ATR probe or salt plates)
-
Anhydrous solvent (e.g., Toluene or Chloroform), if analyzing in solution
Procedure:
-
Obtain a background spectrum on the FTIR spectrometer.
-
Acquire the FTIR spectrum of a fresh, high-purity sample of this compound. The characteristic isocyanate peak will appear as a sharp, strong absorption band around 2250-2285 cm⁻¹.
-
To monitor for degradation, acquire the spectrum of the sample .
-
A decrease in the intensity of the isocyanate peak and the appearance of new peaks are indicative of degradation. The formation of urea, a common degradation product, is characterized by the appearance of new absorption bands around 1640 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch).
-
The extent of degradation can be qualitatively assessed by comparing the relative intensities of the isocyanate and urea peaks.
Visualizations
Caption: Degradation pathway of this compound in the presence of water.
Caption: General experimental workflow for reactions involving this compound.
References
- 1. dl.icdst.org [dl.icdst.org]
- 2. paint.org [paint.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-n-Propylphenyl isocyanate - High purity | EN [georganics.sk]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Propylphenyl Isocyanate Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 2-propylphenyl isocyanate. The guidance provided addresses common challenges to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common nucleophiles used for the derivatization of this compound?
A1: The most common nucleophiles for derivatizing isocyanates, including this compound, are primary and secondary amines, as well as alcohols. The reaction with amines yields urea derivatives, while reaction with alcohols produces carbamate (urethane) derivatives. The choice of nucleophile often depends on the analytical method being used for detection and quantification.
Q2: How does the steric hindrance from the ortho-propyl group affect the reactivity of this compound?
A2: The propyl group at the ortho position creates steric hindrance around the isocyanate functional group. This can decrease the reaction rate compared to unhindered isocyanates like phenyl isocyanate. To overcome this, optimization of reaction conditions, such as temperature, reaction time, and the potential use of a catalyst, is often necessary to achieve complete derivatization.
Q3: What are the key parameters to optimize for a successful derivatization reaction?
A3: The key parameters to optimize include:
-
Solvent: Aprotic solvents such as acetonitrile, dichloromethane, or toluene are typically used. The solvent should be anhydrous to prevent side reactions with water.
-
Temperature: While many derivatization reactions proceed at room temperature, heating may be required to overcome the steric hindrance of the 2-propylphenyl group.
-
Reaction Time: The reaction time should be sufficient to ensure complete conversion. Monitoring the reaction progress by a suitable analytical technique like TLC, GC, or LC is recommended.
-
Stoichiometry: A slight excess of the derivatizing agent is often used to ensure the complete consumption of the isocyanate.
-
Catalyst: For sterically hindered isocyanates or less reactive nucleophiles, a catalyst such as a tertiary amine (e.g., triethylamine, DABCO) or an organotin compound (e.g., dibutyltin dilaurate) can be employed to accelerate the reaction.
Q4: What are common side reactions to be aware of during the derivatization of this compound?
A4: The primary side reaction is the reaction of the isocyanate with water, which leads to the formation of an unstable carbamic acid that quickly decomposes to an amine and carbon dioxide. The resulting amine can then react with another isocyanate molecule to form a disubstituted urea, consuming two equivalents of the isocyanate. At elevated temperatures, isocyanates can also undergo self-polymerization or trimerization. Using anhydrous reaction conditions is the most critical factor in preventing these side reactions.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Low or no product yield | 1. Incomplete reaction due to steric hindrance. 2. Deactivated or insufficient derivatizing agent. 3. Presence of moisture in the reaction. | 1. Increase reaction temperature and/or time. Consider adding a catalyst (e.g., tertiary amine or organotin compound). 2. Use a fresh, high-purity derivatizing agent. Increase the molar excess of the derivatizing agent. 3. Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of multiple unexpected peaks in the chromatogram | 1. Formation of urea byproduct due to water contamination. 2. Trimerization or polymerization of the isocyanate at high temperatures. 3. Degradation of the derivatizing agent or product. | 1. Rigorously dry all solvents and glassware. Use of a Karl Fischer titrator to check water content is recommended. 2. Optimize the reaction temperature; avoid excessive heating. Select a catalyst that favors urethane/urea formation over trimerization. 3. Check the stability of the derivatizing agent and the formed derivative under the reaction and work-up conditions. |
| Inconsistent or non-reproducible results | 1. Variability in the purity of starting materials. 2. Inconsistent reaction setup (e.g., temperature fluctuations, exposure to air). | 1. Verify the purity of this compound and the derivatizing agent before use. 2. Ensure precise control over reaction parameters. Use a temperature-controlled reaction vessel and maintain a consistent inert atmosphere. |
Data Presentation
Table 1: Recommended Starting Conditions for Optimization of this compound Derivatization
| Parameter | Derivatization with Alcohols (Carbamate Formation) | Derivatization with Amines (Urea Formation) |
| Solvent | Anhydrous Acetonitrile or Dichloromethane | Anhydrous Acetonitrile or Dichloromethane |
| Temperature Range (°C) | 25 - 80 | 25 - 60 |
| Reaction Time (hours) | 2 - 24 | 1 - 12 |
| Stoichiometry (Isocyanate:Nucleophile) | 1 : 1.1 - 1.5 | 1 : 1.1 - 1.5 |
| Catalyst (optional) | Dibutyltin dilaurate (0.1-1 mol%) | Triethylamine (1-5 mol%) |
| Concentration (M) | 0.1 - 0.5 | 0.1 - 0.5 |
Note: These are suggested starting ranges. Optimal conditions should be determined experimentally for each specific nucleophile and analytical setup.
Experimental Protocols
Protocol 1: Derivatization of this compound with Methanol for GC-MS Analysis
This protocol describes the formation of methyl N-(2-propylphenyl)carbamate.
-
Preparation of Reagents:
-
Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.
-
Use anhydrous methanol and anhydrous acetonitrile (or another suitable aprotic solvent).
-
-
Reaction Setup:
-
Under an inert atmosphere, dissolve this compound in anhydrous acetonitrile to a final concentration of 0.1 M in a sealed vial.
-
In a separate vial, prepare a 0.15 M solution of anhydrous methanol in anhydrous acetonitrile.
-
-
Derivatization Reaction:
-
Add the methanol solution to the this compound solution with stirring.
-
If desired, add a catalytic amount of dibutyltin dilaurate (e.g., 0.5 mol%).
-
Seal the vial and stir the reaction mixture at 60°C.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyzing by GC-MS.
-
-
Sample Preparation for GC-MS:
-
Quench the reaction in the aliquot by adding a small amount of a secondary amine (e.g., dibutylamine) to react with any remaining isocyanate.
-
Dilute the quenched aliquot with the appropriate solvent (e.g., dichloromethane) to a suitable concentration for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Typical GC conditions:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at 1 mL/min
-
Oven Program: Start at 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
-
Typical MS conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
-
Protocol 2: Derivatization with 1-(2-Pyridyl)piperazine (1-2PP) for LC-MS Analysis
This protocol is adapted from standard methods for isocyanate analysis.[1]
-
Preparation of Reagents:
-
Prepare a stock solution of 1-(2-pyridyl)piperazine in anhydrous acetonitrile (e.g., 1 mg/mL).
-
Prepare a solution of this compound in anhydrous acetonitrile.
-
-
Derivatization Reaction:
-
In a vial, mix the this compound solution with an excess of the 1-2PP solution.
-
Allow the reaction to proceed at room temperature for at least 2 hours to ensure complete derivatization.
-
-
Sample Preparation for LC-MS:
-
Dilute the reaction mixture with the mobile phase to an appropriate concentration for LC-MS analysis.
-
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: Troubleshooting logic for addressing low product yield in derivatization reactions.
References
Technical Support Center: Synthesis of 2-Propylphenyl Isocyanate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-propylphenyl isocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary synthetic routes to this compound, particularly in a laboratory setting, are phosgene-free rearrangement reactions. These are generally preferred for safety reasons over methods involving highly toxic phosgene. The most common rearrangement reactions include:
-
Curtius Rearrangement: This involves the thermal decomposition of an acyl azide, which is typically generated from the corresponding carboxylic acid or acyl chloride.[1][2] The isocyanate can often be isolated if the reaction is performed in the absence of nucleophilic solvents.[3]
-
Hofmann Rearrangement: This reaction converts a primary amide (2-propylbenzamide) into the isocyanate, which has one less carbon atom.[4][5] The reaction typically uses bromine and a strong base.[5]
-
Lossen Rearrangement: This method involves the conversion of a hydroxamic acid or its derivative into the isocyanate.[6][7]
Q2: What are the main safety concerns when synthesizing isocyanates?
A2: Isocyanates are highly reactive and toxic compounds. Key safety precautions include:
-
Toxicity: Isocyanates are known respiratory and skin sensitizers. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reactivity: Isocyanates react exothermically with nucleophiles, including water and alcohols. Care must be taken to use dry glassware and solvents to prevent unwanted side reactions and potential pressure buildup from the evolution of carbon dioxide.[8]
-
Reagent Hazards: Many reagents used in the synthesis, such as sodium azide (in the Curtius rearrangement), are themselves highly toxic and potentially explosive. Always follow established safety protocols for handling such materials.
Q3: What are the typical side reactions I should be aware of?
A3: The high reactivity of the isocyanate group can lead to several side products, reducing the yield and complicating purification. Common side reactions include:
-
Dimerization/Trimerization: Isocyanates can react with themselves, especially at elevated temperatures, to form dimers (uretdiones) and trimers (isocyanurates).
-
Reaction with Water: Trace amounts of water in the reaction mixture will react with the isocyanate to form an unstable carbamic acid, which then decomposes to 2-propylaniline and carbon dioxide. The resulting amine can then react with another molecule of isocyanate to form a symmetrically disubstituted urea.[8]
-
Reaction with Alcohols or Amines: If alcohols or amines are present as impurities or are used as solvents/reagents, they will react with the isocyanate to form carbamates (urethanes) or ureas, respectively.[9]
-
Allophanate and Biuret Formation: The carbamate and urea products can sometimes react further with another isocyanate molecule to form allophanates and biurets, respectively, especially at higher temperatures.[10]
Troubleshooting Guides
Low or No Product Yield
| Symptom | Possible Cause | Suggested Solution |
| No isocyanate peak in IR spectrum (~2250-2275 cm⁻¹) | Incomplete formation of the precursor (acyl azide, N-bromoamide, or O-acyl hydroxamate). | Verify the purity and reactivity of your starting materials. For the Curtius rearrangement, ensure the complete conversion of the carboxylic acid to the acyl chloride before reacting with the azide source. For the Hofmann rearrangement, ensure the N-bromoamide is formed before initiating the rearrangement. |
| Decomposition of the isocyanate product. | Isocyanates are sensitive to moisture and heat. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Purify the product as soon as possible after the reaction is complete. | |
| Low isolated yield after purification | Loss of product during workup or distillation. | This compound is a liquid with a relatively high boiling point. Use high-vacuum distillation for purification to avoid thermal decomposition. Ensure all extraction solvents are thoroughly dried before removal. |
| Significant side product formation. | Review the reaction conditions. Use anhydrous solvents and reagents. If urea formation is a major issue, rigorously exclude water from the reaction. Consider running the reaction at a lower temperature to minimize side reactions. |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Presence of a broad peak around 3300-3500 cm⁻¹ in the IR spectrum | Contamination with urea or carbamate byproducts. | This indicates the presence of N-H bonds. Improve the exclusion of water or other nucleophiles from the reaction. Purification by fractional distillation under high vacuum is recommended. |
| Product is a solid or a viscous oil instead of a clear liquid | Polymerization or formation of dimers/trimers. | Avoid excessive heating during the reaction and purification. Store the purified isocyanate in a cool, dry place under an inert atmosphere. The addition of a stabilizer may be considered for long-term storage. |
| Multiple spots on TLC analysis | Incomplete reaction or presence of multiple side products. | Monitor the reaction progress by TLC or GC to ensure complete consumption of the starting material. If side products are present, an additional purification step, such as column chromatography on silica gel (using anhydrous solvents), may be necessary, although this can be challenging with reactive isocyanates. |
Experimental Protocols
Curtius Rearrangement from 2-Propylbenzoic Acid
This is a representative, non-optimized protocol.
-
Acid Chloride Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet, dissolve 2-propylbenzoic acid (1 eq.) in anhydrous toluene. Add thionyl chloride (1.5 eq.) dropwise at room temperature. Heat the mixture to reflux for 2-4 hours, or until the evolution of HCl gas ceases. Remove the excess thionyl chloride and toluene under reduced pressure to obtain crude 2-propylbenzoyl chloride.
-
Acyl Azide Formation: Dissolve the crude 2-propylbenzoyl chloride in anhydrous acetone. Cool the solution to 0 °C in an ice bath. Add a solution of sodium azide (1.5 eq.) in a minimal amount of water dropwise, keeping the temperature below 10 °C. Stir vigorously for 1-2 hours at 0 °C.
-
Rearrangement: Carefully add the reaction mixture to a separatory funnel and extract the acyl azide with cold toluene. Wash the organic layer with cold water and brine, then dry over anhydrous sodium sulfate. Caution: Acyl azides are potentially explosive. Do not concentrate to dryness. Use appropriate safety shields. Heat the toluene solution of the acyl azide to 80-100 °C until the evolution of nitrogen gas ceases (typically 1-3 hours).
-
Purification: Cool the reaction mixture to room temperature. The resulting solution of this compound in toluene can be used directly, or the isocyanate can be purified by fractional distillation under high vacuum.
Data Presentation
Physical and Spectroscopic Data for Ortho-Alkylated Phenyl Isocyanates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C/mmHg) | IR (N=C=O stretch, cm⁻¹) |
| This compound | C₁₀H₁₁NO | 161.20 | Not available | ~2270 |
| 2-Isopropylphenyl isocyanate | C₁₀H₁₁NO | 161.20 | Not available | ~2270 |
| 2,6-Diisopropylphenyl isocyanate | C₁₃H₁₇NO | 203.28 | 108-110 / 10 | ~2260 |
Note: Specific data for this compound is limited in the public domain; data for close analogs are provided for reference.
Mandatory Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for diagnosing and resolving issues of low or no product yield.
Experimental Workflow for Curtius Rearrangement
Caption: A diagram illustrating the key steps in the synthesis of this compound via the Curtius rearrangement.
References
- 1. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 2. Curtius Rearrangement [organic-chemistry.org]
- 3. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. pharmdguru.com [pharmdguru.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Lossen rearrangement - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
How to avoid polymerization of 2-Propylphenyl isocyanate in storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Propylphenyl isocyanate to prevent unwanted polymerization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage of this compound.
Question: I opened a new bottle of this compound and observed solid white particles. What are they and is the product still usable?
Answer: The solid white particles are likely polyurea, formed from the reaction of the isocyanate with moisture.[1][2] Isocyanates are highly sensitive to water, and even small amounts of moisture in the air can initiate this reaction.[3][4][5] The presence of these solids indicates that the product has been compromised. The formation of polyurea is accompanied by the generation of carbon dioxide gas, which can lead to a pressure buildup in the container.[1][2][6][7] It is strongly recommended not to use the product, as the purity is no longer guaranteed and the presence of solid particles can interfere with your experiments.
Question: My this compound has become cloudy and more viscous. What is happening?
Answer: Increased viscosity and a cloudy appearance are primary indicators of the initial stages of polymerization or moisture contamination.[1][2] This can be due to dimerization, trimerization, or the formation of higher oligomers.[8][9] Aromatic isocyanates are prone to self-reaction, which can be accelerated by impurities or improper storage conditions.[9] If you observe these changes, it is advisable to discard the product to ensure the integrity of your experimental results.
Question: I suspect my container of this compound is bulging. What should I do?
Answer: A bulging container is a serious safety concern and indicates a significant pressure increase inside.[6][7] This is most likely caused by the reaction of the isocyanate with water, which produces carbon dioxide gas.[1][2][6][7] Do not attempt to open the container. Handle it with extreme caution, wearing appropriate personal protective equipment (PPE), including safety goggles, face shield, and chemically resistant gloves.[6] Move the container to a well-ventilated area, such as a fume hood, away from incompatible materials.[10][11][12] Contact your institution's environmental health and safety department for guidance on proper disposal of pressurized chemical containers.
Frequently Asked Questions (FAQs)
What is the primary cause of this compound polymerization during storage?
The primary cause of polymerization is exposure to moisture (water).[1][2][3][4][5] Isocyanates readily react with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide.[13][14] The newly formed amine can then react with another isocyanate molecule, leading to the formation of a urea linkage and initiating the polymerization process.[2][13] Other factors that can promote polymerization include exposure to high temperatures, UV light, and contaminants such as amines, bases, and certain metals.[4][9]
What are the ideal storage conditions for this compound?
To minimize polymerization, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.[7][10][11][15] The storage temperature should be kept low and constant.[4] It is crucial to store the compound under an inert atmosphere, such as dry nitrogen, to prevent contact with atmospheric moisture.[2][16]
What type of container should I use to store this compound?
Use containers made of materials that are inert to isocyanates. Recommended materials include 304 stainless steel or polyethylene-lined steel drums.[6] Avoid using containers made of copper, copper alloys, or galvanized surfaces.[16] The container must have a tight-fitting seal to prevent moisture ingress.[10][16] For partially used containers, it is best practice to flush the headspace with dry nitrogen before resealing.[2]
Can I use inhibitors to prevent the polymerization of this compound?
Yes, polymerization inhibitors can be added to improve storage stability. Common inhibitors for isocyanates include phenolic compounds, such as 2,6-di-tert-butyl-p-cresol (BHT), and phosphites.[17][18][19][20] In some cases, acidic substances or gases like carbon dioxide and sulfur dioxide have been used as stabilizers.[21] The choice and concentration of the inhibitor will depend on the specific application and required shelf life.
Quantitative Data Summary
The following table summarizes recommended storage conditions and potential inhibitor concentrations for aromatic isocyanates, which can be applied to this compound.
| Parameter | Recommended Condition/Value | Rationale |
| Storage Temperature | 2-8 °C | Reduces the rate of self-polymerization reactions (dimerization, trimerization). |
| Atmosphere | Dry Nitrogen or Argon | Prevents reaction with atmospheric moisture, which initiates polymerization.[2][16] |
| Moisture Content | < 200 ppm in the storage environment | Minimizes the formation of polyurea and carbon dioxide.[1][2] |
| Inhibitor: Phenol | 10-5000 ppm | Acts as a stabilizer to suppress self-polymerization and coloring.[18][19][20] |
| Inhibitor: BHT (2,6-di-tert-butyl-p-cresol) | 100-1000 ppm | A common phenolic antioxidant that can inhibit radical polymerization pathways.[17] |
Experimental Protocols
Protocol: Accelerated Stability Test for this compound
This protocol is designed to evaluate the effectiveness of different storage conditions or inhibitors on the stability of this compound.
1. Materials:
- This compound
- Proposed inhibitor (e.g., Phenol, BHT)
- Anhydrous solvent (e.g., Toluene, dried over molecular sieves)
- Small, sealable glass vials with PTFE-lined caps
- Nitrogen gas source
- Analytical balance
- Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) system
- Viscometer
- FT-IR Spectrometer
2. Procedure:
- Prepare stock solutions of the inhibitor in the anhydrous solvent at various concentrations.
- In a glovebox or under a continuous stream of dry nitrogen, dispense a known volume of this compound into each vial.
- Add the calculated volume of the inhibitor stock solution to the respective vials to achieve the desired final concentrations. Include a control sample with no inhibitor.
- Flush the headspace of each vial with dry nitrogen for 1-2 minutes.
- Tightly seal the vials.
- Place the vials in a temperature-controlled oven at an elevated temperature (e.g., 40°C or 50°C) to accelerate aging.
- At predetermined time points (e.g., 0, 24, 48, 72, 168 hours), remove a set of vials from the oven.
- Allow the vials to cool to room temperature.
- Visually inspect for any changes in appearance (e.g., color change, precipitation, cloudiness).
- Measure the viscosity of the samples.
- Analyze the purity of the this compound using GC-MS or HPLC to quantify any degradation.
- Use FT-IR to detect the formation of characteristic peaks for urea (-NH-CO-NH-), uretdione (dimer), or isocyanurate (trimer) structures.
3. Data Analysis:
- Plot the percentage of remaining this compound as a function of time for each condition.
- Compare the rate of degradation between the control and the inhibitor-containing samples.
- Correlate changes in purity with changes in viscosity and visual appearance.
Visualizations
Caption: Polymerization pathways of this compound.
Caption: Troubleshooting workflow for stored this compound.
References
- 1. Moisture Contamination with Polyurethanes - EXACT Dispensing Systems [exactdispensing.com]
- 2. resinlab.com [resinlab.com]
- 3. Isocyanate Formulations for Improved Weather Resistance [eureka.patsnap.com]
- 4. How to Enhance Isocyanate Storage and Handling Safety? [eureka.patsnap.com]
- 5. Moisture scavenger for reduced defects in polyurethanes [borchers.com]
- 6. How to Safely Handle Isocyanates? [enuochem.com]
- 7. Isocyanates – A family of chemicals [tc.canada.ca]
- 8. researchgate.net [researchgate.net]
- 9. An Ab Initio Investigation on Relevant Oligomerization Reactions of Toluene Diisocyanate (TDI) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dunagroup.com [dunagroup.com]
- 11. calsafer.dtsc.ca.gov [calsafer.dtsc.ca.gov]
- 12. Control measures guide - Canada.ca [canada.ca]
- 13. Isocyanate - Wikipedia [en.wikipedia.org]
- 14. l-i.co.uk [l-i.co.uk]
- 15. chemicalbook.com [chemicalbook.com]
- 16. Isocyanate - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 17. US20110137066A1 - Process of inhibiting polymerization of isocyanate group-containing, ethylenically unsaturated carboxylate compounds, and process for producing the compounds - Google Patents [patents.google.com]
- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 19. EP0505150B1 - Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby - Google Patents [patents.google.com]
- 20. US5302749A - Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby - Google Patents [patents.google.com]
- 21. US3247236A - Stabilization of isocyanates - Google Patents [patents.google.com]
Technical Support Center: Stabilizing Solutions of 2-Propylphenyl Isocyanate for Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing and handling solutions of 2-Propylphenyl isocyanate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound (CAS No. 190774-57-3) is an aromatic isocyanate used in various research and synthesis applications.[1] Like other isocyanates, it is a reactive compound with several hazards. It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[1][2] It may also cause respiratory irritation and sensitization, leading to asthma-like symptoms upon repeated exposure.[3][4][5]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][6] The recommended storage temperature is between 2-8°C under an inert gas atmosphere, such as nitrogen or argon, to prevent moisture contamination and degradation.[7] It should be stored away from incompatible materials like water, amines, alcohols, acids, and bases.[1][8]
Q3: How does water contamination affect this compound solutions?
A3: Water readily reacts with isocyanates to form an unstable carbamic acid, which then decomposes to the corresponding amine and carbon dioxide gas.[1][9] The newly formed amine can then react with another molecule of the isocyanate to produce a highly insoluble urea precipitate, which can appear as a white solid in your reaction mixture.[1][9] The generation of CO2 can also lead to pressure buildup in sealed containers.[1]
Q4: What are the signs of degradation or polymerization of this compound?
A4: Degradation can be indicated by a change in color (yellowing), an increase in viscosity, or the formation of solid precipitates (urea or polymer).[3] Unwanted polymerization can lead to the formation of dimers, trimers (isocyanurates), or higher-order oligomers, which will affect the purity and reactivity of the isocyanate.[3]
Q5: What are suitable solvents for use with this compound?
A5: Anhydrous (dry) aprotic solvents are generally recommended. Common choices include toluene, tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile.[10][11] It is crucial to ensure the solvent is rigorously dried before use, as residual moisture will react with the isocyanate.
Troubleshooting Guides
Issue 1: White Precipitate Formation in Solution
Question: I dissolved this compound in my reaction solvent, and a white solid immediately crashed out. What is happening and how can I prevent this?
Answer:
This is a classic sign of moisture contamination. The isocyanate is reacting with water to form an insoluble urea.
Troubleshooting Steps:
-
Verify Solvent Purity: Ensure you are using a high-purity, anhydrous grade solvent. The water content should be minimized, ideally below 50 ppm. You can verify the water content using Karl Fischer titration.[1]
-
Dry Glassware Thoroughly: All glassware must be rigorously dried before use. This can be achieved by oven-drying at >120°C overnight or by flame-drying under a vacuum or inert gas flow.[1]
-
Maintain an Inert Atmosphere: Conduct all manipulations under a dry, inert atmosphere such as nitrogen or argon. This prevents atmospheric moisture from entering your reaction vessel.[1][9]
-
Check Other Reagents: If you are running a reaction, ensure all other reagents are also anhydrous.
Issue 2: Solution Turning Yellow and Viscous Over Time
Question: My stock solution of this compound in toluene has turned yellow and become more viscous after a few days in storage. Is it still usable?
Answer:
The yellowing and increase in viscosity are signs of degradation and potential polymerization. The usability of the solution depends on the extent of degradation and the tolerance of your experiment for impurities. It is generally recommended to use fresh solutions.
Troubleshooting and Prevention:
-
Proper Storage: Ensure the stock solution is stored under the recommended conditions (2-8°C, under inert gas, protected from light).
-
Use of Stabilizers: For longer-term storage, consider adding a stabilizer to the solution.
-
Purity Check: Before use, you can check the purity of the solution using techniques like FTIR or titration to quantify the remaining NCO content.
Issue 3: Low or No Reactivity in an Experiment
Question: I am trying to react this compound with an alcohol, but the reaction is very slow or not proceeding at all. What could be the issue?
Answer:
Several factors can contribute to low reactivity.
Troubleshooting Steps:
-
Catalyst: Many isocyanate reactions, especially with less reactive nucleophiles like hindered alcohols, require a catalyst to proceed at a reasonable rate.[3] Common catalysts include tertiary amines (e.g., DABCO) or organometallic compounds (e.g., dibutyltin dilaurate). Ensure your catalyst is active and used at an appropriate concentration.
-
Temperature: The reaction may require heating to overcome the activation energy. Try gently warming the reaction mixture (e.g., to 50-60°C) while monitoring for side reactions.[10]
-
Reagent Purity: Ensure your starting materials are pure and free from inhibitors.
-
Stoichiometry: Double-check the stoichiometry of your reactants.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2 - 8 °C | Minimizes degradation and side reactions.[7] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents reaction with atmospheric moisture and oxygen.[7] |
| Container | Tightly Sealed, Opaque | Protects from moisture and light. |
| Purity | >97% (for sensitive applications) | Impurities can catalyze unwanted side reactions. |
Table 2: Common Stabilizers for Aryl Isocyanates
| Stabilizer | Recommended Concentration | Notes |
| Phenol | 10 - 5000 ppm | Effective at preventing self-polymerization and discoloration.[12][13][14] |
| Carbon Dioxide | 0.01 - 1.0 wt% (dissolved) | Stabilizes against polymerization without affecting reactivity in polyurethane formation.[15] |
| 2,6-di-tert-butyl-p-cresol (BHT) | 100 - 1000 ppm | A common antioxidant that can inhibit radical-induced polymerization. |
| Triphenyl phosphite | 100 - 2000 ppm | Can act as a stabilizer and color inhibitor.[14] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution of this compound in Toluene
Objective: To prepare a 0.5 M stock solution of this compound in toluene with enhanced stability for use in subsequent reactions.
Materials:
-
This compound
-
Anhydrous Toluene
-
Phenol (stabilizer)
-
Oven-dried glassware (volumetric flask, syringe)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Ensure all glassware is thoroughly dried in an oven at >120°C for at least 4 hours and cooled under a stream of inert gas.
-
Under a positive pressure of inert gas, add the desired amount of anhydrous toluene to the volumetric flask.
-
Add the appropriate amount of phenol to achieve the desired stabilizer concentration (e.g., 500 ppm).
-
Using a syringe, carefully add the required volume of this compound to the toluene/phenol mixture.
-
Stopper the flask and gently swirl to ensure complete dissolution.
-
Store the solution in a refrigerator at 2-8°C under an inert atmosphere.
Protocol 2: General Procedure for the Reaction of this compound with a Primary Amine
Objective: To synthesize an N-(2-Propylphenyl)-N'-alkyl/aryl urea.
Materials:
-
Stabilized stock solution of this compound (0.5 M in Toluene)
-
Primary amine
-
Anhydrous solvent (e.g., Toluene, THF)
-
Oven-dried reaction flask with a magnetic stirrer and inert gas inlet
-
Syringes
Procedure:
-
Set up the reaction flask under a positive pressure of inert gas.
-
Dissolve the primary amine (1.0 equivalent) in the anhydrous solvent in the reaction flask.
-
With stirring, add the this compound solution (1.0 equivalent) dropwise via syringe at room temperature.
-
The reaction is typically exothermic and fast. Stir for 1-2 hours at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the urea product may precipitate from the solution. If so, it can be isolated by filtration. Otherwise, the solvent can be removed under reduced pressure, and the product purified by crystallization or column chromatography.
Protocol 3: Purity Determination of this compound by Titration
Objective: To determine the isocyanate (NCO) content of a this compound sample.
Principle: The isocyanate reacts with an excess of a standard solution of di-n-butylamine. The unreacted amine is then back-titrated with a standard solution of hydrochloric acid.
Materials:
-
This compound sample
-
Standardized di-n-butylamine solution in a suitable dry solvent (e.g., toluene)
-
Standardized hydrochloric acid solution
-
Indicator (e.g., bromophenol blue) or a pH meter for potentiometric titration
-
Dry glassware (flasks, burette)
Procedure:
-
Accurately weigh a sample of the this compound into a dry flask.
-
Add a known excess of the standardized di-n-butylamine solution.
-
Allow the reaction to proceed for a specified time (e.g., 15 minutes) with occasional swirling.
-
Add an indicator and titrate the excess di-n-butylamine with the standardized hydrochloric acid solution until the endpoint is reached.
-
Perform a blank titration with the same amount of di-n-butylamine solution without the isocyanate sample.
-
Calculate the %NCO content based on the difference in titration volumes between the blank and the sample.
Mandatory Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Troubleshooting decision tree for common issues with this compound.
Caption: Reaction pathway of this compound with water leading to urea formation.
References
- 1. benchchem.com [benchchem.com]
- 2. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 3. benchchem.com [benchchem.com]
- 4. actsafe.ca [actsafe.ca]
- 5. cdph.ca.gov [cdph.ca.gov]
- 6. erapol.com.au [erapol.com.au]
- 7. benchchem.com [benchchem.com]
- 8. michigan.gov [michigan.gov]
- 9. benchchem.com [benchchem.com]
- 10. imenpol.com [imenpol.com]
- 11. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]
- 12. Exposure to airborne isocyanates and other thermal degradation products at polyurethane-processing workplaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cawood.co.uk [cawood.co.uk]
- 15. osha.gov [osha.gov]
Technical Support Center: Safe Disposal of 2-Propylphenyl Isocyanate Waste
This guide provides detailed procedures and safety information for researchers, scientists, and drug development professionals on the safe disposal of 2-Propylphenyl isocyanate waste.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a reactive chemical that poses several health risks. It is harmful if inhaled or swallowed and can cause skin, eye, and respiratory irritation.[1] A significant hazard is respiratory sensitization, where initial or repeated exposure can lead to severe asthma-like reactions.[2][3] Isocyanates react with proteins in the skin, which can cause allergic contact dermatitis.[4][5]
Q2: What immediate steps should be taken in case of a small spill of this compound?
A2: For a minor spill, first ensure the area is well-ventilated and evacuate all non-essential personnel.[6] Wearing appropriate Personal Protective Equipment (PPE), cover the spill with a dry, inert absorbent material like sand, vermiculite, or sawdust.[7][8] Do not use water directly on the spill as it reacts to produce carbon dioxide gas, which can cause splashing.[7][9] Collect the absorbed material into an open-top container for subsequent neutralization.[7]
Q3: What Personal Protective Equipment (PPE) is mandatory when handling this compound waste?
A3: The following PPE is essential to minimize exposure:
-
Respiratory Protection: A full-face respirator with an organic vapor cartridge is recommended over a half-face respirator to also protect the eyes.[10][11] In situations with poor ventilation or high concentrations, a supplied-air respirator should be used.[11]
-
Hand Protection: Chemical-resistant gloves, such as butyl rubber or nitrile rubber, are required. Standard latex gloves are not suitable.[4][11]
-
Eye Protection: Safety goggles or a full-face shield are crucial if not using a full-face respirator.[4][10]
-
Protective Clothing: Wear disposable coveralls or a lab coat to prevent skin contact.[4][10]
Q4: Can I dispose of this compound waste down the drain?
A4: No. Isocyanates are reactive and should not be disposed of down the drain. They can react with water in the sewage system, releasing toxic gases and potentially causing pressure buildup.[9][12] All this compound waste must be chemically neutralized before disposal according to hazardous waste regulations.
Q5: How should I store this compound waste before disposal?
A5: Store waste in a clearly labeled, dedicated container. Keep the container tightly closed to prevent reaction with atmospheric moisture, but do not seal it pressure-tight if contamination with water is suspected, as this could lead to a dangerous pressure buildup from CO2 generation.[7][13] Store the waste container in a cool, dry, well-ventilated area away from incompatible materials like amines, alcohols, and strong bases.[12][14]
Troubleshooting Guide
| Issue Encountered | Probable Cause | Recommended Solution |
| Container is bulging or warm to the touch during neutralization. | The neutralization reaction is highly exothermic and is generating carbon dioxide (CO2) gas faster than it can be vented.[9][12] | 1. Do not seal the container.[7] 2. If safe to do so, move the container to a fume hood or well-ventilated area. 3. Add the neutralization solution more slowly in the future to control the reaction rate. 4. For larger quantities, consider using an ice bath to cool the container. |
| Solid material remains after the neutralization period. | The neutralization was incomplete. This could be due to insufficient decontamination solution, poor mixing, or insufficient reaction time. | 1. Add more decontamination solution to the waste. 2. Stir the mixture gently to ensure all waste comes into contact with the solution. 3. Allow for a longer reaction time (e.g., 24-48 hours), stirring occasionally.[12] |
| A strong, pungent odor is still present after neutralization. | Residual unreacted isocyanate is present. | 1. Ensure the neutralization is carried out in a well-ventilated fume hood. 2. Add more decontamination solution and extend the reaction time. 3. Test the pH of the solution to ensure it remains basic, as the decontamination solution is alkaline. |
| The absorbent/isocyanate mixture is not fully reacting with the decontamination solution. | Poor dispersion of the isocyanate within the absorbent matrix is preventing contact with the neutralizing fluid. | 1. Use a liquid detergent in the decontamination solution to improve wetting and dispersion.[6][7] 2. Break up any clumps of absorbent material with a stir rod to increase surface area contact. |
Quantitative Data Summary
The following table summarizes the formulations for isocyanate decontamination solutions. These are general-purpose solutions and should be effective for this compound.
| Formulation | Component | Concentration (% by weight/volume) | Notes |
| Formula 1 (Sodium Carbonate Based) | Sodium Carbonate | 5 - 10% | Reacts slower than ammonia-based solutions.[12] |
| Liquid Detergent | 0.2 - 2% | Acts as a surfactant to improve mixing.[6][7] | |
| Water | 88 - 94.8% | ||
| Formula 2 (Ammonia Based) | Concentrated Ammonia Solution | 3 - 8% | Reacts faster but requires excellent ventilation due to ammonia vapors.[7][12] |
| Liquid Detergent | 0.2% | Acts as a surfactant to improve mixing.[7] | |
| Water | 91.8 - 96.8% |
Experimental Protocol: Neutralization of this compound Waste
This protocol details the steps for neutralizing liquid and solid waste containing this compound. Always perform this procedure in a certified chemical fume hood while wearing appropriate PPE.
1. Preparation of Decontamination Solution:
-
Choose either the Sodium Carbonate or Ammonia-based formulation from the table above.
-
Example (1 Liter of Formula 1): Slowly dissolve 50-100g of sodium carbonate in ~900mL of water. Add 2-20mL of liquid detergent and stir until homogenous. Add water to make the final volume 1 Liter.
2. Waste Neutralization Procedure:
-
Place the open-top waste container containing the this compound waste (either in liquid form or absorbed onto an inert material) inside a larger secondary containment tray within the fume hood.
-
Slowly and carefully add the decontamination solution to the waste. A general rule is to add at least 10 parts of decontamination solution for every 1 part of isocyanate waste by volume.
-
Stir the mixture gently with a glass or plastic rod to ensure thorough mixing. Be prepared for some foaming or gas evolution (CO2).
-
Loosely cover the container (e.g., with a watch glass or a cap that is not screwed on tightly) to prevent splashes while allowing gas to escape.[8]
-
Let the mixture stand in the fume hood for at least 24 hours to ensure the reaction is complete.[12] For larger quantities or solid mixtures, a 48-hour period is recommended.[8]
-
After the reaction period, check for any signs of residual reactivity (e.g., gas evolution, heat).
-
Once fully neutralized, the resulting aqueous waste should be collected and disposed of as hazardous waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health & Safety (EHS) office for specific guidance.[7]
Visualizations
Caption: Workflow for the safe neutralization and disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. solutions.covestro.com [solutions.covestro.com]
- 3. duluxprotectivecoatings.com.au [duluxprotectivecoatings.com.au]
- 4. compositesone.com [compositesone.com]
- 5. Skin Exposure to Isocyanates: Reasons for Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 6. safetyinnumbers.ca [safetyinnumbers.ca]
- 7. fsi.co [fsi.co]
- 8. actsafe.ca [actsafe.ca]
- 9. Isocyanate - Wikipedia [en.wikipedia.org]
- 10. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 11. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. multimedia.3m.com [multimedia.3m.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Quenching Excess 2-Propylphenyl Isocyanate
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively and safely quenching excess 2-propylphenyl isocyanate in a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns when quenching excess this compound?
A1: The primary concerns are ensuring the complete and safe neutralization of the highly reactive isocyanate group, preventing unwanted side reactions with the desired product, and managing the solubility of the resulting byproducts (ureas or urethanes). Isocyanates are potent sensitizers and irritants, so handling them requires strict safety protocols.[1][2]
Q2: What are the most common types of quenching agents for isocyanates?
A2: The most common quenching agents are nucleophiles that react with the electrophilic carbon of the isocyanate group. These include:
-
Primary and Secondary Amines: These react very quickly to form substituted ureas.
-
Alcohols (e.g., Methanol, Isopropanol): These react to form urethanes (carbamates). The reaction is typically slower than with amines.
-
Water: Reacts to form an unstable carbamic acid, which then decomposes to a primary amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a disubstituted urea.[3][4][5]
Q3: How does the structure of this compound affect the quenching reaction?
A3: The 2-propyl group on the phenyl ring introduces some steric hindrance around the isocyanate group. This may slightly decrease its reactivity compared to unsubstituted phenyl isocyanate.[6] Additionally, the electron-donating nature of the alkyl group can also reduce the electrophilicity of the isocyanate carbon, further slowing the reaction.[6]
Q4: I've noticed a precipitate forming after adding a quenching agent. What is it and how can I deal with it?
A4: The precipitate is likely a disubstituted urea, which can be poorly soluble in many common organic solvents.[3][7] This is a frequent issue when using primary amines or water as quenching agents. To manage this, you can:
-
Use a secondary amine as a quenching agent, as the resulting tetra-substituted ureas are often more soluble.
-
Use an alcohol (e.g., methanol or isopropanol) to form a more soluble urethane.
-
Add a co-solvent to improve the solubility of the urea byproduct.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Action |
| Incomplete Quenching (Isocyanate still present) | 1. Insufficient amount of quenching agent. 2. Low reactivity of the quenching agent. 3. Short reaction time. | 1. Add an additional equivalent of the quenching agent. 2. Switch to a more reactive quenching agent (e.g., a primary amine instead of an alcohol). 3. Allow the reaction to stir for a longer period or gently warm the mixture. |
| Formation of an Insoluble Precipitate | Reaction with a primary amine or water, leading to an insoluble disubstituted urea.[3][7] | 1. Filter off the precipitate. 2. In future experiments, consider using a secondary amine (e.g., diethylamine) or an alcohol (e.g., isopropanol) as the quenching agent to form a more soluble byproduct. 3. Try adding a co-solvent like DMSO or DMF to dissolve the urea.[1][8] |
| Unwanted Side Reactions with Desired Product | The quenching agent is also reacting with your product of interest. | 1. Choose a quenching agent that is selective for the isocyanate. 2. Lower the reaction temperature during quenching to reduce the rate of side reactions. |
| Formation of Higher Molecular Weight Byproducts | Excess isocyanate reacting with the newly formed urethane or urea linkages to form allophanate or biuret structures, respectively.[9] | This is more of a concern in polymer synthesis but can occur if the quenching is slow. Using a fast-acting quenching agent like a primary amine can help to quickly consume the excess isocyanate and minimize these side reactions. |
Quenching Agent Reactivity
The choice of quenching agent will depend on the specific requirements of your reaction, including the desired workup procedure and the compatibility of the quenching agent with your product. The general order of reactivity for common quenching agents is:
Primary Amines > Secondary Amines > Alcohols > Water
| Quenching Agent | Product | Relative Reaction Rate | Solubility of Byproduct | Key Considerations |
| Primary Amine (e.g., n-Butylamine) | Disubstituted Urea | Very Fast | Often low | Can lead to insoluble precipitates. |
| Secondary Amine (e.g., Diethylamine) | Trisubstituted Urea | Fast | Generally higher than disubstituted ureas | Often a good balance of reactivity and byproduct solubility. |
| Methanol | Methyl Urethane | Moderate | Generally Good | Slower reaction may require longer stirring or gentle heating. |
| Isopropanol | Isopropyl Urethane | Moderate | Generally Good | Similar to methanol, but the bulkier group may slightly slow the reaction. |
| Water | Disubstituted Urea + CO₂ | Slow | Often low | Reaction produces gas (CO₂) and can lead to insoluble ureas. |
Experimental Protocols
Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling isocyanates.[1][2]
Protocol 1: Quenching with a Primary Amine (e.g., n-Butylamine)
-
Preparation: In a separate flask, prepare a solution of n-butylamine (1.1 equivalents relative to the excess this compound) in the same solvent as your reaction mixture.
-
Addition: Cool your reaction mixture in an ice bath. Slowly add the n-butylamine solution dropwise with vigorous stirring.
-
Reaction: Allow the mixture to stir at room temperature for 30 minutes to ensure complete reaction.
-
Monitoring: The completion of the reaction can be monitored by Infrared (IR) spectroscopy by observing the disappearance of the strong isocyanate peak around 2250-2275 cm⁻¹.
-
Work-up: Proceed with your standard aqueous work-up. If a precipitate forms, it can be removed by filtration.
Protocol 2: Quenching with a Secondary Amine (e.g., Diethylamine)
-
Preparation: Prepare a solution of diethylamine (1.2 equivalents) in the reaction solvent.
-
Addition: Cool the reaction mixture to 0 °C and add the diethylamine solution dropwise.
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Monitoring: Check for the disappearance of the isocyanate peak by IR spectroscopy.
-
Work-up: Proceed with the planned extraction and purification steps.
Protocol 3: Quenching with an Alcohol (e.g., Methanol)
-
Addition: To the reaction mixture, add methanol (2-3 equivalents).
-
Reaction: Stir the mixture at room temperature. The reaction may be slow; gentle heating (to 40-50 °C) can be applied if necessary and compatible with your desired product.
-
Monitoring: Monitor the reaction by IR spectroscopy until the isocyanate peak is no longer observed. This may take several hours.
-
Work-up: The excess methanol and the urethane byproduct can be removed during subsequent purification steps like chromatography.
Visualizing Workflows and Reactions
Caption: General experimental workflow for quenching excess this compound.
Caption: Reaction pathways for quenching this compound with different nucleophiles.
References
- 1. The Solvation of Urea, Tetramethlyurea, TMU, in some Organic Solvents | The Infrared and Raman Discussion Group [irdg.org]
- 2. orgsyn.org [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Isocyanate - Wikipedia [en.wikipedia.org]
- 5. doxuchem.com [doxuchem.com]
- 6. aidic.it [aidic.it]
- 7. reddit.com [reddit.com]
- 8. Urea - Sciencemadness Wiki [sciencemadness.org]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Comparing reactivity of 2-Propylphenyl isocyanate vs phenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The reactivity of isocyanates is a critical parameter in the synthesis of a diverse array of compounds, from polyurethanes to pharmacologically active molecules. Understanding the subtle interplay of steric and electronic effects on the isocyanate functional group is paramount for reaction design, optimization, and the development of novel chemical entities. This guide provides a comprehensive comparison of the reactivity of 2-propylphenyl isocyanate and the archetypal phenyl isocyanate, supported by established chemical principles and detailed experimental protocols for quantitative analysis.
Executive Summary: Steric Hindrance and Electronic Effects Dictate Reactivity
The primary distinction in reactivity between this compound and phenyl isocyanate arises from the presence of the ortho-propyl group. This substituent imparts both steric hindrance and a distinct electronic influence, which collectively render This compound less reactive than phenyl isocyanate .
-
Steric Hindrance: The bulky propyl group in the ortho position physically obstructs the approach of nucleophiles to the electrophilic carbon of the isocyanate group. This increased steric bulk raises the activation energy of the reaction, thereby slowing the reaction rate.[1][2]
-
Electronic Effects: The propyl group is an electron-donating alkyl group. It increases the electron density on the aromatic ring, which in turn slightly reduces the electrophilicity of the isocyanate carbon, making it less susceptible to nucleophilic attack.[1] In contrast, phenyl isocyanate lacks this ortho-substituent, presenting a more accessible and electrophilic target for nucleophiles.
Quantitative Reactivity Data
| Parameter | This compound | Phenyl Isocyanate | Rationale |
| Predicted Relative Reactivity with Nucleophiles (e.g., Alcohols, Amines) | Lower | Higher | The ortho-propyl group in this compound introduces significant steric hindrance and has an electron-donating effect, both of which decrease the reactivity of the isocyanate group.[1][2] |
| Susceptibility to Steric Effects | High | Low | The presence of a bulky substituent adjacent to the reactive center makes this compound highly sensitive to the steric profile of the reacting nucleophile. |
| Electronic Nature of the Phenyl Ring | More electron-rich | Less electron-rich | The electron-donating nature of the propyl group increases the electron density of the aromatic system in this compound. |
Experimental Protocols for Determining Isocyanate Reactivity
To quantitatively assess the reactivity of this compound and phenyl isocyanate, the following experimental protocols can be utilized.
Determination of Reaction Kinetics with an Alcohol via in-situ FTIR Spectroscopy
This method monitors the disappearance of the characteristic isocyanate peak in the infrared spectrum as it reacts with an alcohol to form a urethane.
Materials:
-
This compound
-
Phenyl isocyanate
-
Anhydrous n-butanol
-
Anhydrous toluene (or other suitable non-protic solvent)
-
FTIR spectrometer equipped with an ATR (Attenuated Total Reflectance) probe or a flow cell
-
Temperature-controlled reaction vessel
Procedure:
-
Prepare equimolar solutions of the isocyanate (either this compound or phenyl isocyanate) and n-butanol in anhydrous toluene in separate, sealed vessels under an inert atmosphere (e.g., nitrogen or argon).
-
Equilibrate the reactant solutions and the reaction vessel to the desired reaction temperature (e.g., 25 °C).
-
Initiate the reaction by rapidly mixing the two solutions in the temperature-controlled reaction vessel.
-
Immediately begin acquiring FTIR spectra at regular time intervals (e.g., every 30 seconds).
-
Monitor the decrease in the absorbance of the isocyanate N=C=O stretching band, which appears around 2250-2285 cm⁻¹.
-
The concentration of the isocyanate at each time point can be determined by integrating the area of this peak and correlating it to a pre-established calibration curve.
-
Plot the concentration of the isocyanate versus time to determine the reaction rate and calculate the rate constant (k) using appropriate kinetic models (e.g., second-order rate law).
Determination of Reaction Kinetics with an Amine via Titration
This method involves quenching the reaction at different time points and then determining the amount of unreacted isocyanate by back-titration.
Materials:
-
This compound
-
Phenyl isocyanate
-
Anhydrous n-butylamine
-
Anhydrous toluene (or other suitable non-protic solvent)
-
Dibutylamine solution in toluene (for quenching)
-
Standardized hydrochloric acid solution
-
Bromophenol blue indicator
Procedure:
-
Prepare equimolar solutions of the isocyanate and n-butylamine in anhydrous toluene in separate, sealed vessels under an inert atmosphere.
-
Equilibrate the reactant solutions and multiple reaction vessels to the desired temperature.
-
Initiate the reaction by mixing the solutions.
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known excess of dibutylamine solution. The unreacted isocyanate will rapidly react with the dibutylamine.
-
Allow the quenching reaction to proceed to completion (typically a few minutes).
-
Titrate the excess dibutylamine with a standardized solution of hydrochloric acid using bromophenol blue as an indicator.[3]
-
A blank titration of the initial dibutylamine solution is necessary to determine the initial amount of dibutylamine.
-
The amount of unreacted isocyanate at each time point can be calculated from the amount of dibutylamine consumed.
-
Plot the concentration of the isocyanate versus time to determine the reaction rate and the rate constant.
Visualizing the Factors Influencing Reactivity
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Factors influencing the comparative reactivity of the two isocyanates.
Caption: General experimental workflow for determining isocyanate reactivity.
References
Navigating Amine Derivatization: A Comparative Guide to Alternatives for 2-Propylphenyl Isocyanate
For researchers, scientists, and drug development professionals, the precise and sensitive quantification of amines is a cornerstone of many analytical workflows. While 2-propylphenyl isocyanate serves as a derivatization agent, a diverse array of alternative reagents offers distinct advantages in terms of reaction efficiency, derivative stability, and analytical sensitivity, particularly for chromatographic and mass spectrometric analyses. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your specific analytical needs.
Chemical derivatization of amines is a critical step to enhance their physicochemical properties, thereby improving chromatographic separation and detection.[1][2] The choice of derivatizing agent is influenced by factors such as the nature of the amine (primary, secondary, or tertiary), the required sensitivity, the stability of the resulting derivative, and the available analytical instrumentation.[2] This guide explores several widely used alternatives to this compound, focusing on their application in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).
Key Alternatives to this compound
Several classes of reagents are commonly employed for amine derivatization, each with a unique mechanism of action and resulting derivative properties. These include sulfonyl chlorides, aldehydes, chloroformates, and various acylating and silylating agents.
A comparative overview of some of the most utilized derivatization agents is presented below:
| Derivatization Agent | Abbreviation | Target Amines | Key Advantages | Key Disadvantages |
| Dansyl Chloride | Dns-Cl | Primary & Secondary | Versatile, enhances fluorescence and ionization efficiency.[1][3] Commercially available in isotopically labeled forms.[1] | Can be non-specific. |
| o-Phthalaldehyde | OPA | Primary | Rapid reaction at room temperature in the presence of a thiol.[1] Versatile fluorogenic reagent.[3] | Derivatives can be unstable.[1] Does not react with secondary amines. |
| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary & Secondary | Good for highly acidic chromatography conditions.[3] Commonly used in HPLC.[4] | Can produce interfering byproducts. |
| Dabsyl Chloride | Dabsyl-Cl | Primary & Secondary | Good alternative for weakly acidic and weakly basic conditions.[3] Stable derivatized product.[5] | |
| Marfey's Reagent | Primary | Useful for chiral separation of enantiomers.[3] | Suboptimal in general performance compared to others.[3] | |
| Silylating Agents (e.g., BSTFA, MSTFA) | Primary & Secondary | Produce volatile and thermally stable derivatives ideal for GC-MS.[6][7] | Derivatives can be sensitive to moisture. | |
| Acylating Agents (e.g., anhydrides, acid chlorides) | Primary & Secondary | Can enhance detector sensitivity, especially with fluorinated groups.[6][8] | Reaction conditions may require optimization. |
Performance Comparison of Amine Derivatizing Agents
The selection of an appropriate derivatizing agent is a critical decision that directly impacts the quality of analytical results. The following table summarizes key performance characteristics of selected reagents based on published experimental data.
| Reagent | Reaction Time | Reaction Temperature | Derivative Stability | Limit of Quantitation (LOQ) | Reference |
| Dansyl Chloride | 30-60 min | 37-60 °C | Good | ~80 fmol (for some amino acids) | [9] |
| o-Phthalaldehyde | < 2 min | Room Temperature | Can be unstable | Varies with analyte | [10] |
| FMOC-Cl | 2-20 min | Room Temperature | Good | ~80 fmol (for some amino acids) | [4][9] |
| DEEMM | 2 hours | 70 °C | Good | ~150 fmol (for some amino acids) | [1][9] |
| Acetic Anhydride | 2 min (vortex) | Room Temperature | Good | Analyte dependent | [8] |
Experimental Protocols
Detailed and optimized experimental protocols are essential for achieving reproducible and reliable derivatization. Below are representative protocols for several of the discussed derivatizing agents.
Dansyl Chloride Derivatization Protocol
-
Sample Preparation: Dissolve the amine-containing sample in a suitable buffer, such as 100 mM sodium bicarbonate (pH 9.0).
-
Reagent Preparation: Prepare a Dansyl Chloride solution (e.g., 10 mg/mL) in a water-miscible organic solvent like acetone or acetonitrile.
-
Derivatization Reaction: To 100 µL of the sample solution, add 200 µL of the Dansyl Chloride solution. Vortex the mixture and incubate at 60°C for 45 minutes in the dark.
-
Quenching: Add 50 µL of a quenching solution, such as 250 mM hydroxylamine hydrochloride, to react with the excess Dansyl Chloride. Vortex and incubate for 5 minutes at room temperature.
-
Analysis: The derivatized sample is now ready for analysis by LC-MS or HPLC with fluorescence detection.
o-Phthalaldehyde (OPA) Derivatization Protocol
-
Reagent Preparation: Prepare the OPA reagent by dissolving OPA in borate buffer (pH 9.5) and adding a thiol, such as 2-mercaptoethanol. This reagent should be prepared fresh.
-
Derivatization Reaction: Mix the amine sample with the OPA reagent. The reaction is typically very fast and proceeds to completion within 1-2 minutes at room temperature.
-
Analysis: Immediately analyze the derivatized sample by HPLC with fluorescence detection, as the derivatives can be unstable.[1]
9-Fluorenylmethyl Chloroformate (FMOC-Cl) Derivatization Protocol
-
Sample Preparation: Dissolve the amine sample in a suitable buffer, such as borate buffer (pH 8.0).
-
Reagent Preparation: Prepare a solution of FMOC-Cl in a water-miscible organic solvent like acetonitrile.
-
Derivatization Reaction: Add the FMOC-Cl solution to the sample. The reaction is typically carried out at room temperature for a few minutes.
-
Extraction: Stop the reaction and remove excess reagent by extracting the mixture with a non-polar solvent like pentane or hexane.
-
Analysis: The aqueous layer containing the derivatized amines can then be analyzed by HPLC.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using Graphviz depict the typical workflows for amine derivatization.
Caption: General workflow for amine derivatization.
Caption: Conceptual reaction pathway for amine derivatization.
Conclusion
While this compound is a viable reagent for amine derivatization, a comprehensive evaluation of alternatives such as Dansyl Chloride, OPA, and FMOC-Cl reveals a range of options with distinct advantages for various analytical scenarios.[3] The choice of the most suitable reagent is not universal and requires a careful consideration of the specific analytical goals, the chemical nature of the amines under investigation, and the available instrumentation.[1] By understanding the performance characteristics and experimental protocols of these alternatives, researchers can significantly enhance the sensitivity, specificity, and reliability of their amine analyses. No single method is definitively superior, and often a combination of different derivatization strategies may be necessary for a comprehensive analysis of complex biological samples.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. GC Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of 2-Propylphenyl Isocyanate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the primary spectroscopic methods used to analyze the reaction products of 2-propylphenyl isocyanate. As a versatile reagent, this compound readily reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively. Understanding the analytical techniques to characterize these products is crucial for reaction monitoring, quality control, and structural elucidation in various research and development settings.
This document outlines the principles and expected outcomes for Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). While specific experimental data for the reaction products of this compound is not widely available in public spectral databases, this guide provides detailed expected spectral data based on the analysis of structurally similar compounds and established spectroscopic principles. This approach offers a robust framework for researchers working with this and related chemical entities.
Spectroscopic Analysis Techniques: A Comparison
The characterization of the reaction products of this compound, primarily N-(2-propylphenyl)urethanes and N,N'-substituted ureas, relies on a combination of spectroscopic techniques. Each method provides unique and complementary information regarding the molecular structure and functional groups present in the synthesized compounds.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful and rapid technique for identifying functional groups. In the context of this compound reactions, it is particularly useful for monitoring the disappearance of the isocyanate group and the appearance of urethane or urea linkages.
Key Spectral Features:
-
Isocyanate (N=C=O): A strong and sharp absorption band is expected in the region of 2250-2280 cm⁻¹. The disappearance of this peak is a primary indicator of a complete reaction.
-
Urethane Linkage (-NH-C=O)-O-): The formation of a urethane is characterized by the appearance of several key peaks:
-
N-H Stretch: A moderate absorption around 3300 cm⁻¹.
-
C=O Stretch: A strong absorption typically between 1700-1730 cm⁻¹.
-
C-N Stretch and N-H Bend: A combination of bands often observed around 1530 cm⁻¹.
-
-
Urea Linkage (-NH-C=O)-NH-): The formation of a urea linkage is indicated by:
-
N-H Stretch: A moderate absorption around 3350 cm⁻¹.
-
C=O Stretch (Amide I band): A strong absorption around 1630-1680 cm⁻¹.
-
N-H Bend (Amide II band): A strong absorption around 1550-1580 cm⁻¹.
-
Comparison with Alternatives:
-
Raman Spectroscopy: While FTIR is based on the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. Raman is particularly advantageous for analyzing aqueous samples, as water is a weak Raman scatterer but has strong IR absorbance that can obscure other signals. Raman is also highly sensitive to non-polar bonds, which can be complementary to FTIR's sensitivity to polar bonds.
Data Presentation: Spectroscopic Signatures
The following tables summarize the expected spectroscopic data for the reaction products of this compound with a generic alcohol (ethanol) and amine (ammonia) to form ethyl N-(2-propylphenyl)carbamate and N-(2-propylphenyl)urea, respectively. This data is compiled from spectral databases of structurally similar compounds and established chemical shift/fragmentation patterns.
Table 1: Expected FTIR Spectral Data
| Functional Group | Expected Absorption Range (cm⁻¹) | Product Type |
| N=C=O Stretch | 2250 - 2280 (disappears upon reaction) | Reactant |
| N-H Stretch | ~3300 | Urethane |
| C=O Stretch | 1700 - 1730 | Urethane |
| C-N Stretch / N-H Bend | ~1530 | Urethane |
| N-H Stretch | ~3350 | Urea |
| C=O Stretch (Amide I) | 1630 - 1680 | Urea |
| N-H Bend (Amide II) | 1550 - 1580 | Urea |
Table 2: Expected ¹H NMR Spectral Data (in CDCl₃)
| Product | Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| Ethyl N-(2-propylphenyl)carbamate | Ar-H | 7.0 - 7.5 | m |
| NH | 6.5 - 7.0 | s (broad) | |
| O-CH₂ | ~4.2 | q | |
| Ar-CH₂ | ~2.5 | t | |
| CH₂-CH₃ (propyl) | ~1.6 | sextet | |
| O-CH₂-CH₃ | ~1.2 | t | |
| CH₂-CH₃ (propyl) | ~0.9 | t | |
| N-(2-propylphenyl)urea | Ar-H | 7.0 - 7.5 | m |
| Ar-NH | 7.0 - 7.5 | s (broad) | |
| NH₂ | 5.5 - 6.0 | s (broad) | |
| Ar-CH₂ | ~2.5 | t | |
| CH₂-CH₃ (propyl) | ~1.6 | sextet | |
| CH₂-CH₃ (propyl) | ~0.9 | t |
Table 3: Expected ¹³C NMR Spectral Data (in CDCl₃)
| Product | Carbon Assignment | Expected Chemical Shift (ppm) |
| Ethyl N-(2-propylphenyl)carbamate | C=O | ~155 |
| Ar-C (substituted) | 130 - 140 | |
| Ar-CH | 120 - 130 | |
| O-CH₂ | ~61 | |
| Ar-CH₂ | ~30 | |
| CH₂-CH₃ (propyl) | ~23 | |
| O-CH₂-CH₃ | ~15 | |
| CH₂-CH₃ (propyl) | ~14 | |
| N-(2-propylphenyl)urea | C=O | ~158 |
| Ar-C (substituted) | 130 - 140 | |
| Ar-CH | 120 - 130 | |
| Ar-CH₂ | ~30 | |
| CH₂-CH₃ (propyl) | ~23 | |
| CH₂-CH₃ (propyl) | ~14 |
Table 4: Expected Mass Spectrometry Data (Electron Ionization)
| Product | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| Ethyl N-(2-propylphenyl)carbamate | ~193 | 148 (M - OCH₂CH₃), 119 (M - CO₂CH₂CH₃), 106 (propylbenzene) |
| N-(2-propylphenyl)urea | ~178 | 135 (M - NH₂), 119 (M - CONH₂), 106 (propylbenzene) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of the reaction products of this compound.
FTIR Spectroscopy Protocol
-
Sample Preparation:
-
Liquid Samples: A small drop of the neat liquid product can be placed between two KBr or NaCl plates.
-
Solid Samples: The solid product can be finely ground with KBr powder and pressed into a thin pellet. Alternatively, a solution of the product in a suitable solvent (e.g., chloroform, dichloromethane) can be cast onto a salt plate and the solvent allowed to evaporate.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment or the salt plates/KBr pellet.
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
-
Data Acquisition (¹H NMR):
-
Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
Data Acquisition (¹³C NMR):
-
Using the same sample, acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Mass Spectrometry Protocol (Electron Ionization - GC-MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
-
Instrumentation and Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph (GC).
-
The sample is vaporized and separated on a capillary column.
-
The separated components elute from the GC column and enter the mass spectrometer.
-
In the ion source (typically set to 70 eV for electron ionization), molecules are fragmented and ionized.
-
The ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.
-
The resulting mass spectrum shows the relative abundance of different fragment ions.
-
Mandatory Visualization
Caption: Workflow for the spectroscopic analysis of chemical reaction products.
This guide serves as a foundational resource for the spectroscopic characterization of this compound reaction products. For definitive structural confirmation, it is always recommended to acquire and interpret experimental data for the specific compounds of interest.
Comparative Guide to the Analysis of 2-Propylphenyl Isocyanate Derivatives: HPLC-MS vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 2-propylphenyl isocyanate and its derivatives. Due to the high reactivity of the isocyanate group, derivatization is a mandatory step for robust and reproducible analysis by either technique. This guide focuses on the analysis of the resulting stable urea derivatives.
Executive Summary
Both HPLC-MS and GC-MS are powerful analytical techniques capable of identifying and quantifying this compound derivatives. HPLC-MS is generally the preferred method due to its applicability to a wider range of derivatives, including those with lower volatility and thermal stability. It often provides excellent sensitivity and selectivity, especially when using tandem mass spectrometry (MS/MS). GC-MS, on the other hand, can be a suitable alternative for volatile and thermally stable derivatives, offering high chromatographic resolution. The choice between these methods will ultimately depend on the specific properties of the derivative, the required sensitivity, and the available instrumentation.
Performance Comparison
| Parameter | HPLC-MS/MS (Phenyl Isocyanate-DBA derivative) | GC-MS (Hypothetical for a thermally stable derivative) |
| Limit of Detection (LOD) | 0.06 µg/L[1] | Typically in the low µg/L to ng/L range |
| Limit of Quantitation (LOQ) | ~0.2 µg/L (estimated from LOD) | Typically in the low µg/L to ng/L range |
| **Linearity (R²) ** | >0.995[2] | Typically >0.99 |
| Recovery | 95-117%[2] | Generally in the range of 80-120% |
| Selectivity | High, especially with MS/MS | High, with good chromatographic separation and mass spectral data |
| Applicability | Broad, suitable for a wide range of derivative polarities and volatilities[3] | Limited to volatile and thermally stable derivatives[3] |
Experimental Workflows and Methodologies
A crucial first step for the analysis of isocyanates by either HPLC-MS or GC-MS is derivatization. This is necessary to convert the highly reactive isocyanate group into a stable derivative that can be readily analyzed. A common and effective derivatizing agent is di-n-butylamine (DBA), which reacts with the isocyanate to form a stable urea derivative.
Figure 1. General experimental workflow for the analysis of this compound derivatives.
HPLC-MS/MS Experimental Protocol (Based on Phenyl Isocyanate-DBA Derivative Analysis)
This protocol is adapted from established methods for the analysis of aromatic isocyanate-DBA derivatives.[2][4]
1. Sample Preparation (Derivatization)
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., toluene).
-
Add a solution of di-n-butylamine (DBA) in toluene. The molar ratio of DBA to isocyanate should be in excess to ensure complete derivatization.
-
Allow the reaction to proceed at room temperature for at least 2 hours.
-
Evaporate the solvent and excess DBA under a stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase (e.g., acetonitrile/water).
2. HPLC-MS/MS Conditions
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the derivative.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6460) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM): The precursor ion would be the protonated molecule of the this compound-DBA derivative ([M+H]⁺). The product ion would be the protonated di-n-butylamine fragment ([DBA+H]⁺, m/z 130).[4]
Figure 2. HPLC-MS/MS analysis workflow.
GC-MS Experimental Protocol (Hypothetical for a this compound Derivative)
This protocol is a hypothetical adaptation based on general principles of GC-MS analysis for derivatized compounds.
1. Sample Preparation (Derivatization)
-
The derivatization process would be similar to that for HPLC-MS, using an appropriate reagent to form a volatile and thermally stable derivative. Besides DBA, other derivatizing agents like 1-(2-methoxyphenyl)piperazine (MPP) could be considered.
2. GC-MS Conditions
-
GC System: Agilent 7890B or equivalent.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: A temperature ramp would be used to separate the derivative from other matrix components. For example, starting at 100 °C, holding for 1 minute, then ramping to 280 °C at 15 °C/min, and holding for 5 minutes.
-
Injection Mode: Splitless.
-
Mass Spectrometer: A single quadrupole or time-of-flight (TOF) mass spectrometer with an electron ionization (EI) source.
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Scan mode for identification or selected ion monitoring (SIM) for quantification.
Figure 3. GC-MS analysis workflow.
Conclusion
For the analysis of this compound derivatives, HPLC-MS/MS stands out as a highly versatile, sensitive, and selective method. Its ability to handle a wide range of derivative polarities and its robustness make it a reliable choice for complex matrices encountered in drug development and research. While GC-MS can be a viable alternative, its application is contingent on the volatility and thermal stability of the chosen derivative. The detailed protocols and comparative data presented in this guide should assist researchers in selecting the most appropriate analytical strategy for their specific needs.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Validation of transferability of DBA derivatization and LC-MS/MS determination method for isocyanates via an interlaboratory comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 4. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for 2-Propylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methodologies applicable to the quantification of 2-Propylphenyl isocyanate. Due to the reactive nature of isocyanates, analytical methods typically involve a derivatization step to form a stable, readily analyzable product. This document outlines and compares the most common and effective techniques, offering supporting data based on established methods for analogous isocyanate compounds.
Introduction to the Analysis of this compound
This compound is a reactive chemical intermediate. Accurate and reliable quantification is crucial for quality control, stability studies, and impurity profiling in drug development and chemical manufacturing. The primary analytical challenge lies in the high reactivity of the isocyanate group (-N=C=O), which readily reacts with nucleophiles. Consequently, direct analysis is often difficult. The standard approach involves derivatization to convert the isocyanate into a more stable and detectable derivative.
The most prevalent analytical techniques for isocyanate analysis are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), which offer high sensitivity and specificity.
Comparative Analysis of Key Analytical Methods
This section details the most common analytical workflows for isocyanate quantification, adapted for this compound.
HPLC with UV or Fluorescence Detection following Derivatization
This is a widely used and robust method for the quantification of isocyanates. The isocyanate is reacted with a derivatizing agent to form a stable urea derivative that can be easily detected by UV or fluorescence detectors.
-
Derivatizing Agents:
-
1-(2-Methoxyphenyl)piperazine (MOPP): Reacts with the isocyanate to form a derivative with a strong UV chromophore.
-
1-(2-Pyridyl)piperazine (1-2PP): Forms a derivative that can be detected by both UV and fluorescence detectors, offering enhanced sensitivity with the latter.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC with conventional detectors. This is particularly advantageous for analyzing complex matrices or when very low detection limits are required.
-
Derivatizing Agent:
Data Presentation: A Comparative Summary
The following table summarizes the typical performance characteristics of validated analytical methods for isocyanates, which can be expected for the analysis of this compound.
| Validation Parameter | HPLC-UV/Fluorescence (with 1-2PP Derivatization) | LC-MS/MS (with DBA Derivatization) |
| Linearity (R²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 5 ng/mL[1] |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.3 - 10 ng/mL[1] |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 5% | < 3% |
| Specificity | Good, potential for interference from other electrophiles. | Excellent, high specificity from mass transitions. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for other isocyanates and should be optimized and validated for the specific application with this compound.
Protocol 1: HPLC-UV/Fluorescence Analysis using 1-(2-Pyridyl)piperazine (1-2PP) Derivatization
This method is adapted from established NIOSH and OSHA methods for isocyanate analysis.[3][4]
1. Standard and Sample Preparation:
-
Stock Solution: Prepare a stock solution of this compound in a dry, inert solvent (e.g., anhydrous toluene or acetonitrile).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.
-
Derivatization: To an aliquot of each standard and sample, add an excess of 1-(2-Pyridyl)piperazine (1-2PP) solution in a suitable solvent. Allow the reaction to proceed to completion (typically 30-60 minutes at room temperature).
-
Final Dilution: Dilute the derivatized solutions to the final volume with the mobile phase.
2. HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with a suitable buffer, e.g., ammonium acetate).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection:
-
UV: 254 nm.
-
Fluorescence: Excitation at 240 nm, Emission at 370 nm.
-
3. Validation Parameters:
-
Specificity: Analyze a blank sample and a derivatized blank to ensure no interfering peaks at the retention time of the 2-Propylphenyl-1-2PP derivative.
-
Linearity: Prepare and analyze a series of at least five concentrations of the derivatized standard. Plot the peak area against concentration and determine the correlation coefficient (R²).
-
Accuracy: Perform spike-recovery experiments at three different concentration levels.
-
Precision: Analyze replicate preparations of a sample to determine repeatability (intraday) and intermediate precision (interday).
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Protocol 2: LC-MS/MS Analysis using Dibutylamine (DBA) Derivatization
This method is based on the principles used in modern dry sampling and analysis techniques for isocyanates.[1][2]
1. Standard and Sample Preparation:
-
Stock Solution: Prepare a stock solution of this compound in a dry, inert solvent.
-
Calibration Standards: Prepare a series of calibration standards.
-
Derivatization: To an aliquot of each standard and sample, add an excess of Dibutylamine (DBA) solution. The reaction is typically rapid.
-
Internal Standard: Add a suitable internal standard (e.g., a deuterated analog if available) to all standards and samples before final dilution.
-
Final Dilution: Dilute the derivatized solutions to the final volume with the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Determine the specific precursor and product ions for the 2-Propylphenyl-DBA derivative and the internal standard.
3. Validation Parameters:
-
Follow a similar validation strategy as outlined in Protocol 1, with the addition of confirming the specificity through the monitoring of specific MRM transitions.
Mandatory Visualizations
The following diagrams illustrate the general workflow for the analytical methods described.
References
A Comparative Analysis of Aromatic and Aliphatic Isocyanates in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.
In the vast landscape of polymer chemistry, isocyanates stand out as a critical building block for a multitude of materials, most notably polyurethanes. The choice between an aromatic and an aliphatic isocyanate backbone is a pivotal decision in the design and synthesis of these polymers, dictating their ultimate physical, chemical, and thermal properties. This guide provides a comprehensive, data-driven comparison of these two classes of isocyanates to inform material selection for a range of scientific and industrial applications, from high-performance coatings to advanced biomedical devices.
At a Glance: Key Differences and Applications
Aromatic isocyanates, such as Toluene Diisocyanate (TDI) and Methylene Diphenyl Diisocyanate (MDI), are characterized by the presence of a benzene ring directly attached to the isocyanate group.[1][2] This structural feature imparts high reactivity, leading to rapid curing times and the formation of hard, rigid polyurethane networks with excellent mechanical strength and abrasion resistance.[3] Their cost-effectiveness further solidifies their position as a dominant choice in the polyurethane market, particularly for applications where UV exposure is not a primary concern, such as in foams, elastomers, and adhesives for indoor use.[3][4]
In contrast, aliphatic isocyanates, including Hexamethylene Diisocyanate (HDI) and Isophorone Diisocyanate (IPDI), lack this aromatic ring structure.[1][2] This fundamental difference is the primary reason for their exceptional resistance to UV degradation and yellowing, making them the preferred option for exterior coatings, automotive finishes, and other applications where color stability and weatherability are paramount.[3] While generally more expensive and slower to cure than their aromatic counterparts, aliphatic isocyanates offer greater flexibility and, in the context of biomedical applications, a significant advantage in biocompatibility due to their less toxic degradation byproducts.[2]
Quantitative Performance Data
The selection of an isocyanate has a profound impact on the performance of the resulting polyurethane. The following tables summarize key quantitative data from comparative studies.
Table 1: Comparative Mechanical Properties of Polyurethanes
| Property | Aromatic Isocyanate (MDI) | Aliphatic Isocyanate (HDI) | Aliphatic Isocyanate (IPDI) | Test Method |
| Tensile Strength (MPa) | 23.4 | Higher than IPDI | Lower than MDI and HDI | ASTM D412 |
| Elongation at Break (%) | - | Lower than IPDI | Higher than MDI and HDI | ASTM D412 |
| Shore D Hardness | Higher than IPDI | Higher than IPDI | Lower than MDI and HDI | ASTM D2240 |
| Compression Set (%) | Lower than IPDI | Lower than IPDI | Higher than MDI and HDI | ASTM D395 |
Data compiled from a study by Sales et al.[5]
Table 2: Comparative Thermal Properties of Polyurethanes
| Property | Aromatic Isocyanate (TDI) | Aromatic Isocyanate (MDI) | Aliphatic Isocyanate (HDI) | Aliphatic Isocyanate (IPDI) | Test Method |
| Decomposition Temp. (°C) | 199 | 237 | 218-220 | 218-220 | TGA |
| Glass Transition Temp. (Tg, °C) | -20 to 0 | -70 to -40 | -69.4 (DSC), -48.2 (DMA) | 12.5 (DMA) | DSC/DMA |
Data compiled from studies by Lee et al. and Effects of Isocyanate Structure on the Properties of Polyurethane.[6][7][8]
Chemical Resistance Profile
The chemical resistance of a polyurethane is intricately linked to the isocyanate structure and the overall polymer network.
Aromatic Isocyanates (MDI, TDI): Polyurethanes based on aromatic isocyanates generally offer good resistance to a range of chemicals, particularly in industrial settings where exposure to oils and solvents is common.[4] However, their performance can be formulation-dependent.
Aliphatic Isocyanates (HDI, IPDI): Aliphatic isocyanate-based polyurethanes are noted for their superior chemical resistance and weatherability, which contributes to their longevity in harsh environments.[3] This makes them suitable for applications requiring robust protection against chemical spills or environmental contaminants.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible evaluation of isocyanate performance. Below are summaries of key experimental protocols.
Polyurethane Synthesis (Two-Step Prepolymer Method)
This common method allows for greater control over the polymer structure.
-
Prepolymer Formation: An excess of the diisocyanate (e.g., TDI or IPDI) is reacted with a polyol (e.g., polyether or polyester polyol) in a moisture-free, inert atmosphere (e.g., under nitrogen). The reaction is typically carried out at an elevated temperature (e.g., 80-90°C) with constant stirring. The progress of the reaction can be monitored by titrating the unreacted isocyanate (NCO) content.
-
Chain Extension: Once the desired NCO content is reached, the isocyanate-terminated prepolymer is cooled and then reacted with a chain extender, which is a low molecular weight diol or diamine. This step builds the final high molecular weight polyurethane. The mixture is then cast into a mold and cured.
UV Weathering Test (ASTM G154)
This test evaluates the resistance of coatings to UV degradation.
-
Specimen Preparation: The polyurethane coating is applied to standardized panels.
-
Exposure Cycle: The panels are placed in a UV weathering chamber and subjected to alternating cycles of UV-A or UV-B radiation and moisture (condensation or water spray).[7][9] Typical cycles might include 8 hours of UV exposure followed by 4 hours of condensation.[9]
-
Evaluation: At specified intervals, the specimens are removed and evaluated for changes in color (yellowing), gloss, chalking, cracking, and other signs of degradation.[9]
Chemical Resistance Test (Solvent Rub Technique - ASTM D5402)
This method assesses the resistance of a cured coating to a specific solvent.
-
Procedure: A cloth saturated with a specified solvent is rubbed back and forth over a section of the cured polyurethane coating for a predetermined number of "double rubs."
-
Evaluation: The coating is then visually inspected for any signs of degradation, such as softening, swelling, blistering, discoloration, or removal of the coating down to the substrate. The number of double rubs required to cause failure is recorded.
Mechanical Properties Testing (Tensile Strength - ASTM D412)
This test determines the tensile properties of polyurethane elastomers.
-
Specimen Preparation: Dumbbell-shaped specimens are die-cut from a sheet of the cured polyurethane.
-
Testing: The specimen is placed in the grips of a universal testing machine and pulled at a constant rate (e.g., 500 mm/min) until it breaks.
-
Data Analysis: The stress-strain curve is recorded, from which the tensile strength (the maximum stress before breaking) and the ultimate elongation (the percentage of stretching at the point of failure) are determined.
Visualizing the Chemistry and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Representative Aromatic and Aliphatic Isocyanates.
Caption: Two-Step Polyurethane Synthesis Workflow.
Caption: ASTM G154 UV Weathering Experimental Workflow.
Conclusion
The choice between aromatic and aliphatic isocyanates is a critical consideration in polyurethane synthesis, with each class offering a distinct set of properties. Aromatic isocyanates provide a cost-effective route to producing strong, rigid materials with rapid curing times, ideal for a wide range of indoor applications. In contrast, aliphatic isocyanates excel in applications demanding superior UV stability, color retention, and, in the biomedical field, enhanced biocompatibility, albeit at a higher cost and with slower reaction kinetics. A thorough understanding of the trade-offs in performance, supported by quantitative data and standardized testing, is essential for researchers and professionals to select the optimal isocyanate for their specific drug development and material science needs.
References
- 1. mdpi.com [mdpi.com]
- 2. mearthane.com [mearthane.com]
- 3. researchgate.net [researchgate.net]
- 4. Elastomers and Composites [journal.rubber.or.kr]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Biological Activity of Compounds Derived from 2-Propylphenyl Isocyanate: A Survey of Related Structures
A comprehensive search of scientific literature reveals a notable absence of published studies specifically detailing the biological activities of compounds synthesized directly from 2-propylphenyl isocyanate. While this specific subset of compounds remains unexplored, a broader examination of structurally related aryl isocyanate derivatives, particularly ureas and thioureas, offers valuable insights into their potential therapeutic applications. This guide provides a comparative overview of the biological activities observed in these related compound classes, supported by generalized experimental protocols and conceptual diagrams to aid researchers and drug development professionals in this area.
I. Overview of Potential Biological Activities
Derivatives of aryl isocyanates, primarily ureas and thioureas, have been extensively investigated for a range of biological activities. These compounds are of significant interest in medicinal chemistry due to their ability to form stable hydrogen bonds with biological targets. The primary therapeutic areas where these derivatives have shown promise include:
-
Antimicrobial and Antifungal Activity: A significant body of research has focused on the development of urea and thiourea derivatives as antimicrobial and antifungal agents. These compounds have demonstrated efficacy against a variety of bacterial and fungal strains, including drug-resistant variants.[1][2][3][4][5] The proposed mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[6]
-
Anticancer Activity: Numerous studies have reported the cytotoxic effects of aryl urea and thiourea derivatives against various cancer cell lines.[7][8][9][10] The anticancer activity of these compounds is often attributed to the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.[11] For instance, the well-known anticancer drug Sorafenib is a diaryl urea derivative that inhibits several tyrosine protein kinases.[11]
-
Enzyme Inhibition: The structural features of urea and thiourea derivatives make them effective inhibitors of various enzymes. For example, certain thiourea derivatives have been shown to be potent inhibitors of carbonic anhydrase, an enzyme family involved in pH regulation and other physiological processes.[12] Other research has pointed to the potential for isocyanate-derived compounds to inhibit enzymes like aldehyde dehydrogenase.[13]
II. Comparative Data of Related Aryl Urea and Thiourea Derivatives
Due to the lack of specific data for this compound derivatives, the following tables summarize the biological activities of structurally related aryl urea and thiourea compounds from the literature. This information can serve as a benchmark for future studies on derivatives of this compound.
Table 1: Antimicrobial and Antifungal Activity of Aryl Urea and Thiourea Derivatives
| Compound Class | Target Organism(s) | Activity Metric (e.g., MIC, % inhibition) | Reference(s) |
| Aryl Urea Derivatives | Acinetobacter baumannii | Promising growth inhibition | [1][2] |
| Klebsiella pneumoniae, Staphylococcus aureus | Moderate growth inhibition | [1] | |
| Candida albicans, Cryptococcus neoformans | Variable activity | [1][14] | |
| Phenylenedithiourea Derivatives | Various Fungi | Strong antifungal activity, comparable to ketoconazole | [15] |
| Thiophenecarboxylic Acid Thiourea Derivatives | Candida auris | Notable inhibitory effect on biofilm growth | [6][16][17] |
MIC: Minimum Inhibitory Concentration
Table 2: Anticancer Activity of Aryl Urea and Thiourea Derivatives
| Compound Class | Cancer Cell Line(s) | Activity Metric (e.g., IC₅₀) | Reference(s) |
| Diaryl Urea Derivatives (Sorafenib analogs) | Various tumor types | Antiproliferative activity | [11] |
| Arylpropyl Sulfonamides | Prostate cancer (PC-3), Leukemia (HL-60) | IC₅₀ values in the micromolar range | [7] |
| Benzochromene Derivatives | Breast cancer (MCF-7) and other cancer cell lines | Significant cytotoxic activity (IC₅₀ in µM range) | [9] |
IC₅₀: Half-maximal Inhibitory Concentration
III. Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of the biological activities of aryl isocyanate derivatives.
A. Synthesis of Urea and Thiourea Derivatives
General Procedure for the Synthesis of Aryl Ureas: A solution of an appropriate amine in a suitable solvent (e.g., acetone, dichloromethane) is treated with an equimolar amount of an aryl isocyanate. The reaction mixture is typically stirred at room temperature for several hours. The resulting solid product is then collected by filtration, washed with a solvent, and purified by recrystallization.[11][14]
General Procedure for the Synthesis of Aryl Thioureas: An aryl isothiocyanate is reacted with an appropriate amine in a solvent such as ethanol or acetonitrile. The mixture is often refluxed for a period of time. Upon cooling, the thiourea derivative precipitates and can be isolated by filtration and purified by recrystallization.[12][15][18]
B. Antimicrobial and Antifungal Susceptibility Testing
Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC): This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
A serial dilution of the test compound is prepared in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the target bacterium or fungus.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[1][4]
C. In Vitro Cytotoxicity Assay
MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After treatment, an MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[7][9]
IV. Visualizations
The following diagrams illustrate the general synthesis pathways and a conceptual workflow for biological screening.
V. Conclusion and Future Directions
While there is a clear gap in the scientific literature regarding the biological activity of compounds synthesized from this compound, the extensive research on related aryl ureas and thioureas provides a strong foundation for future investigations. The established antimicrobial, antifungal, and anticancer properties of this class of compounds suggest that derivatives of this compound could hold significant therapeutic potential.
Future research should focus on the synthesis of a library of urea and thiourea derivatives from this compound and their systematic evaluation in a battery of biological assays. Such studies would not only fill the current knowledge gap but also potentially lead to the discovery of novel drug candidates with improved efficacy and pharmacological profiles. The experimental protocols and comparative data presented in this guide offer a starting point for these endeavors.
References
- 1. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes | MDPI [mdpi.com]
- 5. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of cytotoxicity of some synthetic compounds against breast carcinoma spheroids with subsequent analysis of pro-apoptotic and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Latent alkyl isocyanates as inhibitors of aldehyde dehydrogenase in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antifungal activities of phenylenedithioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Isocyanate Landscape: A Comparative Guide to 2-Propylphenyl Isocyanate for Industrial Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to ensuring the efficacy, scalability, and cost-effectiveness of their processes. Isocyanates are a critical class of compounds in the synthesis of a wide array of polymers and fine chemicals. This guide provides a comparative analysis of 2-Propylphenyl isocyanate against common industrial alternatives, supported by available data and generalized experimental protocols, to aid in informed decision-making for its potential industrial applications.
Introduction to this compound: A Niche Aromatic Monoisocyanate
This compound is an aromatic monoisocyanate with the chemical formula C10H11NO. As an aromatic isocyanate, it is characterized by the direct attachment of the isocyanate (-NCO) group to a benzene ring. The presence of a propyl group at the ortho position influences its steric and electronic properties. Aromatic isocyanates are known for their high reactivity, which can be advantageous in applications requiring rapid reaction times.[1][2] However, they generally exhibit poor resistance to UV radiation, leading to yellowing upon exposure to sunlight, which may limit their use in certain coatings applications.[2]
The propyl group is an electron-donating group, which is expected to slightly decrease the reactivity of the isocyanate group compared to unsubstituted phenyl isocyanate due to electronic effects.[3] As a monofunctional isocyanate, its primary role in polymerization would be as a chain terminator, controlling molecular weight, or for the synthesis of specific end-capped molecules, rather than building high-molecular-weight polymers, which requires di- or poly-functional isocyanates.
Publicly available performance and cost data for this compound is limited, suggesting it is a niche product for specialized applications rather than a commodity chemical. Its cost-effectiveness would be highly dependent on the specific requirements of the application where its unique structure provides a distinct advantage.
Comparison with Common Industrial Isocyanates
The most widely used industrial isocyanates are diisocyanates, such as Toluene diisocyanate (TDI), Methylene diphenyl diisocyanate (MDI), Hexamethylene diisocyanate (HDI), and Isophorone diisocyanate (IPDI).[4] These molecules have two isocyanate groups, enabling them to act as building blocks for polyurethane polymers.[5]
Qualitative Comparison:
-
Functionality: this compound is monofunctional, making it suitable for end-capping or derivatization. In contrast, MDI, TDI, HDI, and IPDI are difunctional, forming the backbone of polyurethane chains.
-
Reactivity: As an aromatic isocyanate, this compound is expected to be more reactive than aliphatic isocyanates like HDI and IPDI.[1][2] Its reactivity is likely comparable to, though slightly less than, other aromatic isocyanates like TDI and MDI due to the electron-donating propyl group.[3]
-
UV Stability: Similar to other aromatic isocyanates, polymers derived from this compound are expected to have poor UV stability.[2] Aliphatic isocyanates are the preferred choice for applications requiring color stability and weather resistance.[2]
-
Applications: Due to its monofunctionality, this compound would not be used for producing polyurethane foams, elastomers, or coatings in the same way as diisocyanates. Its applications would be more specialized, potentially in the synthesis of pharmaceuticals, agrochemicals, or as a blocking agent for other reactive groups.
Quantitative Data for Common Industrial Isocyanates:
| Property | Toluene Diisocyanate (TDI) | Methylene Diphenyl Diisocyanate (MDI) | Hexamethylene Diisocyanate (HDI) | Isophorone Diisocyanate (IPDI) |
| Type | Aromatic Diisocyanate | Aromatic Diisocyanate | Aliphatic Diisocyanate | Cycloaliphatic Diisocyanate |
| Functionality | 2 | ~2.7 (Polymeric MDI) | 2 | 2 |
| % NCO (Typical) | 48.3 | 31.5 (Polymeric MDI) | 50 | 37.8 |
| Key Applications | Flexible foams (furniture, bedding), coatings, adhesives | Rigid foams (insulation), elastomers, binders | Automotive and industrial coatings, adhesives | Coatings, elastomers, adhesives |
| Relative Reactivity | High | High | Moderate | Low |
| UV Stability | Poor | Poor | Excellent | Excellent |
Cost-Effectiveness Considerations
The cost-effectiveness of an isocyanate is determined by its price, performance, and the properties it imparts to the final product.
-
This compound: As a specialty chemical, it is likely produced in smaller quantities and through a more complex synthesis route compared to commodity diisocyanates. This would result in a significantly higher cost per kilogram. Its use would only be justified in high-value applications where its specific chemical structure is essential.
-
Commodity Diisocyanates (MDI, TDI): These are produced on a very large scale, making them highly cost-effective for bulk applications like polyurethane foams and insulation.[4]
-
Performance Diisocyanates (HDI, IPDI): These are generally more expensive than aromatic diisocyanates but are used in applications where performance characteristics like UV stability and weatherability are critical, justifying the higher cost.[2]
Experimental Protocols
Below is a generalized experimental protocol for the synthesis of a urethane from an isocyanate and an alcohol. This protocol would need to be adapted and optimized for specific reactants and desired outcomes.
Objective: To synthesize a urethane by reacting an isocyanate with an alcohol.
Materials:
-
Isocyanate (e.g., Phenyl isocyanate as a model for this compound)
-
Alcohol (e.g., 1-Butanol)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Catalyst (e.g., Dibutyltin dilaurate, if required)
-
Nitrogen or Argon gas for inert atmosphere
-
Glassware: Round-bottom flask, condenser, dropping funnel, magnetic stirrer
Procedure:
-
Set up a clean, dry round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere (Nitrogen or Argon).
-
Charge the flask with the alcohol and anhydrous solvent.
-
If using a catalyst, add it to the alcohol solution.
-
Dissolve the isocyanate in the anhydrous solvent in the dropping funnel.
-
Slowly add the isocyanate solution to the alcohol solution dropwise with continuous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain the desired reaction temperature.
-
After the addition is complete, continue stirring the reaction mixture at the desired temperature for a specified period to ensure complete reaction.
-
Monitor the progress of the reaction by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, looking for the disappearance of the isocyanate peak (~2270 cm⁻¹).
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The resulting urethane product can be purified by recrystallization or chromatography if necessary.
Safety Precautions: Isocyanates are toxic and can cause respiratory and skin sensitization.[6] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Visualizations
Caption: General reaction pathway for the formation of a urethane.
Caption: Typical experimental workflow for urethane synthesis.
References
Comparative Kinetic Analysis of 2-Propylphenyl Isocyanate and Alternative Aromatic Isocyanates in Urethane Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of the reactivity of 2-propylphenyl isocyanate and other common aromatic isocyanates in their reactions with alcohols to form urethanes. Due to the limited availability of specific kinetic data for this compound in publicly accessible literature, this comparison leverages extensive data for phenyl isocyanate as a baseline and incorporates established principles of steric and electronic effects to project the reactivity of ortho-substituted analogues. This guide is intended to inform researchers on the relative reaction rates and provide standardized protocols for kinetic studies.
Introduction to Isocyanate Reactivity
The reaction between an isocyanate and an alcohol, forming a urethane linkage, is a cornerstone of polyurethane chemistry and is increasingly utilized in the synthesis of complex molecules in the pharmaceutical industry. The reactivity of the isocyanate group (-N=C=O) is highly sensitive to the electronic and steric environment of the molecule. Aromatic isocyanates are generally more reactive than their aliphatic counterparts due to the electron-withdrawing nature of the aromatic ring, which increases the electrophilicity of the isocyanate carbon atom.
Substituents on the aromatic ring can further modulate this reactivity. Electron-donating groups tend to decrease reactivity, while electron-withdrawing groups increase it. Of particular importance are ortho-substituents, which can exert significant steric hindrance, impeding the approach of the nucleophilic alcohol to the isocyanate carbon and thereby reducing the reaction rate.
Comparative Kinetic Data
The following tables summarize kinetic data for the reaction of phenyl isocyanate with various alcohols under different conditions. This data serves as a benchmark for understanding the expected reactivity of aromatic isocyanates.
Table 1: Reaction of Phenyl Isocyanate with Various Alcohols
| Alcohol | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) |
| n-Butanol | Toluene | 25 | 1.5 x 10⁻⁴ | 48.1 |
| 1-Propanol | THF | 25 | 2.1 x 10⁻⁴ | 38.4 |
| 2-Propanol | THF | 25 | 0.7 x 10⁻⁴ | 44.0 |
| Ethanol | Dioxane | 30 | 3.3 x 10⁻⁵ | - |
Note: The reactivity of alcohols follows the general trend: primary > secondary, primarily due to reduced steric hindrance around the hydroxyl group.
The Projected Reactivity of this compound
For a qualitative comparison, the reactivity of ortho-substituted phenyl isocyanates generally decreases with the increasing size of the ortho-substituent. Therefore, it is anticipated that the reaction rate of this compound with an alcohol would be significantly lower than that of phenyl isocyanate under identical conditions.
Alternative Aromatic Isocyanates: A Comparison
For applications where tailored reactivity is crucial, several alternative aromatic isocyanates are commercially available and well-characterized.
Table 2: Comparison of Phenyl Isocyanate and Tolyl Isocyanate
| Isocyanate | Substituent Position | Relative Reactivity (vs. Phenyl Isocyanate) | Key Considerations |
| Phenyl Isocyanate | - | 1.0 | Baseline for aromatic isocyanate reactivity. |
| o-Tolyl Isocyanate | ortho-methyl | ~0.3 | Reduced reactivity due to steric hindrance from the ortho-methyl group. |
| m-Tolyl Isocyanate | meta-methyl | ~1.2 | Slightly increased reactivity due to the weak electron-donating effect of the methyl group in the meta position. |
| p-Tolyl Isocyanate | para-methyl | ~0.8 | Slightly decreased reactivity due to the electron-donating effect of the methyl group in the para position. |
Experimental Protocols
To enable researchers to conduct their own comparative kinetic studies, detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Reaction Kinetics using HPLC
Objective: To determine the second-order rate constant for the reaction between an isocyanate and an alcohol by monitoring the disappearance of the isocyanate over time.
Materials:
-
Isocyanate (e.g., this compound, phenyl isocyanate)
-
Alcohol (e.g., n-butanol)
-
Anhydrous solvent (e.g., toluene, THF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Thermostated reaction vessel
-
Syringes and needles
-
Quenching solution (e.g., a solution of a primary amine like dibutylamine in the mobile phase)
Procedure:
-
Prepare stock solutions of the isocyanate and the alcohol in the chosen anhydrous solvent of known concentrations.
-
Equilibrate the reaction vessel to the desired temperature.
-
Add the alcohol solution to the reaction vessel and allow it to reach thermal equilibrium.
-
Initiate the reaction by adding the isocyanate stock solution to the alcohol solution with vigorous stirring. Start the timer immediately.
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture using a syringe.
-
Immediately quench the reaction by injecting the aliquot into a vial containing a known excess of the quenching solution. The amine will rapidly react with the remaining isocyanate.
-
Analyze the quenched samples by HPLC to determine the concentration of the unreacted isocyanate (or the formed urea derivative).
-
Plot the reciprocal of the isocyanate concentration (1/[NCO]) versus time. For a second-order reaction, this plot should be linear.
-
The slope of the line is equal to the second-order rate constant, k.
-
Repeat the experiment at different temperatures to determine the activation energy using the Arrhenius equation.
Protocol 2: Determination of Isocyanate Concentration by Titration
Objective: To determine the initial concentration of the isocyanate solution or to monitor the reaction progress by titrating the unreacted isocyanate.
Materials:
-
Isocyanate solution
-
Standardized solution of di-n-butylamine in a dry, inert solvent (e.g., toluene)
-
Standardized solution of hydrochloric acid (HCl) in isopropanol
-
Indicator (e.g., bromophenol blue) or a potentiometer for endpoint detection
-
Anhydrous solvent (e.g., toluene)
-
Erlenmeyer flasks
Procedure:
-
Accurately pipette a known volume of the isocyanate solution into an Erlenmeyer flask containing a known excess of the standardized di-n-butylamine solution.
-
Allow the reaction to proceed for a sufficient amount of time to ensure complete reaction of the isocyanate (typically 10-15 minutes).
-
Add the indicator to the solution.
-
Titrate the excess (unreacted) di-n-butylamine with the standardized HCl solution until the endpoint is reached (color change of the indicator or inflection point in the potentiometric titration).
-
Perform a blank titration using the same volume of the di-n-butylamine solution without the isocyanate.
-
Calculate the amount of di-n-butylamine that reacted with the isocyanate by subtracting the amount consumed in the back-titration from the initial amount.
-
From this, calculate the concentration of the isocyanate in the original solution.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.
Caption: General reaction pathway for urethane formation.
Caption: Experimental workflow for kinetic analysis using HPLC.
Caption: Logical relationship of steric hindrance on reaction rate.
Safety Operating Guide
Safe Disposal of 2-Propylphenyl Isocyanate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of reactive chemicals like 2-Propylphenyl isocyanate is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans to mitigate risks and ensure a secure laboratory environment.
Immediate Safety Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1][2] All handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
Personal Protective Equipment (PPE):
-
Respiratory Protection: In case of inadequate ventilation, wear a NIOSH/MSHA or European Standard EN 136 approved respirator.[3]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[3]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[3]
-
Skin and Body Protection: A lab coat or chemical-resistant apron and closed-toe shoes are required. For significant exposure risks, disposable coveralls should be used.[3]
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
Minor Spills:
-
Wearing appropriate PPE, absorb the spill with a dry, inert material such as sawdust, vermiculite, dry sand, or earth.[3][4] Do not use combustible materials like paper towels.[3]
-
Shovel the absorbed material into an open-top container.[3][4] Do not seal the container , as the reaction with moisture can generate carbon dioxide, leading to a pressure build-up and potential rupture.[4]
-
Attempt to neutralize the absorbed material and the spill area using a decontamination solution.[4]
Major Spills:
-
Evacuate the area and notify appropriate personnel.
-
For spills in transit, contact CHEMTREC or your local emergency response number.[4]
-
Large quantities should be pumped into closed but NOT SEALED containers for disposal.[4]
Disposal Procedures for this compound Waste
All materials contaminated with this compound, including unused product, spill cleanup materials, and empty containers, must be treated as hazardous waste.[3]
Neutralization Protocol:
The primary method for the safe disposal of isocyanate waste is through neutralization, which converts the reactive isocyanate groups into more stable, inert compounds like ureas or carbamic acids that decompose into amines and carbon dioxide.[3]
Experimental Protocol for Neutralization:
-
Prepare Neutralization Solution: In a designated and well-ventilated fume hood, prepare one of the decontamination solutions listed in Table 1 in a chemically resistant, open-top container. The container should be large enough to accommodate the waste and any potential foaming.
-
Slow Addition of Waste: While gently stirring, slowly and in small increments, add the this compound waste to the neutralization solution. This reaction can be exothermic, so careful addition is crucial to control the temperature.[3]
-
Allow for Reaction: Continue stirring for a sufficient period to ensure complete neutralization. Leave the container open in the fume hood for at least 48 hours to allow for the complete evolution of carbon dioxide gas.[3]
-
Verify Neutralization: After the reaction has subsided, check the pH of the solution to ensure it is within a neutral range (typically 6-8).[3]
-
Final Disposal: The neutralized waste must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) program.[3] Contact a licensed hazardous waste disposal contractor for proper disposal of the neutralized waste and any contaminated materials.[4]
Decontamination of Empty Containers:
Empty containers that have held this compound must be decontaminated before disposal.[3]
-
Triple rinse the empty container with one of the decontamination solutions from Table 1.[3]
-
Allow the container to air dry in a well-ventilated area.[3]
-
The decontaminated container should be disposed of in accordance with your institution's guidelines.
Data Presentation
Table 1: Decontamination Solutions for Isocyanate Neutralization
| Formulation | Component 1 | Component 2 | Component 3 | Source |
| Formula 1 | Sodium Carbonate: 5-10% | Liquid Detergent: 0.2-2% | Water: to make 100% | [4][5] |
| Formula 2 | Concentrated Ammonia: 3-8% | Liquid Detergent: 0.2-2% | Water: to make 100% | [4][5] |
| Formula 3 | Water: 90% | Concentrated Ammonia: 8% | Detergent: 2% | [6] |
Note: If using an ammonia-based formula, ensure good ventilation to prevent exposure to vapors.[4][5]
Mandatory Visualization
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-Propylphenyl isocyanate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Propylphenyl isocyanate in a laboratory environment. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this hazardous chemical.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 190774-57-3
Hazard Summary: this compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin. It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification |
| Respiratory Protection | A full-face or half-face respirator with organic vapor and particulate filters (A2P3 or equivalent) is recommended. In cases of high exposure, a powered air-purifying respirator (PAPR) or supplied-air respirator should be used.[3] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or butyl rubber, are required. Standard disposable gloves are not sufficient.[3][4] |
| Eye Protection | Safety goggles or a face shield are essential. If a full-face respirator is not used, both safety goggles and a face shield should be worn.[3][4] |
| Protective Clothing | A lab coat or chemical-resistant coveralls should be worn to prevent skin contact. For tasks with a higher risk of splashing, a disposable suit is recommended.[3][4][5] |
| Footwear | Closed-toe shoes are mandatory.[4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for minimizing risks associated with this compound.
-
Preparation:
-
Ensure the work area is well-ventilated, preferably within a certified chemical fume hood.[2]
-
Assemble all necessary equipment and reagents before handling the isocyanate.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
Prepare a spill kit containing inert absorbent material (e.g., vermiculite, dry sand) and a neutralization solution.[6]
-
-
Handling:
-
Don all required personal protective equipment as specified in the table above.
-
Dispense the required amount of this compound carefully to avoid splashing or aerosol generation.
-
Keep the container tightly closed when not in use and store it in a well-ventilated place.[2]
-
Avoid contact with incompatible materials such as water, alcohols, and amines, as these can cause a vigorous reaction.[7]
-
-
Post-Handling:
-
Thoroughly clean the work area after use.
-
Decontaminate any equipment that has come into contact with the isocyanate.
-
Remove and properly dispose of contaminated PPE.
-
Wash hands and any exposed skin thoroughly with soap and water.
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuation and Notification:
-
Evacuate all non-essential personnel from the immediate area.
-
Alert colleagues and the laboratory supervisor.
-
-
Containment and Cleanup:
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like dry sand, vermiculite, or sawdust.[6][8]
-
Slowly and carefully add the absorbent material to the spill, working from the outside in.
-
Do not use water directly on the spill as it can generate carbon dioxide gas, leading to pressure buildup in a closed container.[8]
-
-
Neutralization and Disposal:
-
Once absorbed, collect the material into an open-top, labeled container. Do not seal the container tightly to allow for the escape of any generated gas.[8][9]
-
Treat the absorbed material with a decontamination solution. Two common formulations are provided in the table below.
-
Allow the neutralized waste to stand for at least 48 hours in a well-ventilated area before final disposal.[9]
-
| Decontamination Solution | Formulation |
| Formula 1 | 5-10% Sodium Carbonate, 0.2% Liquid Detergent, 89.8-94.8% Water.[8] |
| Formula 2 | 3-8% Concentrated Ammonia Solution, 0.2% Liquid Detergent, 91.8-96.8% Water.[8] |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all contaminated materials, including unused product, spill cleanup materials, and empty containers, in a designated and properly labeled hazardous waste container.
-
Empty containers must be decontaminated before disposal. This can be done by rinsing with a decontamination solution and allowing them to stand open in a well-ventilated area.[6]
-
-
Waste Neutralization:
-
For small quantities of liquid waste, a neutralization protocol should be followed in a fume hood. Slowly add the isocyanate waste to a stirred decontamination solution.[6]
-
-
Final Disposal:
-
All isocyanate waste must be disposed of through a licensed hazardous waste disposal contractor.[8]
-
Follow all federal, state, and local regulations for hazardous waste disposal.
-
Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 190774-57-3 Name: this compound [xixisys.com]
- 3. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 4. safeusediisocyanates.eu [safeusediisocyanates.eu]
- 5. tsmfg.com [tsmfg.com]
- 6. benchchem.com [benchchem.com]
- 7. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 8. fsi.co [fsi.co]
- 9. actsafe.ca [actsafe.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
